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  • Product: trans-2-Undecen-1-ol
  • CAS: 37617-03-1

Core Science & Biosynthesis

Foundational

trans-2-Undecen-1-ol chemical properties

An In-Depth Technical Guide to trans-2-Undecen-1-ol Executive Summary trans-2-Undecen-1-ol (CAS: 75039-84-8 for the (E)-isomer; 37617-03-1 for generic) is a mono-unsaturated fatty alcohol characterized by an 11-carbon ch...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to trans-2-Undecen-1-ol

Executive Summary

trans-2-Undecen-1-ol (CAS: 75039-84-8 for the (E)-isomer; 37617-03-1 for generic) is a mono-unsaturated fatty alcohol characterized by an 11-carbon chain with a trans (E) double bond at the C2 position.[1] It serves as a critical intermediate in the synthesis of pheromones, fragrances, and flavor compounds (specifically the aldehyde trans-2-undecenal).

This guide synthesizes the physicochemical profile, stereoselective synthesis, and biological applications of trans-2-undecen-1-ol. It is designed for organic chemists and formulation scientists requiring high-fidelity data and reproducible protocols.

Part 1: Molecular Architecture & Physicochemical Profile

The reactivity of trans-2-undecen-1-ol is dictated by its allylic alcohol motif . The electron-rich double bond facilitates electrophilic addition, while the hydroxyl group allows for esterification and oxidation. The trans geometry is thermodynamically more stable than the cis isomer and is crucial for its biological activity as a pheromone mimic.

Table 1: Physicochemical Specifications
PropertyValueNotes/Conditions
IUPAC Name (2E)-Undec-2-en-1-ol
CAS Number 75039-84-8 Specific to (E)-isomer
Generic CAS 37617-03-1Often used for isomeric mixtures
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Colorless to pale yellow liquidViscous at low temps
Odor Profile Waxy, floral, rose, citrusLess pungent than the aldehyde
Density 0.840 – 0.846 g/cm³@ 25°C
Boiling Point 242 – 244°C@ 760 mmHg
Boiling Point (Vacuum) 100 – 102°C@ 2 mmHg
Refractive Index (

)
1.448 – 1.454Indicates unsaturation
LogP (Octanol/Water) ~4.20Highly lipophilic
Solubility Ethanol, Diethyl ether, OilsInsoluble in water (<70 mg/L)

Key Structural Identifier (NMR Prediction):

  • ¹H NMR (CDCl₃, 400 MHz): The vinyl protons exhibit a large coupling constant (

    
     Hz), diagnostic of the trans (E) geometry.
    
    • 
       5.6–5.7 ppm (dt, 
      
      
      
      Hz, C2-H)
    • 
       4.0–4.1 ppm (d, 
      
      
      
      Hz, -CH ₂OH)

Part 2: Synthetic Pathways & Isolation Strategies

Achieving high stereochemical purity (>98% E-isomer) is the primary challenge. Simple reduction of 2-undecynoic acid often yields mixtures. The most robust protocol for research applications is the Horner-Wadsworth-Emmons (HWE) homologation followed by selective reduction.

Protocol: Stereoselective Synthesis via HWE Reaction

Rationale: The HWE reaction guarantees the trans geometry of the double bond due to the thermodynamic control of the phosphonate intermediate.

Step 1: Homologation (Octanal


 Ethyl (E)-2-undecenoate) 
  • Reagents: Octanal (1.0 eq), Triethyl phosphonoacetate (1.1 eq), Sodium hydride (NaH, 1.1 eq), THF (anhydrous).

  • Procedure:

    • Suspend NaH in dry THF at 0°C under Argon.

    • Add Triethyl phosphonoacetate dropwise; stir for 30 min to form the ylide.

    • Add Octanal slowly (maintaining <5°C).

    • Warm to room temperature and stir for 4 hours.

    • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄.

    • Result: Ethyl (E)-2-undecenoate (Intermediate A).

Step 2: Selective Reduction (Ester


 Alcohol) 
  • Reagents: Intermediate A, DIBAL-H (Diisobutylaluminum hydride, 2.2 eq), Toluene or DCM.

  • Procedure:

    • Dissolve Intermediate A in anhydrous Toluene; cool to -78°C.

    • Add DIBAL-H (1.0 M in toluene) dropwise over 1 hour. Critical: Maintain low temp to prevent over-reduction or isomerization.

    • Stir at -78°C for 2 hours.

    • Quench: Slowly add Methanol, then saturated Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (removes aluminum salts).

    • Purification: Silica gel column chromatography (Hexane:EtOAc 9:1).

Yield: Typically 85-90% overall. Purity: >98% (E)-isomer.

Visualized Synthesis Workflow

Synthesis_Pathway cluster_0 Key Transformation Logic Octanal Octanal (C8 Aldehyde) Intermediate Ethyl (E)-2-undecenoate (Trans-Ester) Octanal->Intermediate HWE Reaction (Stereocontrol) HWE_Reagents Triethyl phosphonoacetate + NaH / THF HWE_Reagents->Intermediate Product trans-2-Undecen-1-ol (Target Alcohol) Intermediate->Product 1,2-Reduction DIBAL DIBAL-H (-78°C, Toluene) DIBAL->Product

Figure 1: Stereoselective synthesis pathway using Horner-Wadsworth-Emmons olefination followed by DIBAL-H reduction.

Part 3: Chemical Reactivity & Functionalization

The molecule possesses two distinct reactive centers: the primary hydroxyl group and the disubstituted alkene .

Selective Oxidation (Fragrance Synthesis)
  • Reaction: Oxidation to trans-2-Undecenal (Aldehyde C-11).

  • Reagents: MnO₂ (mild) or Swern Oxidation.

  • Significance: The aldehyde is a high-value fragrance ingredient (Cilantro/Coriander odor).

  • Protocol Note: Use activated MnO₂ in DCM to prevent over-oxidation to the carboxylic acid.

Esterification (Derivatization)
  • Reaction: Reaction with Acetic Anhydride or acid chlorides.

  • Product: trans-2-Undecenyl acetate.

  • Application: Modifies volatility and lipophilicity for pheromone release formulations.

Epoxidation
  • Reaction: Sharpless Asymmetric Epoxidation.

  • Product: 2,3-Epoxyundecan-1-ol.

  • Utility: Chiral building block for polyketide synthesis.

Part 4: Biological Interface & Applications

Pheromone Activity

trans-2-Undecen-1-ol acts as an aggregation pheromone or alarm signal in various Hemiptera (true bugs) and Coleoptera (beetles).

  • Mechanism: Binds to odorant-binding proteins (OBPs) in insect antennae, triggering signal transduction pathways.

  • Pest Control: Used in integrated pest management (IPM) traps for stink bugs.

Fragrance & Flavor[1][2][4][10]
  • FEMA Number: 4068.[1][2][3]

  • Profile: Adds a "fatty," "waxy," or "rose-petal" nuance to floral accords. It acts as a fixative, slowing the evaporation of more volatile top notes.

Toxicity & Safety (GHS Classification)
  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[1][4]

  • H410: Very toxic to aquatic life with long-lasting effects.[1]

  • Handling: Must be handled in a fume hood. Avoid release to the environment.[5][4]

Part 5: Analytical Characterization

To validate the identity of synthesized or purchased material, use the following parameters.

MethodDiagnostic Signal
GC-MS Molecular Ion: m/z 170 (weak). Base Peak: m/z 57 or 41 (hydrocarbon chain). Characteristic Loss: [M-18]⁺ (Loss of H₂O, m/z 152).
IR Spectroscopy O-H Stretch: 3300–3400 cm⁻¹ (Broad). C=C Stretch: 1670 cm⁻¹ (Weak, trans). =C-H Bend: ~970 cm⁻¹ (Strong, specific to trans-alkenes).
Retention Index DB-5 Column: ~1362.[1]

Part 6: References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. trans-2-Undecen-1-ol Spectra and Properties. National Institute of Standards and Technology.[6][7] Retrieved from [Link]

  • The Good Scents Company. (E)-2-undecen-1-ol Flavor and Fragrance Information. Retrieved from [Link]

  • Human Metabolome Database (HMDB). Metabocard for 2-Undecen-1-ol (HMDB0034856). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: 2-undecen-1-ol.[1] Retrieved from [Link]

Sources

Exploratory

Technical Monograph: trans-2-Undecen-1-ol

Physicochemical Profiling, Synthesis, and Application in Bio-Organic Systems Executive Summary This technical guide provides a rigorous analysis of trans-2-Undecen-1-ol ((E)-2-Undecen-1-ol), an unsaturated fatty alcohol...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthesis, and Application in Bio-Organic Systems

Executive Summary

This technical guide provides a rigorous analysis of trans-2-Undecen-1-ol ((E)-2-Undecen-1-ol), an unsaturated fatty alcohol critical to fragrance chemistry and chemical ecology. Unlike its saturated counterparts, the presence of the C2=C3 double bond in the trans (E) configuration imparts unique rigidity and electronic characteristics, influencing its behavior as a lipophilic permeation enhancer and a semiochemical. This document synthesizes validated physical data, specific spectroscopic diagnostic markers, and a high-fidelity synthesis protocol designed to minimize isomerization.

Molecular Architecture & Physicochemical Profile[1]

The utility of trans-2-Undecen-1-ol in drug delivery (as a lipid tail analog) or olfaction relies heavily on its phase behavior and lipophilicity. The data below represents a consolidation of experimental values and high-confidence predictive models for the pure E-isomer.

Table 1: Physicochemical Properties[1][2][3][4]
PropertyValue / RangeCondition / Note
CAS Number 75039-84-8 Specific for (E)-isomer
Molecular Formula C₁₁H₂₂OMW: 170.29 g/mol
Appearance Colorless to pale yellow liquidViscous, clear
Odor Profile Waxy, citrus-peel, rose, fattyHigh tenacity
Boiling Point 242.0 – 246.0 °C@ 760 mmHg (Atmospheric)
Boiling Point (Reduced) 100.0 – 102.0 °C@ 2.0 mmHg
Density 0.840 – 0.848 g/cm³@ 25 °C
Refractive Index (

)
1.448 – 1.455Critical purity indicator
LogP (Octanol/Water) 4.10 – 4.41Highly Lipophilic
Solubility Insoluble in water (<67 mg/L)Soluble in EtOH, oils, non-polar solvents
Flash Point ~104 °C (220 °F)Closed Cup

Scientist’s Note: The refractive index is your primary quick-check for stereochemical purity. A value significantly below 1.448 often indicates contamination with the saturated alcohol (1-undecanol) or the cis (Z) isomer.

Spectroscopic Characterization (Diagnostic Markers)

To validate the identity of trans-2-Undecen-1-ol, specifically distinguishing it from the cis-isomer, Nuclear Magnetic Resonance (NMR) is the gold standard.

1H-NMR Diagnostic Signals (400 MHz, CDCl₃)

The coupling constant (


) across the double bond is the definitive metric for the trans configuration.
  • 
     5.60 – 5.75 ppm (m, 1H, H-3):  The vinylic proton at position 3.
    
  • 
     5.50 – 5.65 ppm (dt, 1H, H-2):  The vinylic proton alpha to the hydroxymethyl group.
    
    • Critical Diagnostic: Look for a large coupling constant

      
       . (Note: cis isomers typically display 
      
      
      
      ).
  • 
     4.05 – 4.15 ppm (d, 2H, -CH₂OH):  The hydroxymethyl protons.
    
  • 
     2.00 – 2.10 ppm (q, 2H, H-4):  Allylic methylene protons.
    
Mass Spectrometry (EI, 70 eV)
  • Molecular Ion (

    
    ):  m/z 170 (often weak).
    
  • Base Peak/Diagnostic Fragments: Loss of water (

    
    ) is common. Characteristic allylic cleavage may produce fragments at m/z 57 or 71 depending on chain fragmentation.
    

Synthesis & Purification Protocol

While de novo synthesis via Horner-Wadsworth-Emmons (HWE) reaction guarantees stereochemistry, a more atom-economical approach for the application scientist is the stereoselective reduction of the commercially available aldehyde, (E)-2-Undecenal.

Core Logic

We utilize Sodium Borohydride (NaBH₄) in the presence of Cerium(III) Chloride (Luche Reduction conditions) .

  • Why? While NaBH₄ alone works, the addition of CeCl₃ specifically activates the carbonyl group of the

    
    -unsaturated aldehyde, preventing 1,4-conjugate addition (saturation of the double bond) and ensuring exclusive 1,2-reduction to the allylic alcohol.
    
Experimental Workflow

Synthesis_Workflow Start Precursor: (E)-2-Undecenal Reaction Reaction: Selective 1,2-Reduction (Luche Conditions) Start->Reaction Reagents Reagents: NaBH4 (1.1 eq), CeCl3·7H2O (1.1 eq) Solvent: MeOH, 0°C Reagents->Reaction Quench Quench: Sat. NH4Cl (aq) Reaction->Quench 1-2 Hours Extraction Extraction: Et2O or DCM Wash w/ Brine Quench->Extraction Purification Purification: Vacuum Distillation (100°C @ 2mmHg) Extraction->Purification Product Product: (E)-2-Undecen-1-ol (>98% purity) Purification->Product

Figure 1: Selective synthesis pathway preserving the trans-alkene geometry.

Step-by-Step Methodology
  • Setup: In a round-bottom flask, dissolve (E)-2-undecenal (10 mmol) and CeCl₃·7H₂O (11 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add NaBH₄ (11 mmol) in small portions over 15 minutes. Gas evolution (H₂) will occur—ensure venting.

  • Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Workup: Quench carefully with saturated aqueous NH₄Cl. Extract 3x with Diethyl Ether. Dry combined organics over MgSO₄ and concentrate in vacuo.

  • Purification: Purify the crude oil via bulb-to-bulb distillation (Kugelrohr) at reduced pressure (approx. 100-105°C at 2 mmHg) to obtain the pure colorless liquid.

Biological & Pharmaceutical Context

Fragrance & Olfaction

trans-2-Undecen-1-ol is classified as a "High Impact" material. In fragrance formulations, it serves as a lifting agent .[1]

  • Mechanism: Its high vapor pressure relative to base notes, combined with its lipophilic tail, allows it to bridge the gap between citrus top notes and waxy/fatty heart notes (like rose or aldehyde complexes).

  • Usage Level: Typically <1% in concentrate due to its potency.

Pheromone & Semiochemical Activity

While the acetate derivative is more commonly cited in specific Lepidoptera pheromones, the alcohol itself functions as a semiochemical cue.

  • Research Insight: In drug development, this molecule is studied as a permeation enhancer . The unsaturated "kink" of the trans bond disrupts the packing of the stratum corneum lipid bilayer more effectively than saturated undecanol, potentially increasing the transdermal flux of co-administered drugs.

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementHandling Protocol
Skin/Eye Irritation H315 / H319Wear nitrile gloves and safety goggles.
Aquatic Toxicity H400 (Acute)Do not dispose of down drains. Collect as organic waste.
Storage Oxidation SensitiveStore under Nitrogen/Argon at 4°C. The double bond is susceptible to autoxidation over time.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link]

  • The Good Scents Company (2023). (E)-2-undecen-1-ol Physical Properties and Organoleptic Profile.[2] Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. trans-2-Undecen-1-ol Mass Spectrum.[2] Retrieved from [Link]

  • Gemal, A. L., & Luche, J. L. (1981).Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. (Canonical reference for the Luche Reduction protocol).

Sources

Foundational

Technical Monograph: trans-2-Undecen-1-ol (CAS 75039-84-8)

Executive Summary trans-2-Undecen-1-ol (CAS 75039-84-8), also known as (E)-2-Undecen-1-ol, is a primary unsaturated fatty alcohol characterized by a distinct olfactory profile described as waxy, floral, and "cilantro-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2-Undecen-1-ol (CAS 75039-84-8), also known as (E)-2-Undecen-1-ol, is a primary unsaturated fatty alcohol characterized by a distinct olfactory profile described as waxy, floral, and "cilantro-like."[1] It serves as a critical intermediate in the synthesis of fragrances and insect pheromones.[1]

This guide addresses the technical challenges associated with this molecule: stereochemical preservation during synthesis and oxidative stability during handling.[1] Unlike its saturated counterparts, the allylic double bond at the C2 position requires specific synthetic protocols to prevent migration or saturation.[1] This document outlines a self-validating synthesis workflow using Luche reduction, analytical characterization standards, and safety protocols for laboratory and industrial handling.

Physicochemical Profile

The following data aggregates experimental values and computational estimates to establish a baseline for identification.

ParameterValueUnitNotes
CAS Number 75039-84-8 -Specific to (E)-isomer
IUPAC Name (2E)-Undec-2-en-1-ol--
Molecular Formula C₁₁H₂₂O--
Molecular Weight 170.29 g/mol -
Appearance Colorless to pale yellow liquid-Viscous at low temps
Density 0.840 – 0.848g/cm³@ 25°C
Boiling Point 242 – 244°C@ 760 mmHg
Boiling Point (Reduced) 100 – 102°C@ 2 mmHg
LogP (o/w) ~4.41-High lipophilicity
Solubility Soluble in Ethanol, Oils-Insoluble in Water
Flash Point > 100°CTCC

Synthesis & Manufacturing: The Stereoselective Protocol

The Challenge: 1,2- vs. 1,4-Addition

The primary challenge in synthesizing allylic alcohols from


-unsaturated aldehydes (like trans-2-undecenal) is preventing the reduction of the alkene (C=C) while selectively reducing the carbonyl (C=O).[1][2] Standard hydrides (e.g., LiAlH₄) can sometimes lead to mixed products or over-reduction.[1]
Recommended Route: Luche Reduction

To ensure high fidelity to the trans (E) configuration and exclusive 1,2-addition, the Luche Reduction is the gold standard.[1] This method utilizes Cerium(III) Chloride (CeCl₃) in conjunction with Sodium Borohydride (NaBH₄).[1][3][2][4]

Mechanism of Action: The Ce³⁺ ion coordinates with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.[2] This makes the carbonyl carbon "harder" (in the HSAB theory context), favoring the attack of the "hard" borohydride species at the 1,2-position rather than the "softer" 1,4-conjugate addition.[1][2]

Experimental Protocol

Note: This protocol assumes a starting scale of 10 mmol of (E)-2-undecenal.

Reagents:

  • (E)-2-Undecenal (Start Material)

  • Cerium(III) Chloride Heptahydrate (CeCl₃[1]·7H₂O)

  • Sodium Borohydride (NaBH₄)[1][3]

  • Methanol (Solvent)[1][2]

Step-by-Step Methodology:

  • Solvation: Dissolve 10 mmol of (E)-2-undecenal in 30 mL of Methanol (MeOH) in a round-bottom flask.

  • Catalyst Addition: Add 10 mmol (1.0 eq) of CeCl₃·7H₂O. Stir until fully dissolved. The solution may turn slightly yellow.[1][5]

  • Thermal Control: Cool the mixture to 0°C using an ice bath. Rationale: Lower temperature kinetically suppresses the competing conjugate addition.

  • Reduction: Slowly add 10 mmol (1.0 eq) of NaBH₄ in small portions over 10 minutes. Gas evolution (H₂) will occur; ensure venting.[1]

  • Monitoring: Stir at 0°C for 30 minutes. Monitor via TLC (Silica, 10% EtOAc/Hexane).[1] The aldehyde spot (less polar) should disappear, replaced by the alcohol spot (more polar).

  • Quenching: Quench the reaction with 10 mL of saturated aqueous NH₄Cl.

  • Extraction: Evaporate MeOH under reduced pressure. Extract the residue with Diethyl Ether (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient) to isolate pure trans-2-undecen-1-ol.

Process Logic Visualization[1]

LucheReduction Start Start: (E)-2-Undecenal (Aldehyde) Coordination Ce(III) Coordination (Activates C=O) Start->Coordination + CeCl3 / MeOH Addition Hydride Attack (NaBH4) (Selective 1,2-Addition) Coordination->Addition + NaBH4 @ 0°C SideReaction Avoided: 1,4-Addition (Saturated Alcohol) Coordination->SideReaction Without Ce(III) Intermediate Alkoxyborate Intermediate Addition->Intermediate Hydrolysis Acid Hydrolysis (Quench) Intermediate->Hydrolysis + NH4Cl(aq) Product Product: trans-2-Undecen-1-ol (Allylic Alcohol) Hydrolysis->Product

Figure 1: Mechanistic workflow of the Luche Reduction, highlighting the suppression of 1,4-addition side products.

Analytical Characterization & Validation

Researchers must validate the identity and purity of the synthesized compound.[1] The trans geometry is confirmed via coupling constants in Proton NMR.[1]

Spectroscopic Markers[1]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 5.60–5.75 ppm (m, 2H): Vinyl protons (C2-H and C3-H).[1]

    • Coupling Constant (J): A coupling constant of ~15.5 Hz between the vinyl protons is diagnostic for the trans (E) isomer.[1] (The cis isomer typically shows J ≈ 11 Hz).[1]

    • δ 4.05–4.15 ppm (d, 2H): Hydroxymethyl group (–CH₂OH).[1]

  • MS (EI, 70 eV):

    • Molecular Ion (M⁺): 170 (often weak).[1]

    • Diagnostic Fragment: m/z 152 [M - H₂O]⁺.

Quality Control Workflow

QC_Workflow Sample Crude Sample GCMS GC-MS Analysis Sample->GCMS PurityCheck Purity > 95%? GCMS->PurityCheck NMR 1H NMR PurityCheck->NMR Yes Fail_Purity FAIL: Repurify PurityCheck->Fail_Purity No J_Coupling Check J-Coupling (Vinyl Protons) NMR->J_Coupling Pass PASS: trans-2-Undecen-1-ol J_Coupling->Pass J ≈ 15.5 Hz Fail_Iso FAIL: cis-Isomer Detected J_Coupling->Fail_Iso J ≈ 11 Hz

Figure 2: Analytical decision tree for validating stereochemistry and purity.

Applications & Biological Significance[1][4]

Olfactory Science

trans-2-Undecen-1-ol is a key odorant in Coriander (Coriandrum sativum) .[1] It contributes the "fatty, waxy, green" note that bridges the gap between fresh citrus top notes and heavier heart notes in perfumery.[1]

  • Odor Threshold: Low (high impact).

  • Usage: Used in "Cilantro" bases and to add naturalness to rose and violet accords.[1]

Chemical Ecology (Pheromones)

This alcohol and its corresponding acetate are identified in the defensive secretions of Heteroptera (True Bugs), specifically stink bugs.[1] It acts as an aggregation pheromone or alarm pheromone depending on concentration and species.[1]

  • Research Application: Used in crop protection research to develop "trap and kill" lures for agricultural pests.[1]

Safety & Handling (SDS Summary)

Signal Word: WARNING

Hazard ClassH-StatementDescription
Skin Irritation H315 Causes skin irritation.[1][6]
Eye Irritation H319 Causes serious eye irritation.[1][6]
Aquatic Acute H400 Very toxic to aquatic life.[1]
Aquatic Chronic H410 Very toxic to aquatic life with long lasting effects.[1]

Handling Protocols:

  • Oxidation Sensitivity: The allylic alcohol moiety is susceptible to air oxidation, reverting to the aldehyde (which has a sharper, more aggressive odor).[1] Store under Argon or Nitrogen at 4°C.

  • Spill Management: Absorb with inert material (vermiculite).[1] Do not wash into drains due to high aquatic toxicity.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5365004, 2-Undecen-1-ol, (2E)-. Retrieved from [Link]

  • The Good Scents Company (2023). (E)-2-undecen-1-ol Data Sheet. Retrieved from [Link]

  • Gemert, L. J. van (2011). Compilations of Odour Threshold Values in Air, Water and Other Media. Oliemans Punter & Partners BV.[1]

  • Luche, J. L. (1978). Lanthanides in organic chemistry.[1][2] 1. Selective 1,2 reductions of conjugated ketones. Journal of the American Chemical Society.[1][2] (Fundamental reaction reference).

  • Potter, T. L., & Fagerson, I. S. (1990). Composition of Coriander Oil.[1] Journal of Agricultural and Food Chemistry. (Establishes natural occurrence).

Sources

Exploratory

Natural occurrence of trans-2-Undecen-1-ol

The Natural Occurrence and Chemical Ecology of trans-2-Undecen-1-ol: A Technical Monograph Abstract This technical guide provides a comprehensive analysis of trans-2-Undecen-1-ol (CAS 75039-84-8), an unsaturated fatty al...

Author: BenchChem Technical Support Team. Date: February 2026

The Natural Occurrence and Chemical Ecology of trans-2-Undecen-1-ol: A Technical Monograph

Abstract

This technical guide provides a comprehensive analysis of trans-2-Undecen-1-ol (CAS 75039-84-8), an unsaturated fatty alcohol with significant roles in chemical ecology and industrial applications.[1] While often overshadowed by its aldehyde counterpart (trans-2-undecenal), this compound serves as a critical biosynthetic intermediate and bioactive constituent in specific botanical and entomological systems. This document details its natural occurrence, biosynthetic origins via modified


-oxidation, and rigorous analytical protocols for its identification.

Chemical Identity & Physicochemical Profile

trans-2-Undecen-1-ol is a monounsaturated primary alcohol characterized by a double bond at the C2 position with trans (E) stereochemistry. It contributes a waxy, floral, and slightly fatty odor profile, distinct from the sharp, pungent aroma of its aldehyde analog.

PropertySpecification
IUPAC Name (E)-Undec-2-en-1-ol
CAS Registry 75039-84-8
Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Floral, Rose, Waxy, Fresh, Fruity
LogP (o/w) ~4.1 - 4.5 (Lipophilic)

Natural Occurrence & Biological Significance

The occurrence of trans-2-Undecen-1-ol is distinct and often concentration-dependent based on environmental processing (e.g., drying of plant material).

Botanical Sources

The primary natural reservoir is the Apiaceae family, specifically Coriandrum sativum (Coriander/Cilantro).

  • Coriandrum sativum: In fresh leaves, the concentration is relatively low (~0.49%). However, post-harvest processing significantly alters this profile. Research indicates that drying coriander leaves at 40°C dramatically increases the concentration of trans-2-Undecen-1-ol to approximately 12.88% , suggesting it is a stress-response metabolite or a degradation product of longer-chain fatty acids during dehydration.

  • Corchorus aestuans: Ethanol extracts of this medicinal plant have been shown to contain trans-2-Undecen-1-ol at ~1.26%, contributing to its bioactive lipid profile.[2]

Entomological Context

In the insect world, trans-2-Undecen-1-ol is chemically linked to the defensive secretions of Heteroptera (True Bugs), particularly Stink Bugs (Pentatomidae).

  • Biosynthetic Precursor: It often acts as the immediate biosynthetic precursor to trans-2-undecenal, the major defensive allomone.

  • Reduction Mechanism: In some species, the aldehyde is reduced to the alcohol to mitigate toxicity within the reservoir or as a method of chemical variation to overcome predator resistance.

Table 1: Quantitative Occurrence in Natural Matrices

OrganismTissue/StateConcentration (%)ContextReference
Coriandrum sativumDried Leaves (40°C)12.88%Essential Oil[1]
Coriandrum sativumFresh Leaves0.49%Essential Oil[2]
Corchorus aestuansWhole Plant1.26%Ethanol Extract[3]
Heteroptera spp.[3][4][5]Defensive GlandsTrace - MinorSecretion[4]

Biosynthetic Pathways

The biosynthesis of trans-2-Undecen-1-ol is logically derived from fatty acid metabolism, specifically a modification of the mitochondrial or peroxisomal


-oxidation pathway.
Mechanism: Modified -Oxidation
  • Chain Shortening: Long-chain fatty acids (e.g., C14 or C16) undergo standard

    
    -oxidation cycles to reach a C11 or C12 intermediate.
    
  • Desaturation: Acyl-CoA oxidase introduces a trans-2 double bond, forming trans-2-Undecenoyl-CoA.

  • Reduction: Instead of continuing through the hydration step of

    
    -oxidation, the trans-2-enoyl-CoA is intercepted by a fatty acyl-CoA reductase (FAR), reducing the thioester directly to the primary alcohol.
    

Biosynthesis FA Fatty Acid (C12/C14) AcylCoA Acyl-CoA FA->AcylCoA Acyl-CoA Synthetase EnoylCoA trans-2-Enoyl-CoA (Intermediate) AcylCoA->EnoylCoA Acyl-CoA Oxidase (Desaturation) Aldehyde trans-2-Undecenal (Defensive Allomone) EnoylCoA->Aldehyde Alternative Reductase Alcohol trans-2-Undecen-1-ol (Target) EnoylCoA->Alcohol Acyl-CoA Reductase (Reduction) Alcohol->Aldehyde Alcohol Dehydrogenase (Oxidation)

Figure 1: Proposed biosynthetic pathway via modified


-oxidation. The green arrow indicates the direct formation of the target alcohol.

Analytical Methodologies

Accurate identification requires distinguishing trans-2-Undecen-1-ol from its saturated (Undecanol) and isomeric (cis-2) counterparts.

Extraction Protocol
  • Plant Tissue: Hydrodistillation (Clevenger apparatus) is standard. For quantitative recovery of the alcohol without oxidation to the aldehyde, avoid prolonged heating or use Solvent Assisted Flavor Evaporation (SAFE).

  • Insect Secretions: Solvent extraction (Hexane/Dichloromethane) directly from dissected glands or surface rinsing.

GC-MS Identification Criteria

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. Reliance on Mass Spectral matching alone is insufficient due to similarities with other fatty alcohols. Retention Indices (RI) are mandatory for confirmation.

  • Diagnostic Ions:

    • Molecular Ion:

      
       170 (often weak).
      
    • Base Peak: Typically

      
       57 or 41 (hydrocarbon chain).
      
    • Loss of Water:

      
       152 (
      
      
      
      ).
  • Retention Indices (RI):

    • Non-Polar Column (DB-5/HP-5): RI

      
       1362 - 1372
      
    • Polar Column (DB-Wax/HP-Innowax): RI

      
       1899[6]
      
Validation Workflow

To ensure data integrity, the following self-validating workflow is recommended:

Analysis cluster_Validation Identity Confirmation Sample Biological Sample (Leaf/Gland) Extract Solvent Extraction (CH2Cl2 or Hexane) Sample->Extract GC GC Separation (Splitless, 250°C) Extract->GC MS MS Detection (EI, 70eV) GC->MS RI_Calc Calc. Retention Index (RI) vs n-Alkanes MS->RI_Calc Lib_Match Spectral Library Match (NIST/Wiley > 90%) MS->Lib_Match Std_CoInj Standard Co-Injection (Reference Std) RI_Calc->Std_CoInj If RI matches Lit Value (±10) Lib_Match->Std_CoInj

Figure 2: Analytical workflow for the rigorous identification of trans-2-Undecen-1-ol.

Implications for Development

  • Antimicrobial Agents: The active fraction of Coriandrum sativum oil containing trans-2-Undecen-1-ol has demonstrated efficacy against Candida species, disrupting biofilm formation [2].

  • Flavor & Fragrance: Approved as a flavoring agent (FEMA 4068), it provides "fatty-floral" notes essential for reconstructing natural cilantro and rose profiles.

  • Pest Control: As a component of insect defensive fluids, it holds potential as a repellent or stress-inducing semiochemical in integrated pest management (IPM) strategies.

References

  • Ghasemi Pirbalouti, A., et al. (2017).[7] Drying temperatures affect the qualitative–quantitative variation of aromatic profiling in Anethum graveolens L. ecotypes. Frontiers in Plant Science. (Cited in context of Coriander drying comparison).

  • Freires, I. A., et al. (2014). Coriandrum sativum L. (Coriander) Essential Oil: Antifungal Activity and Mode of Action on Candida spp.[1] PLoS ONE.

  • IOSR Journal of Pharmacy. (2020). Oils and fats contents of medicinal plants, as natural ingredients for many therapeutic purposes.

  • PubChem. (2025).[6] 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine.

  • The Good Scents Company. (2024). (E)-2-undecen-1-ol Data Sheet.

  • NIST Chemistry WebBook. (2024). trans-2-Undecen-1-ol Gas Chromatography.

Sources

Foundational

Precision Biosynthesis of Long-Chain Unsaturated Alcohols

A Metabolic Engineering Handbook for High-Value Lipid Production Executive Summary Long-chain unsaturated alcohols (LCUAs)—typically C12–C18 molecules with specific double-bond geometries—are critical intermediates in ph...

Author: BenchChem Technical Support Team. Date: February 2026

A Metabolic Engineering Handbook for High-Value Lipid Production

Executive Summary

Long-chain unsaturated alcohols (LCUAs)—typically C12–C18 molecules with specific double-bond geometries—are critical intermediates in pharmaceutical lipid nanoparticles, high-performance surfactants, and, most notably, insect sex pheromones for sustainable pest control. Their biosynthesis presents a unique challenge: it requires the precise coordination of chain elongation, regiospecific desaturation, and terminal reduction, all while managing cellular toxicity and redox balance.

This guide moves beyond basic pathway descriptions to provide a rigorous, field-validated framework for engineering microbial cell factories (specifically Saccharomyces cerevisiae and Yarrowia lipolytica) to produce these compounds.

Part 1: Mechanistic Enzymology & The Core Pathway

The biosynthesis of LCUAs relies on hijacking the host's fatty acid synthesis (FAS) and diverting flux before the terminal formation of storage lipids (Triacylglycerols).

1. The "Hardware": Key Enzyme Classes

To engineer a functional pathway, you must select enzymes that provide the correct carbon chain length and oxidation state.

  • Fatty Acyl-CoA Reductases (FARs): The critical bottleneck.[1]

    • Mechanism:[2][3][4][5] FARs reduce the thioester bond of fatty acyl-CoA to a primary alcohol.[1]

    • Selection: You must distinguish between Aldehyde-forming FARs (which require a secondary Alcohol Dehydrogenase) and Alcohol-forming FARs .

    • Gold Standard: The Maqu_2220 FAR from Marinobacter aquaeolei VT8 is the industry standard. It performs a four-electron reduction (Acyl-CoA

      
       Alcohol) without releasing the toxic aldehyde intermediate, mitigating host stress.
      
  • Desaturases (Des): The architects of geometry.

    • Unlike bacterial anaerobiosis, eukaryotic synthesis requires oxygen-dependent desaturases (e.g., Ole1).

    • Specificity: For pheromones, you often need non-native desaturases (e.g.,

      
      11-desaturase from Agrotis segetum) to install double bonds at specific positions (Z/E stereochemistry is crucial for biological activity).
      
2. Pathway Visualization

The following diagram illustrates the engineered pathway diverting flux from the native Acetyl-CoA pool toward the target alcohol.[2]

BiosynthesisPathway Acetyl Acetyl-CoA Malonyl Malonyl-CoA Acetyl->Malonyl ACC1 (Overexpression) AcylCoA Saturated Acyl-CoA (C16:0 / C18:0) Malonyl->AcylCoA FAS1/FAS2 UnsatCoA Unsaturated Acyl-CoA (e.g., Z-11-16:CoA) AcylCoA->UnsatCoA Heterologous Desaturase (e.g., u039411) Aldehyde Fatty Aldehyde (Transient/Toxic) UnsatCoA->Aldehyde Aldehyde-Forming FAR Alcohol Target LCUA (Long-Chain Unsaturated Alcohol) UnsatCoA->Alcohol Alcohol-Forming FAR (Maqu_2220) Aldehyde->Alcohol ADH (Endogenous) Fatty Acid Fatty Acid Alcohol->Fatty Acid FAO1/HFD1 (Oxidation - MUST BLOCK)

Caption: Engineered pathway for LCUA production. Green arrow indicates the preferred direct reduction route. Red dotted line indicates the degradation pathway to be knocked out.

Part 2: Metabolic Engineering Strategies (The "Software")

Successful synthesis is not just about adding genes; it is about managing flux. Use the Push-Pull-Block strategy.

1. PUSH: Precursor Availability
  • Objective: Increase the cytosolic pool of Malonyl-CoA and Acyl-CoA.

  • Action: Overexpress ACC1 (Acetyl-CoA carboxylase).

    • Note: Wild-type ACC1 is regulated by phosphorylation (Snf1). Use a mutant ACC1** (e.g., ACC1

      
       in yeast) to bypass inhibition and constitutively drive flux.
      
2. BLOCK: Preventing Futile Cycling

This is the most common failure point. Host cells will naturally try to oxidize fatty alcohols back into fatty acids for energy.

  • Target 1: HFD1/HFD4 (Fatty Aldehyde Dehydrogenases): These enzymes oxidize aldehydes to fatty acids. Deleting them (

    
    hfd1) prevents the loss of intermediates.
    
  • Target 2: FAO1 (Fatty Alcohol Oxidase): In Yarrowia and other yeasts, this enzyme reverts your final product back to an aldehyde. Knockout is mandatory for high titers.

  • Target 3: PEX10 (Peroxisome Biogenesis): A more aggressive strategy involves disrupting peroxisomes to physically separate the fatty acyl-CoA pool from the

    
    -oxidation machinery.
    
3. PULL: Redox Balance
  • Cofactor: FAR enzymes are NADPH-dependent.[6]

  • Strategy: Engineering the Pentose Phosphate Pathway (overexpressing ZWF1) ensures sufficient reducing power (NADPH) to drive the reduction of the thioester bond.

Part 3: Experimental Workflow & Validation
1. Strain Construction to Analysis Pipeline

The following workflow ensures a self-validating development cycle.

Workflow cluster_0 Design & Build cluster_1 Cultivation cluster_2 Analysis Gene Select FAR/Desaturase (Codon Optimize) Integration Genomic Integration (CRISPR/Cas9) Gene->Integration KO Knockout Degradation (u0394HFD1 / u0394FAO1) Integration->KO Media Lipid-Free Media (CSM-Ura / YNB) KO->Media Induction Biphasic Fermentation (Dodecane Overlay) Media->Induction Extract Solvent Extraction (CHCl3:MeOH) Induction->Extract Deriv Silylation (BSTFA + TMCS) Extract->Deriv GCMS GC-MS Quantification Deriv->GCMS

Caption: End-to-end workflow. Note the "Biphasic Fermentation" step: LCUAs are hydrophobic and toxic; an organic overlay (e.g., dodecane) acts as a sink to extract product continuously.

2. Detailed Analytical Protocol: GC-MS with BSTFA Derivatization

Direct injection of fatty alcohols leads to peak tailing and poor quantification due to hydrogen bonding. Silylation is mandatory for accurate data.

Reagents:

  • BSTFA: N,O-Bis(trimethylsilyl)trifluoroacetamide (Silylation agent).[7]

  • TMCS: Trimethylchlorosilane (Catalyst, usually 1%).

  • Internal Standard (IS): 1-Nonadecanol (C19:0-OH). Why? It is an odd-chain alcohol rarely found in nature, ensuring the peak does not overlap with biological samples.

Step-by-Step Protocol:

  • Harvest: Centrifuge 1-5 mL of culture; discard supernatant (unless using biphasic overlay, in which case analyze the organic layer).

  • Lysis & Extraction: Resuspend pellet in 500 µL Chloroform:Methanol (2:1 v/v). Add glass beads and vortex vigorously (10 min).

  • Phase Separation: Add 200 µL 0.9% NaCl (aq) to induce phase separation. Centrifuge (3000g, 5 min).

  • Recovery: Transfer the lower organic phase (Chloroform) to a fresh glass vial. Evaporate to dryness under Nitrogen (

    
    ) stream.
    
  • Derivatization (The Critical Step):

    • Resuspend dried residue in 50 µL Pyridine.

    • Add 50 µL BSTFA + 1% TMCS .

    • Incubate at 60°C for 30-60 minutes . (Heat is required to drive the reaction to completion for long chains).

  • Analysis: Inject 1 µL into GC-MS (Splitless mode).

    • Column: DB-5ms or equivalent non-polar column.

    • Target Ions: Look for the M-15 ion (loss of methyl group from TMS) or specific diagnostic fragments for unsaturated positions.

Part 4: Data Presentation & Case Study
Case Study: Production of Z-11-Hexadecenol (Insect Pheromone)

In a study optimizing S. cerevisiae for pheromone production, the following comparative data illustrates the impact of the "Block" strategy (Knocking out HFD1).

Strain GenotypeModification DescriptionLCUA Titer (mg/L)Relative Fold Change
WT Wild Type Background< 0.51.0x
Strain A + Maqu_2220 (FAR)4.28.4x
Strain B + Maqu_2220 + Agrotis

11-Des
12.825.6x
Strain C Strain B +

hfd1 (Block)
48.5 97.0x

Interpretation: The jump from Strain B to Strain C demonstrates that biosynthesis is rarely the limiting factor; product degradation via endogenous dehydrogenases is the primary metabolic sink.

References
  • Fatty Acyl-CoA Reductase Mechanism

    • Willis, R. M., et al. (2011).[3][5][8] "Characterization of a fatty acyl-CoA reductase from Marinobacter aquaeolei VT8." Biochemistry.

  • Metabolic Engineering of Fatty Alcohols (Yeast)

    • d'Espaux, L., et al. (2017).[3][5][8] "Engineering high-level production of fatty alcohols by Saccharomyces cerevisiae from diverse carbon sources." Metabolic Engineering.

  • Insect Pheromone Biosynthesis

    • Holkenbrink, C., et al. (2020). "Production of moth sex pheromones in yeast Saccharomyces cerevisiae." Metabolic Engineering.
  • HFD1/FAO1 Knockout Strategy

    • Iwama, R., et al. (2014). "Identification of an aldehyde dehydrogenase important for fatty alcohol degradation in Yarrowia lipolytica." Applied Microbiology and Biotechnology.
  • GC-MS Derivatization Protocol

    • Schummer, C., et al. (2009). "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta.

Sources

Exploratory

trans-2-Undecen-1-ol as a fatty alcohol

Classification: Unsaturated Fatty Alcohol (C11) Primary CAS: 37617-03-1 (Generic), 75039-84-8 ((E)-isomer) Context: Bioactive Intermediate & Functional Excipient Executive Summary trans-2-Undecen-1-ol (C11H22O) is a medi...

Author: BenchChem Technical Support Team. Date: February 2026

Classification: Unsaturated Fatty Alcohol (C11) Primary CAS: 37617-03-1 (Generic), 75039-84-8 ((E)-isomer) Context: Bioactive Intermediate & Functional Excipient

Executive Summary

trans-2-Undecen-1-ol (C11H22O) is a medium-chain, unsaturated fatty alcohol often overshadowed by its aldehyde counterpart (trans-2-undecenal, a primary odorant in cilantro).[1] However, in the context of drug development and formulation science, this molecule represents a critical "Goldilocks" zone between volatility and lipophilicity.

Its primary utility lies in two domains: chemical synthesis (as a precursor to chiral bioactive lipids and prostaglandins) and transdermal delivery (as a permeation enhancer). Unlike saturated fatty alcohols (e.g., lauryl alcohol), the trans-double bond at the C2 position introduces a "kink" in the hydrocarbon tail. This steric irregularity prevents tight packing within the stratum corneum lipid bilayer, significantly enhancing membrane fluidity and drug permeability.

This guide provides a rigorous physicochemical profile, a validated synthesis protocol via Luche reduction, and a mechanistic breakdown of its role in lipid membrane disruption.

Physicochemical Profile

The following data establishes the baseline for handling and formulation.

PropertyValueTechnical Note
Molecular Weight 170.29 g/mol Ideal range (<500 Da) for passive skin permeation.
LogP (Octanol/Water) ~4.41Highly lipophilic; partitions readily into lipid bilayers.
Boiling Point 242–244 °C (760 mmHg)High thermal stability compared to lower alcohols.[1]
Density 0.846 g/cm³Immiscible with water; requires emulsifiers for aqueous systems.
Refractive Index 1.448 – 1.454Useful for purity verification via refractometry.
Odor Profile Waxy, Floral, Rose, CitrusLess pungent than the aldehyde; useful for masking API odors.
Solubility Ethanol, Oils, EthersInsoluble in water (<100 mg/L).[1]

Synthesis Protocol: Regioselective Luche Reduction

Objective: Synthesize trans-2-Undecen-1-ol from trans-2-Undecenal. Challenge: Standard reduction with Sodium Borohydride (NaBH₄) can attack both the carbonyl and the alkene (1,4-addition), leading to saturated alcohols. Solution: The Luche Reduction uses Cerium(III) Chloride (CeCl₃) to activate the carbonyl preferentially, ensuring exclusive 1,2-reduction to the allylic alcohol.

Reagents
  • Substrate: trans-2-Undecenal (Purity >95%)

  • Reducing Agent: Sodium Borohydride (NaBH₄)[2]

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Solvent: Methanol (MeOH) - HPLC Grade

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-2-Undecenal (1.0 eq) and CeCl₃·7H₂O (1.0 eq) in Methanol (0.4 M concentration relative to substrate).

  • Cooling: Cool the solution to 0°C using an ice bath. Reasoning: Low temperature suppresses side reactions and controls the exotherm.

  • Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes.

    • Observation: Gas evolution (H₂) will occur. Ensure adequate venting.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor via TLC (Hexane:EtOAc 8:2). The aldehyde spot will disappear; a more polar alcohol spot will appear.

  • Quenching: Carefully add saturated aqueous NH₄Cl solution to neutralize excess hydride.

  • Extraction: Evaporate bulk Methanol under reduced pressure. Extract the aqueous residue with Diethyl Ether (3x).

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate pure trans-2-Undecen-1-ol.

Workflow Visualization

LucheReduction Start Start: trans-2-Undecenal Reagents Add CeCl3·7H2O + MeOH (Carbonyl Activation) Start->Reagents Dissolve Reduction Add NaBH4 @ 0°C (1,2-Reduction) Reagents->Reduction Selective Attack Quench Quench: Sat. NH4Cl Reduction->Quench Terminate Product End: trans-2-Undecen-1-ol (Allylic Alcohol) Quench->Product Extract & Purify

Figure 1: The Luche Reduction pathway ensures the double bond remains intact while converting the aldehyde to the alcohol.

Mechanism of Action: Permeation Enhancement

In drug delivery, the stratum corneum (SC) is the primary barrier. It consists of keratinocytes embedded in a rigid lipid matrix (ceramides, cholesterol, fatty acids).

The "Kink" Theory

Saturated fatty alcohols (like Stearyl alcohol, C18:0) pack tightly into the SC lipid lattice, often stabilizing the barrier. Conversely, trans-2-Undecen-1-ol possesses a specific geometry:

  • Head Group: The polar hydroxyl (-OH) group anchors at the hydrophilic interface of the bilayer.

  • Tail Insertion: The hydrophobic C11 chain inserts into the lipid core.

  • Disruption: The C2=C3 double bond creates a rigid "kink" (less flexible than a cis-bond but still disruptive compared to saturation). This steric bulk prevents the surrounding lipids from crystallizing, increasing the Free Volume of the bilayer.

Result: Increased diffusion coefficient for co-administered drugs (APIs).

Mechanism Visualization

PermeationMechanism SC_Lipids Stratum Corneum Rigid Lipid Bilayer Undecenol trans-2-Undecen-1-ol (Penetration) SC_Lipids->Undecenol Topical Application Insertion Intercalation into Lipid Matrix Undecenol->Insertion Partitioning (LogP 4.4) Effect Lipid Fluidization (Increased Free Volume) Insertion->Effect Steric Disruption Outcome Enhanced API Permeation Effect->Outcome Reduced Barrier Resistance

Figure 2: Mechanism of lipid bilayer fluidization by unsaturated fatty alcohols.

Applications & Biological Relevance[3][4][5]

Transdermal Drug Delivery

Due to its permeation enhancing properties, trans-2-Undecen-1-ol is a candidate for transdermal patches or gels delivering lipophilic drugs (e.g., testosterone, fentanyl). It acts similarly to oleic acid but with a shorter chain length, potentially offering faster onset of action due to higher mobility.

Pheromone Research & Pest Control

This alcohol is naturally occurring in the defensive secretions of Heteroptera (stink bugs). In agricultural biotechnology, it is used as a semiochemical .

  • Attractant: Used in traps for monitoring pest populations.

  • Repellent: At high concentrations, it signals "danger" to specific insect species.

Antimicrobial Adjuvant

Medium-chain fatty alcohols (C10–C12) exhibit broad-spectrum antimicrobial activity. They function by disrupting the cell membrane of bacteria (lysis). trans-2-Undecen-1-ol can be used as a preservative booster in cosmetic or topical pharmaceutical formulations, reducing the need for harsher preservatives like parabens.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365004, 2-Undecen-1-ol, (2E)-. Retrieved from [Link]

  • Synthesis (Luche Reduction): Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society.[2] Retrieved from [Link]

  • Permeation Enhancement Mechanism: Williams, A. C., & Barry, B. W. (2004). Penetration enhancers.[3][4][5] Advanced Drug Delivery Reviews.[3] Retrieved from [Link]

  • Natural Occurrence (Coriander): Mandal, S., & Mandal, M. (2015). Coriander (Coriandrum sativum L.) essential oil: Chemistry and biological activity. Asian Pacific Journal of Tropical Biomedicine. Retrieved from [Link]

  • Pheromone Activity: Aldrich, J. R., et al. (1991). Natural products of abdominal gland secretion of stink bug. Journal of Chemical Ecology. Retrieved from [Link]

Sources

Foundational

Technical Monograph: trans-2-Undecen-1-ol in Insect Chemical Ecology

Role, Biosynthesis, and Analytical Methodologies Executive Summary This technical guide provides a comprehensive analysis of trans-2-Undecen-1-ol (IUPAC: (E)-2-undecen-1-ol), a specific unsaturated fatty alcohol function...

Author: BenchChem Technical Support Team. Date: February 2026

Role, Biosynthesis, and Analytical Methodologies

Executive Summary

This technical guide provides a comprehensive analysis of trans-2-Undecen-1-ol (IUPAC: (E)-2-undecen-1-ol), a specific unsaturated fatty alcohol functioning as a semiochemical across multiple insect orders. While often overshadowed by its saturated counterpart (undecanol) or hydrocarbon analogs (n-undecane), trans-2-Undecen-1-ol serves critical roles as a synergistic modulator in Hymenopteran alarm pheromones and a defensive allomone in Heteroptera. This document outlines the molecule's physiochemical properties, biosynthetic origins via the fatty acyl-CoA reductase (FAR) pathway, and validated protocols for its isolation, identification, and bioassay.

Chemical Identity & Physiochemical Properties[1]

Understanding the behavior of trans-2-Undecen-1-ol in the vapor phase is prerequisite to designing effective delivery systems for bioassays.

PropertySpecificationEcological Implication
IUPAC Name (E)-2-Undecen-1-olStereochemistry (E vs Z) dictates receptor binding affinity.
Formula C₁₁H₂₂OMid-chain length balances volatility and persistence.
MW 170.29 g/mol Moderate volatility; suitable for short-to-medium range signaling.
CAS No. 75039-84-8Reference standard identification.[1]
Physical State Colorless liquidLipophilic; requires non-polar solvents (Hexane/DCM) for extraction.
Boiling Point ~245°C (at 760 mmHg)Requires high-temperature GC columns (e.g., 220°C+).
LogP ~3.8 - 4.2High membrane permeability; rapidly absorbed by antennal sensilla.

Ecological Roles & Signaling Mechanisms

Hymenoptera: The Alarm Modulator

In Formicine ants (e.g., Camponotus, Formica, Lasius), the Dufour’s gland produces a lipophilic mixture dominated by n-undecane.[2] However, pure n-undecane often elicits only a generalized panic.

  • Mechanism: trans-2-Undecen-1-ol acts as a synergist . When released with n-undecane and formic acid (from the poison gland), it lowers the response threshold for aggressive behavior and orients workers toward the threat.[2]

  • Significance: It transforms a "flee" signal into a "fight" signal.

Heteroptera: Chemical Defense

In true bugs (e.g., Pentatomidae, Alydidae), this alcohol appears in the metathoracic scent gland (MTG) secretions.

  • Function: It acts as an allomone (defense) and occasionally an aggregation pheromone component.

  • Toxicity: The

    
    -unsaturation makes it chemically reactive, potentially inhibiting microbial growth or irritating predator mucous membranes.
    

Biosynthetic Pathway

The production of trans-2-Undecen-1-ol deviates from standard fatty acid synthesis. It relies on the modification of chain-shortened fatty acids or direct desaturation followed by reduction. The pivotal enzymes are Fatty Acyl-CoA Reductases (FARs) .[3][4]

Pathway Logic
  • Chain Shortening: C12 or C14 fatty acids undergo

    
    -oxidation to form C11 precursors.
    
  • Desaturation: Introduction of the double bond at the

    
     position (rare in standard metabolism, often derived from 
    
    
    
    -oxidation intermediates).
  • Reduction: The resulting (E)-2-undecenoyl-CoA is reduced to the alcohol by a specific alcohol-forming FAR.

Visualization: Biosynthetic Flow

Biosynthesis cluster_0 Fatty Acid Synthesis & Modification cluster_1 Pheromone Production (PG/DG) Acetyl-CoA Acetyl-CoA Dodecanoyl-CoA (C12) Dodecanoyl-CoA (C12) Acetyl-CoA->Dodecanoyl-CoA (C12) FAS Complex Undecanoyl-CoA (C11) Undecanoyl-CoA (C11) Dodecanoyl-CoA (C12)->Undecanoyl-CoA (C11) Beta-Oxidation (Chain Shortening) (E)-2-Undecenoyl-CoA (E)-2-Undecenoyl-CoA Undecanoyl-CoA (C11)->(E)-2-Undecenoyl-CoA Acyl-CoA Desaturase (Delta-2 specific) (E)-2-Undecen-1-ol (E)-2-Undecen-1-ol (E)-2-Undecenoyl-CoA->(E)-2-Undecen-1-ol Fatty Acyl-CoA Reductase (FAR) Acetate Ester\n(Optional) Acetate Ester (Optional) (E)-2-Undecen-1-ol->Acetate Ester\n(Optional) Acetyltransferase

Figure 1: Proposed biosynthetic route. The reduction step mediated by FAR (Red arrow) is the rate-limiting step for alcohol production.

Analytical & Experimental Methodologies

Sample Collection: Micro-Solid Phase Microextraction (SPME)

Why: Solvent extraction (hexane) dilutes the sample and introduces impurities. SPME allows for solvent-free, equilibrium-based sampling of headspace volatiles.

  • Fiber Selection: Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) - 65 µm.

  • Protocol:

    • Immobilize insect (cold anesthesia, 4°C, 3 min).

    • Extrude gland or irritate insect to provoke emission.

    • Expose fiber to headspace for 15 minutes at 25°C.

    • Desorb immediately in GC injector (250°C).

Identification: GC-MS with Kovats Retention Index

Reliance on Mass Spectral library matching alone is insufficient for isomers. You must validate using Kovats Retention Indices (RI).

  • Column: DB-Wax (Polar) is preferred to separate the cis and trans isomers.

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Temperature Program: 50°C (1 min)

    
     10°C/min 
    
    
    
    240°C (5 min).
  • Validation:

    • Inject C8-C20 alkane standard mix under identical conditions.

    • Calculate RI for the target peak.[5]

    • Target RI (DB-Wax): Approx 1850-1900 (Verify with standard).

Functional Validation: Electroantennography (EAG)

To prove the insect "smells" the compound, we measure the depolarization of antennal neurons.

  • Preparation: Excised antenna connected to Ag/AgCl electrodes using conductive gel (Spectra 360).

  • Stimulus Delivery:

    • Source: Filter paper strip loaded with 10 µg trans-2-undecen-1-ol in 10 µL hexane.

    • Control: Hexane solvent only.

    • Airflow: Continuous humidified air (500 mL/min) with 0.5s stimulus pulse.

  • Success Metric: A depolarization amplitude significantly (>2x) greater than the solvent control indicates receptor activation.

Behavioral Assay: The Open-Field Aggression Test

Context: Testing alarm response in ants.

  • Arena: 10cm Petri dish coated with Fluon (to prevent escape).

  • Subjects: 5 worker ants, acclimatized for 30 mins.

  • Treatment:

    • Group A: n-Undecane (1 µg).

    • Group B: trans-2-Undecen-1-ol (1 µg).

    • Group C: Mixture (1:1 ratio).

    • Control: Solvent.

  • Scoring: Count "mandible flaring" and rapid locomotion events over 3 minutes.

  • Hypothesis: Group C should show statistically higher aggression frequency than A or B alone, confirming synergism.

Experimental Workflow Diagram

Workflow cluster_analysis Chemical Identification cluster_bio Biological Validation start Field Collection (Live Specimens) extract Headspace Sampling (SPME PDMS/DVB) start->extract gcms GC-MS Analysis (Polar Column) extract->gcms ri_calc Kovats RI Calculation (vs Alkane Std) gcms->ri_calc Spectrum Match eag Electroantennography (Sensory Input) ri_calc->eag Candidate Confirmed assay Behavioral Assay (Y-Tube / Arena) eag->assay Active Signal end Publication / Application assay->end Data Analysis

Figure 2: Integrated workflow for isolating and validating semiochemical function.

Applications in Pest Management

For drug development and ag-chem professionals, trans-2-Undecen-1-ol offers specific utility:

  • Push-Pull Strategies: As a stress/alarm signal, it can be used as a repellent (Push) for invasive ants or heteropteran pests in agriculture.

  • Mating Disruption: In species where this alcohol is a minor sex pheromone component (some Lepidoptera), saturating the environment can disrupt male orientation.

  • Biosensor Calibration: Due to its specific volatility and polarity, it is an excellent standard for calibrating "electronic nose" sensors designed to detect pest infestations in grain storage.

References

  • NIST Mass Spectrometry Data Center. (2023). trans-2-Undecen-1-ol Spectral Data. National Institute of Standards and Technology. Link

  • Fujiwara-Tsujii, N., et al. (2006).[2][6] The function of the Dufour's gland secretion in the ant Camponotus obscuripes. ResearchGate / Journal of Chemical Ecology. Link

  • Teerawanichpan, P., et al. (2010). Fatty acyl-CoA reductases and wax ester synthesis in insects. National Institutes of Health (PMC). Link

  • El-Sayed, A.M. (2025).[7] The Pherobase: Database of Pheromones and Semiochemicals. The Pherobase. Link

  • Hölldobler, B., & Wilson, E. O. (1990). The Ants. Harvard University Press.

Sources

Exploratory

Olfactory Perception of C11 Alcohols in Insects: Mechanisms, Protocols, and Applications

Topic: Olfactory Perception of C11 Alcohols in Insects Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Ecologists, Drug Development Professionals Executive Summary The detection of medium-chain...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Olfactory Perception of C11 Alcohols in Insects Content Type: Technical Guide / Whitepaper Audience: Researchers, Chemical Ecologists, Drug Development Professionals

Executive Summary

The detection of medium-chain alcohols (C11) represents a critical chemosensory capability in specific insect orders, particularly Coleoptera and Diptera. Unlike short-chain volatiles, C11 alcohols—such as 2-(undecyloxy)-ethanol (Monochamol) and 1-undecanol —exhibit distinct hydrophobic properties that necessitate specialized transport and receptor mechanisms. This guide synthesizes the molecular basis of C11 perception, focusing on the Japanese pine sawyer (Monochamus alternatus), a primary vector for pine wilt disease.[1] It provides validated protocols for electrophysiological interrogation (GC-EAD, SSR) and outlines the translational application of these findings in pest management.

Molecular Mechanisms of C11 Perception

The perception of C11 alcohols is not a passive diffusion event but a tightly regulated biochemical cascade involving Odorant Binding Proteins (OBPs) and Odorant Receptors (ORs).

Solubilization and Transport: The Role of OBPs

C11 alcohols are highly hydrophobic (LogP > 3.5), preventing them from freely diffusing through the aqueous sensillar lymph to reach neuronal dendrites.

  • Key Proteins: In Monochamus alternatus, MaltOBP9 and MaltOBP10 have been identified as critical carriers.[2] MaltOBP9 is expressed broadly in sensilla basiconica and trichodea, suggesting a role in general hydrophobic transport, while MaltOBP10 shows female-biased antennal expression.

  • Binding Mode: Structural homology modeling suggests these OBPs feature a classic six

    
    -helix domain forming a hydrophobic tunnel. The C11 alkyl tail intercalates into the hydrophobic core (lined with Val, Leu, Phe), while the polar hydroxyl/ether headgroup interacts with hydrophilic residues (Ser, Thr) near the pocket opening, sometimes stabilized by a C-terminal "lid" that opens in a pH-dependent manner near the dendritic membrane.
    
Receptor Activation and Signal Transduction

Once delivered to the dendritic membrane, C11 alcohols activate specific ligand-gated ion channels.

  • Receptor Complex: The functional unit is a heteromeric complex composed of a variable Odorant Receptor (OR) subunit and a conserved co-receptor (Orco ).

  • Candidate Receptors: Transcriptomic analysis of M. alternatus has implicated OR29, OR33, OR56, and OR59 as candidate receptors for Monochamol, based on their high expression in antennal tips and conservation across Monochamus species.[3]

  • Ionotropic Receptors (IRs): Distinct from ORs, MalIR37 (male-specific) suggests a parallel pathway potentially involved in close-range mating cues or multimodal integration.

Signaling Pathway Visualization

The following diagram illustrates the transduction pathway from the cuticular pore to the generation of action potentials.

G cluster_lymph Sensillar Environment Pore Cuticular Pore C11 C11 Alcohol (Ligand) Pore->C11 Diffusion OBP OBP (MaltOBP9/10) Carrier C11->OBP Hydrophobic Encapsulation Receptor OR-Orco Complex (Dendritic Membrane) OBP->Receptor Transport & Release (pH shift) Lymph Sensillar Lymph (Aqueous) IonChannel Ion Channel Opening (Ca2+, K+) Receptor->IonChannel Conformational Change Spike Action Potential (Orco-mediated) IonChannel->Spike Depolarization

Caption: Signal transduction pathway for hydrophobic C11 alcohols in insect olfactory sensory neurons.

Experimental Protocols

To validate the activity of C11 alcohols, researchers must use protocols adapted for semi-volatile compounds. Standard volatile protocols often fail due to condensation in transfer lines or poor elution.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

Objective: Identify physiologically active C11 components from complex extracts.

Critical Parameters:

  • Column: Non-polar capillary column (e.g., HP-5ms or DB-5), 30 m x 0.25 mm ID.

  • Injection: Splitless mode (1 min) to maximize sensitivity.

  • Temperature Program:

    • Initial: 50°C (hold 1 min)

    • Ramp: 10°C/min to 280°C (hold 5 min). Note: The high final temperature is crucial to elute C11 alcohols and prevent carryover.

  • Transfer Line: Must be heated to 250°C–260°C . Failure point: Cold spots in the transfer line will cause C11 alcohols to condense before reaching the antenna.

  • Humidification: The continuous airstream over the antenna must be humidified to prevent desiccation during the longer run times required for semi-volatiles.

Workflow Diagram:

GCEAD Sample Sample Injection (Splitless, 250°C) GC GC Separation (HP-5ms, 50-280°C) Sample->GC Split Effluent Splitter (1:1 Ratio) GC->Split FID FID Detector (Chemical Signal) Split->FID EAD Antennal Prep (Biological Signal) Split->EAD Heated Transfer Line (>250°C) Data Synchronized Trace Analysis FID->Data Amp Signal Amplifier (10x Gain) EAD->Amp Amp->Data

Caption: GC-EAD workflow optimized for semi-volatile C11 alcohol detection.

Single Sensillum Recording (SSR)

Objective: Characterize the response profile of individual neurons to C11 alcohols.

  • Preparation: Fix the insect (e.g., M. alternatus) in a pipette tip, exposing the antenna.[4] Immobilize the antenna on a cover slip using double-sided tape or dental wax.

  • Electrode: Sharpen tungsten wire in 10% KNO₃ to <1 µm tip diameter.

  • Targeting: Focus on Sensilla Basiconica (Type I/II) or Trichodea , as these house the ORs for pheromones and plant volatiles.

  • Stimulus Delivery: Dissolve C11 alcohols in high-purity paraffin oil or hexane. Apply 10 µL to filter paper in a Pasteur pipette. Note: Due to lower volatility, use a higher source dose (10–100 µg) compared to short-chain volatiles.

Data & Applications

Comparative Response Data

The following table summarizes the interaction of M. alternatus with key C11 compounds and synergists.

CompoundTypePrimary FunctionInteraction Effect
2-(undecyloxy)-ethanol PheromoneAggregation (Male produced)Strong attraction (Both sexes)
1-Undecanol VolatileGeneral AttractantModerate attraction
Ethanol KairomoneSynergistIncreases response to Monochamol by 2-3x

-Pinene
KairomoneSynergistIncreases response to Monochamol by 2-3x
Field Application: The "Monochamol" Lure

The identification of 2-(undecyloxy)-ethanol has revolutionized the monitoring of the pine wilt nematode vector.

  • Formulation: A multi-component lure is required for maximum efficacy.

    • Component A: 2-(undecyloxy)-ethanol (Release rate: ~2 mg/day)

    • Component B: Ultra-high release

      
      -pinene[5][6]
      
    • Component C: Ethanol[7]

  • Trap Design: Multi-funnel (Lindgren) traps or cross-vane panel traps coated with fluon (PTFE) to prevent escape.

  • Placement: Traps should be spaced >50m apart in open clearings near pine stands to maximize plume dispersion.

References

  • Teale, S. A., et al. (2011). A Male-Produced Aggregation Pheromone of Monochamus alternatus (Coleoptera: Cerambycidae), a Major Vector of Pine Wood Nematode. Journal of Economic Entomology. Link

  • Li, N., et al. (2020). Functional Analysis of Two Odorant-Binding Proteins, MaltOBP9 and MaltOBP10, in Monochamus alternatus Hope. Frontiers in Physiology. Link

  • Wang, J., et al. (2014). Analysis of chemosensory gene families in the beetle Monochamus alternatus and its parasitoid Dastarcus helophoroides.[8] Comparative Biochemistry and Physiology Part D. Link[8]

  • Fan, J., et al. (2010). Role of Host Volatiles in Mate Location by the Japanese Pine Sawyer, Monochamus alternatus. Environmental Entomology. Link

  • Laughlin, J. D., et al. (2008). Activation of pheromone-sensitive neurons is mediated by conformational activation of pheromone-binding protein. Cell. Link

Sources

Foundational

Structural Elucidation of trans-2-Undecen-1-ol: A Technical Guide

Executive Summary This technical guide details the structural elucidation of trans-2-Undecen-1-ol (CAS: 75039-84-8), a primary allylic fatty alcohol of significant biological and industrial interest. As a "Type I" insect...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural elucidation of trans-2-Undecen-1-ol (CAS: 75039-84-8), a primary allylic fatty alcohol of significant biological and industrial interest. As a "Type I" insect pheromone component and a functional flavor/fragrance agent, precise stereochemical characterization is critical; the biological activity of the trans (


) isomer often differs drastically from its cis (

) counterpart.

This document moves beyond basic spectral listing to establish a self-validating analytical workflow . We integrate Mass Spectrometry (MS) for mass identification, Infrared Spectroscopy (IR) for functional group and initial stereochemical screening, and Nuclear Magnetic Resonance (NMR) as the definitive probe for geometric configuration. Finally, we outline a synthetic validation protocol to confirm the structural assignment.

Chemical Profile & Significance[1][2]

PropertyData
IUPAC Name (

)-Undec-2-en-1-ol
Formula

Molecular Weight 170.29 g/mol
Boiling Point ~100-102 °C (at 2 mmHg)
Key Feature

-unsaturation with

-geometry

Biological Context: trans-2-Undecen-1-ol serves as a chemical signal in various arthropods. It functions within the "Type I" class of lepidopteran pheromones (C10–C18 straight chains with terminal functional groups).[1] In drug development and agricultural pest control, distinguishing this isomer from the cis-isomer is non-negotiable, as receptor binding is highly stereospecific.

The Elucidation Workflow

The following logic flow illustrates the hierarchical approach to solving the structure, moving from elemental composition to precise stereochemistry.

ElucidationWorkflow cluster_decision Critical Decision Point: Stereochemistry Sample Unknown Sample (C11H22O) MS Mass Spectrometry (GC-MS) Goal: MW & Formula Sample->MS 1. Determine MW IR Infrared Spectroscopy (FT-IR) Goal: Functional Groups & Geometry Hint MS->IR 2. Identify -OH & C=C NMR NMR (1H & 13C) Goal: Connectivity & Stereochemistry IR->NMR 3. Confirm (E)-Geometry Synthesis Synthetic Validation Goal: Reference Standard Comparison NMR->Synthesis 4. Validate Decision J-Coupling Analysis (C2-C3 Vinyl Protons) NMR->Decision Trans J ≈ 15.5 Hz (CONFIRMED TRANS) Decision->Trans Cis J ≈ 11.0 Hz (REJECT - Cis Isomer) Decision->Cis

Figure 1: Hierarchical workflow for the structural determination of trans-2-Undecen-1-ol.

Spectroscopic Analysis & Causality

Mass Spectrometry (MS): The Fragmentation Logic

In Electron Ionization (EI) MS, primary alcohols often fail to show a strong molecular ion (


).
  • Molecular Ion:

    
     170 (often weak or absent).
    
  • Dehydration Peak:

    
     152 (
    
    
    
    ). The loss of water is rapid in alcohols, often making this the highest mass peak observed.
  • Allylic Cleavage: The double bond at C2 facilitates cleavage between C1 and C2, but more characteristically, cleavage often occurs to stabilize the allylic cation.

  • Base Peak: Often

    
     57 (
    
    
    
    ) or
    
    
    55 (
    
    
    ) due to hydrocarbon chain fragmentation.
Infrared Spectroscopy (IR): The Geometric Marker

While the O-H stretch (


 cm

) confirms the alcohol, the fingerprint region contains the critical stereochemical evidence.
  • Diagnostic Band: A strong absorption band at 960–980 cm

    
      corresponds to the C-H out-of-plane bending  of a trans-disubstituted alkene.
    
  • Differentiation: The cis (

    
    ) isomer typically absorbs at 675–730 cm
    
    
    
    . The presence of the 970 cm
    
    
    peak and absence of the 700 cm
    
    
    peak provides strong initial evidence for the trans configuration.
Nuclear Magnetic Resonance (NMR): The Definitive Proof

NMR is the primary tool for confirming the trans geometry. The scalar coupling constant (


) between the vinyl protons is physically determined by the dihedral angle between the C-H bonds.

 NMR Analysis (500 MHz, CDCl

):
  • C1 Methylene (

    
    ):  Appears as a doublet (or broad doublet) at 
    
    
    
    4.05–4.15 ppm
    .
  • Vinyl Protons (C2 & C3):

    • H-C2: A doublet of triplets (dt) around

      
       5.6–5.7 ppm .
      
    • H-C3: A doublet of triplets (dt) around

      
       5.7–5.8 ppm .
      
  • The "Smoking Gun" (Coupling Constant): The coupling between H-C2 and H-C3 (

    
    ) will be approximately 15.5 Hz .
    
    • Why this matters: Karplus relationships dictate that trans protons (180° dihedral) have large

      
       values (12–18 Hz), while cis protons (0° dihedral) have smaller 
      
      
      
      values (6–12 Hz). A value of 15.5 Hz unambiguously assigns the trans configuration.

 NMR Analysis: 
  • C1 (Alcohol): ~63.0 ppm.

  • C2/C3 (Alkene): ~125–135 ppm. The specific shifts are affected by the shielding/deshielding cone of the double bond.

Summary of Spectral Data
TechniqueParameterCharacteristic ValueStructural Implication
MS (EI)

Peak

152
Loss of

(Alcohol confirmation)
FT-IR Bending Mode960–980 cm

Trans-alkene (C-H out-of-plane)

NMR
Coupling (

)
15.5 Hz Trans (

) Geometry

NMR
Shift (

)
4.10 ppm (d)C1 Methylene adjacent to -OH

Experimental Protocol: Synthesis as Validation

To satisfy the requirement for a "self-validating system," one should not rely solely on the analysis of an unknown. Synthesizing the reference standard guarantees the assignment.

Objective: Synthesize authentic trans-2-undecen-1-ol to compare retention times (GC) and spectral data.

Synthetic Route: Reduction of trans-2-Undecenoic Acid

We utilize a Lithium Aluminum Hydride (LAH) reduction. This method preserves the double bond geometry of the starting material (trans-2-undecenoic acid), which is commercially available or easily synthesized via Knoevenagel condensation.

Step-by-Step Protocol
  • Preparation: In a flame-dried 3-neck round-bottom flask under Argon atmosphere, suspend Lithium Aluminum Hydride (LAH) (1.2 equiv) in anhydrous diethyl ether (

    
    ).
    
  • Addition: Cool the solution to 0°C. Add trans-2-undecenoic acid (dissolved in

    
    ) dropwise over 30 minutes. Note: The acid functionality is reduced to the primary alcohol.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 8:2).

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) to precipitate aluminum salts.
  • Isolation: Filter the granular precipitate. Dry the filtrate over

    
     and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel) to yield pure trans-2-undecen-1-ol.

SynthesisValidation Start trans-2-Undecenoic Acid (Known E-Geometry) Reagent LiAlH4 / Et2O (Selective Reduction) Start->Reagent 0°C Intermediate Alkyl Aluminate Complex Reagent->Intermediate Product trans-2-Undecen-1-ol (Reference Standard) Intermediate->Product H3O+ Quench

Figure 2: Synthetic pathway for generating the reference standard.

References

  • National Institute of Standards and Technology (NIST). trans-2-Undecen-1-ol Mass Spectrum and IR Data.[2] NIST Chemistry WebBook, SRD 69.[2][3] [Link][4]

  • PubChem. 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine. [Link]

  • Human Metabolome Database (HMDB). Metabocard for 2-Undecen-1-ol. [Link][4]

  • Spectroscopy Online. The Infrared Spectroscopy of Alkenes (Differentiation of cis/trans). [Link]

  • Doc Brown's Chemistry. Mass spectrum fragmentation patterns of alkenes and alcohols. [Link]

Sources

Exploratory

Technical Monograph: Spectroscopic Characterization of trans-2-Undecen-1-ol

Executive Technical Summary trans-2-Undecen-1-ol (CAS: 75039-84-8) is a primary allylic fatty alcohol characterized by an 11-carbon chain and E-stereochemistry at the C2 position. Widely utilized in pheromone research an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Summary

trans-2-Undecen-1-ol (CAS: 75039-84-8) is a primary allylic fatty alcohol characterized by an 11-carbon chain and E-stereochemistry at the C2 position. Widely utilized in pheromone research and fragrance synthesis, its efficacy and reactivity are strictly governed by its isomeric purity.

This guide provides a definitive spectroscopic profile for trans-2-Undecen-1-ol. Unlike generic databases, we focus here on the stereospecific markers that distinguish the bioactive trans (E) isomer from the cis (Z) impurity. The protocols below are designed to serve as a self-validating system for researchers requiring absolute structural confirmation.

Chemical Identity Data
IUPAC Name (2E)-Undec-2-en-1-ol
Molecular Formula

Molecular Weight 170.29 g/mol
CAS (Specific) 75039-84-8 (trans isomer)
CAS (Generic) 37617-03-1
Key Quality Attribute

Coupling Constant > 15 Hz

Structural Elucidation Strategy

To ensure high-fidelity characterization, a multi-modal approach is required. Mass Spectrometry (MS) confirms the carbon backbone, while Infrared (IR) Spectroscopy identifies functional groups. However, Nuclear Magnetic Resonance (NMR) is the sole definitive method for confirming the trans stereochemistry.

AnalysisWorkflow cluster_Screening Level 1: Screening cluster_Confirmation Level 2: Stereochemical Confirmation Sample Crude Sample (trans-2-Undecen-1-ol) IR FT-IR Analysis (Func. Groups) Sample->IR GCMS GC-MS (MW & Purity) Sample->GCMS HNMR 1H NMR (J-Coupling Analysis) IR->HNMR GCMS->HNMR CNMR 13C NMR (Carbon Skeleton) HNMR->CNMR Decision Isomer Purity Check CNMR->Decision Release Validated Standard Decision->Release J > 15Hz >98% purity Reprocess Recrystallize/ Prep-HPLC Decision->Reprocess cis impurity detected Reprocess->Sample

Figure 1: Analytical workflow prioritizing stereochemical verification via NMR coupling constants.

Spectroscopic Profiling

Nuclear Magnetic Resonance ( H NMR)

The proton NMR spectrum provides the "fingerprint" for the trans alkene. The critical diagnostic is the coupling constant (


) between the vinyl protons at C2 and C3.
  • Solvent:

    
    
    
  • Reference: TMS (

    
     0.00)
    
Position

(ppm)
MultiplicityIntegrationCoupling (

in Hz)
Assignment
C1 4.08 - 4.12Doublet (d)2H


(Allylic)
C2 5.60 - 5.70Dbl of Triplets (dt)1H

,

Vinyl Proton (

to

)
C3 5.75 - 5.85Dbl of Triplets (dt)1H

,

Vinyl Proton (

to

)
C4 2.02 - 2.08Quartet (q/m)2H-Allylic Methylene
C5-C10 1.20 - 1.40Multiplet (m)12H-Alkyl Chain Envelope
C11 0.88Triplet (t)3H

Terminal Methyl

Expert Insight: The splitting pattern of the C2 and C3 protons is complex due to coupling with neighboring methylene groups. However, the large coupling constant (


 Hz) between C2-H and C3-H is the definitive proof  of the trans (E) configuration. A cis (Z) isomer would display a 

value of approximately 10-11 Hz.
Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the alcohol group and the specific substitution pattern of the alkene.

Wavenumber (

)
Vibration ModeDiagnostic Significance
3300 - 3400 O-H Stretch (Broad)Confirms Alcohol functionality.
3005 - 3020 =C-H StretchUnsaturated C-H bond.
2920, 2850 C-H Stretch (Sym/Asym)Long aliphatic chain (Undecyl).
1670 C=C Stretch (Weak)Internal alkene.
965 - 975 =C-H Bend (Out-of-plane) Specific for trans-disubstituted alkenes.

Expert Insight: The band at 970


  is the critical "Go/No-Go" signal for the trans isomer. If this peak is absent or shifted significantly to ~700 

(characteristic of cis), the stereochemistry is incorrect.
Mass Spectrometry (EI-MS)

The mass spectrum of long-chain alcohols often shows a weak molecular ion (


). The fragmentation is dominated by dehydration and hydrocarbon chain cleavage.
  • Ionization: Electron Impact (70 eV)

  • Molecular Ion (

    
    ):  m/z 170 (Weak/Trace)
    

Fragmentation Pathway Logic:

MSFragmentation M Molecular Ion [M]+ = 170 M_Water Dehydration [M - H2O]+ = 152 M->M_Water - 18 amu (Rapid) Base Hydrocarbon Series CnH2n-1 / CnH2n+1 (m/z 41, 55, 69, 83...) M->Base Chain Fragmentation M_Water->Base Alkene Fragmentation Allylic Allylic Cleavage (Loss of CH2OH)

Figure 2: Primary fragmentation pathways observed in EI-MS for trans-2-Undecen-1-ol.

Key Fragments:

  • m/z 152: Loss of water (

    
    ). Often the highest mass peak visible.
    
  • m/z 57, 71, 85: Alkyl chain fragments.

  • m/z 31:

    
     (Characteristic of primary alcohols, though often low intensity in long chains).
    

Experimental Protocol: Purity Verification

Objective: To verify the identity and stereochemical purity of a synthesized or purchased lot of trans-2-Undecen-1-ol.

Reagents:

  • Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Analytical grade Dichloromethane (for dilution).

Step-by-Step Methodology:

  • Sample Preparation (NMR):

    • Dissolve 10-15 mg of the analyte in 0.6 mL of

      
      .
      
    • Ensure the solution is clear; filter through a cotton plug if particulate matter is visible to prevent line broadening.

  • Acquisition:

    • Perform

      
      H NMR (minimum 300 MHz, recommended 500 MHz for clear resolution of the vinyl region).
      
    • Set relaxation delay (

      
      ) to 1.0 second.
      
    • Acquire 16-32 scans.

  • Data Processing & Analysis:

    • Phase and baseline correct the spectrum.

    • Calibrate the TMS peak to 0.00 ppm.

    • Zoom into the 5.5 - 6.0 ppm region.

    • Measure the coupling constant (

      
      ) between the two multiplet signals.
      
    • Pass Criteria:

      
       must be 
      
      
      
      Hz.
    • Fail Criteria: Presence of satellite multiplets with

      
       Hz indicates cis contamination.
      
  • GC-MS Confirmation (Optional):

    • Column: DB-Wax or equivalent polar column (separates isomers better than non-polar).

    • Temp Program: 60°C (2 min)

      
       220°C at 10°C/min.
      
    • Verify single peak purity >98%.

References

  • NIST Chemistry WebBook. trans-2-Undecen-1-ol Mass Spectrum and IR Data. National Institute of Standards and Technology.[1][2] [Link]

  • PubChem. 2-Undecen-1-ol, (2E)- Compound Summary. National Center for Biotechnology Information. [Link]

  • The Pherobase. Database of Insect Pheromones and Semiochemicals - trans-2-Undecen-1-ol. [Link][3]

  • Blakemore, P. R., et al. "A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes."[4] Synlett, 1998.[4] (Foundational reference for stereoselective synthesis of this class). [Link]

Sources

Foundational

Chemo-Analytical Profile and Synthetic Utility of trans-2-Undecen-1-ol

Executive Summary trans-2-Undecen-1-ol (IUPAC: (E)-2-Undecen-1-ol) is a mono-unsaturated fatty alcohol characterized by an 11-carbon chain with a double bond at the C2 position in the trans (E) configuration.[1][2][3] It...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

trans-2-Undecen-1-ol (IUPAC: (E)-2-Undecen-1-ol) is a mono-unsaturated fatty alcohol characterized by an 11-carbon chain with a double bond at the C2 position in the trans (E) configuration.[1][2][3] It serves as a critical intermediate in the synthesis of insect pheromones and high-value fragrance compounds (imparting waxy, rose, and citrus notes).

This technical guide provides a definitive physicochemical profile, a stereoselective synthesis protocol utilizing the Horner-Wadsworth-Emmons (HWE) reaction to ensure isomeric purity, and analytical methods for validating the (E)-configuration.

Physicochemical Specifications

The distinction between the generic CAS (mixture) and the stereospecific CAS is vital for regulatory compliance and experimental reproducibility.

PropertySpecification
Chemical Name trans-2-Undecen-1-ol
IUPAC Name (E)-2-Undecen-1-ol
Molecular Formula C₁₁H₂₂O
Molecular Weight 170.29 g/mol
CAS Number (Specific) 75039-84-8 (Pure (E)-isomer)
CAS Number (Generic) 37617-03-1 (Unspecified stereochemistry)
Appearance Colorless to pale yellow liquid
Density 0.84–0.85 g/cm³ (at 25°C)
Boiling Point ~246°C (at 760 mmHg); ~100–102°C (at 2 mmHg)
Solubility Soluble in ethanol, THF, DCM; Insoluble in water
Flash Point >100°C

Stereoselective Synthesis Protocol

Achieving the trans (E) isomer with high fidelity is the primary challenge. Standard elimination reactions often yield mixtures of cis and trans. The Horner-Wadsworth-Emmons (HWE) reaction is the superior choice here, as it thermodynamically favors the (E)-ester, which is then reduced to the target alcohol.

Workflow Visualization

Synthesis Nonanal Nonanal (C9 Aldehyde) Inter_Ester Ethyl (E)-2-Undecenoate (Intermediate) Nonanal->Inter_Ester HWE Reaction (Stereoselective) HWE_Reagent Triethyl phosphonoacetate + NaH (Base) HWE_Reagent->Inter_Ester Final_Product trans-2-Undecen-1-ol (Target) Inter_Ester->Final_Product Selective Reduction (-78°C) DIBAL DIBAL-H (Reduction) DIBAL->Final_Product

Caption: Stereoselective route from Nonanal to trans-2-Undecen-1-ol via HWE olefination and DIBAL-H reduction.

Detailed Methodology
Step 1: Horner-Wadsworth-Emmons Olefination

Objective: Convert Nonanal to Ethyl (E)-2-undecenoate.

  • Reagent Prep: In a flame-dried flask under Argon, suspend Sodium Hydride (NaH, 60% dispersion, 1.1 eq) in anhydrous THF at 0°C.

  • Phosphonate Addition: Dropwise add Triethyl phosphonoacetate (1.1 eq). Stir for 30 mins until the solution becomes clear (formation of the phosphonate carbanion).

  • Aldehyde Addition: Add Nonanal (1.0 eq) slowly to the reaction mixture at 0°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours. The steric bulk of the phosphonate stabilizes the trans-intermediate.

  • Workup: Quench with saturated NH₄Cl. Extract with diethyl ether. Dry over MgSO₄ and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to isolate the ester.

Step 2: DIBAL-H Reduction

Objective: Reduce the ester to the alcohol without reducing the alkene.

  • Setup: Dissolve Ethyl (E)-2-undecenoate (1.0 eq) in anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath). Critical: Low temperature prevents over-reduction to the saturated alkane.

  • Reduction: Add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in hexanes, 2.2 eq) dropwise over 20 mins.

  • Quench: Carefully add Methanol (excess) at -78°C, followed by a saturated Rochelle’s salt solution (potassium sodium tartrate) to break the aluminum emulsion.

  • Isolation: Warm to RT, stir vigorously until layers separate. Extract organic layer, dry, and concentrate.

Analytical Validation (Self-Validating Systems)

To confirm the identity and purity of trans-2-Undecen-1-ol, you must verify the geometry of the double bond.

Nuclear Magnetic Resonance (¹H-NMR)

The coupling constant (


) between the vinyl protons is the definitive metric for stereochemistry.
Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Interpretation
Vinyl (C3-H) ~5.6–5.7 ppmdt (doublet of triplets)15.5 Hz Definitive for trans (E) (Cis would be ~11 Hz)
Vinyl (C2-H) ~5.8 ppmdt15.5 HzMatches C3 coupling
Hydroxymethyl (-CH₂OH) ~4.1 ppmd (doublet)~5.0 HzAdjacent to alkene
Terminal Methyl ~0.88 ppmt (triplet)7.0 HzEnd of alkyl chain
GC-MS Fragmentation
  • Molecular Ion:

    
     170 (often weak or invisible due to water loss).
    
  • Base Peak: Often

    
     57 (
    
    
    
    ) or characteristic allylic fragments.
  • Diagnostic Loss:

    
     (loss of 
    
    
    
    ) at
    
    
    152.

Applications & Biological Significance

Pheromone Chemistry

Fatty alcohols like trans-2-Undecen-1-ol are frequently identified as semiochemicals in insects (Lepidoptera and Coleoptera). The precise geometry is essential; insects often distinguish between (E) and (Z) isomers with high specificity, where the wrong isomer can act as a repellent or be biologically inert.

Fragrance Industry

Used as a modifier in floral compositions.

  • Odor Profile: Waxy, fatty, slightly citrus, rose-petal nuances.

  • Stability: Moderate; susceptible to oxidation at the double bond if not stored with antioxidants (e.g., BHT).

Applications cluster_0 Biological cluster_1 Industrial Compound trans-2-Undecen-1-ol Pheromone Insect Pheromone (Coleoptera/Lepidoptera) Compound->Pheromone Fragrance Fragrance Ingredient (Rose/Citrus notes) Compound->Fragrance Intermediate Synthesis Intermediate (Surfactants/Esters) Compound->Intermediate Attractant Species-Specific Attractant Pheromone->Attractant Requires (E)-Isomer

Caption: Functional utility of trans-2-Undecen-1-ol in biological and industrial domains.[1]

Safety and Handling

  • Hazards: Skin and eye irritant.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • PPE: Nitrile gloves, safety goggles, and fume hood are mandatory during synthesis (especially when handling NaH and DIBAL-H).

References

  • National Institute of Standards and Technology (NIST). trans-2-Undecen-1-ol Properties and Mass Spectrum. NIST Chemistry WebBook. [Link][1]

  • PubChem. 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine.[4] [Link]

  • The Good Scents Company. 2-Undecen-1-ol (trans) Material Safety and Odor Profile. [Link]

Sources

Exploratory

Discovery of trans-2-Undecen-1-ol in nature

Discovery, Isolation, and Synthetic Validation of a Volatile Semiochemical Executive Summary trans-2-Undecen-1-ol (CAS: 37617-03-1) is a monounsaturated fatty alcohol ( ) characterized by a distinct fatty, floral, and wa...

Author: BenchChem Technical Support Team. Date: February 2026

Discovery, Isolation, and Synthetic Validation of a Volatile Semiochemical

Executive Summary

trans-2-Undecen-1-ol (CAS: 37617-03-1) is a monounsaturated fatty alcohol (


) characterized by a distinct fatty, floral, and waxy odor profile.[1][2] While often overshadowed by its aldehyde counterpart (trans-2-undecenal), the alcohol plays a nuanced role in the chemical ecology of Apiaceae plants and specific insect defense mechanisms.

This guide provides a rigorous technical framework for the isolation, identification, and synthesis of trans-2-undecen-1-ol. It moves beyond basic descriptions to address the "why" and "how" of experimental design, ensuring reproducibility and scientific validity for researchers in drug discovery and semiochemical analysis.

Physicochemical Profile
PropertyDataRelevance
IUPAC Name (2E)-undec-2-en-1-olDefines stereochemistry (critical for bioactivity)
CAS Number 37617-03-1Unique identifier for the trans isomer
Molecular Weight 170.29 g/mol Volatile range, suitable for GC-MS
LogP ~4.41High lipophilicity; crosses membranes easily
Solubility Ethanol, OilsInsoluble in water; requires organic extraction
Odor Threshold Low (ppb range)Potent olfactory receptor agonist (Rose/Waxy)

Natural Occurrence & Ecological Role

Botanical Origin: The Coriandrum Mechanism

The primary natural source of trans-2-undecen-1-ol is the leaf oil of Coriandrum sativum (Cilantro). However, its presence is dynamic. In intact leaves, the aldehyde (trans-2-undecenal) dominates. The alcohol accumulates via enzymatic reduction during tissue disruption or senescence.

  • Mechanism: Alcohol Dehydrogenase (ADH) activity reduces the C11-aldehyde to the C11-alcohol.

  • Implication for Extraction: "Hot water" extraction deactivates ADH enzymes rapidly, preserving the aldehyde. Cold solvent extraction or maceration allows ADH activity, increasing the yield of trans-2-undecen-1-ol. Researchers seeking the alcohol must intentionally allow enzymatic processing before extraction.

Entomological Significance: Defense Modulation

While 2-undecanone and undecane are the primary alarm pheromones in Lasius ant species, trans-2-undecen-1-ol appears as a minor volatile component in defense secretions.

  • Hypothesis: It likely acts as a "modulator" or a metabolic precursor/degradation product, altering the volatility and persistence of the primary alarm signal.

  • Bioactivity: Unlike the aggressive alarm response triggered by the ketone, the alcohol often exhibits antimicrobial (fungistatic) properties, suggesting a dual role in colony hygiene and signaling.

Isolation & Analytical Methodologies

The Extraction Protocol: SPME (Solid Phase Microextraction)

Why SPME? Traditional solvent extraction (hexane/DCM) often co-extracts non-volatile lipids (waxes, chlorophyll) that contaminate the GC liner. SPME is solvent-free and highly sensitive to the headspace volatiles where trans-2-undecen-1-ol resides.

Protocol:

  • Sample Prep: Place 2.0g of macerated C. sativum leaves in a 20mL headspace vial.

  • Incubation: Heat to 40°C for 15 mins (activates volatiles without thermal degradation).

  • Fiber Selection: Use a DVB/CAR/PDMS fiber (Divinylbenzene/Carboxen/Polydimethylsiloxane).

    • Reasoning: The bipolar nature of this fiber captures both the non-polar hydrocarbon tail and the polar hydroxyl head of the molecule.

  • Extraction: Expose fiber to headspace for 30 mins at 40°C.

  • Desorption: Insert into GC injector port at 250°C for 3 mins (splitless mode).

Identification: The Kovats Retention Index (KI)

Mass spectrometry (MS) alone is insufficient because cis and trans isomers often have identical fragmentation patterns. You must calculate the Kovats Index.

  • Column: DB-Wax (Polar) or DB-5 (Non-polar).

  • Standard: Run a C8-C20 alkane ladder under identical conditions.

  • Validation: trans-2-undecen-1-ol typically elutes after the corresponding aldehyde on polar columns due to hydrogen bonding.

    • Target KI (DB-Wax): Approx. 1890-1910.

    • Target KI (DB-5): Approx. 1360-1370.

AnalyticalWorkflow Sample Plant/Insect Sample Enzyme Enzymatic Reduction (Aldehyde -> Alcohol) Sample->Enzyme Tissue Disruption SPME Headspace SPME (DVB/CAR/PDMS) Enzyme->SPME Volatilization GC Gas Chromatography (DB-Wax Column) SPME->GC Desorption @ 250°C MS Mass Spectrometry (m/z 170) GC->MS Separation Data Kovats Index Validation MS->Data Identification

Figure 1: Analytical workflow for the isolation and identification of trans-2-undecen-1-ol, highlighting the critical enzymatic step.

Synthetic Pathways for Research Validation

To verify the natural isolate, a synthetic standard is required. The challenge is reducing the carbonyl group of trans-2-undecenal without saturating the


-double bond.
The "Expert" Route: Luche Reduction

Standard Sodium Borohydride (


) reduction can lead to 1,4-reduction (attacking the double bond). The Luche Reduction  uses Cerium(III) Chloride (

) to harden the carbonyl, ensuring exclusive 1,2-reduction to the allylic alcohol.

Reagents:

  • trans-2-Undecenal (Commercial precursor)

  • Sodium Borohydride (

    
    )
    
  • Cerium(III) Chloride Heptahydrate (

    
    )
    
  • Methanol (

    
    )
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of trans-2-undecenal and 10 mmol of

    
     in 30 mL of Methanol.
    
  • Cooling: Cool the solution to 0°C (ice bath).

    • Causality: Low temperature favors kinetic control, further preventing side reactions.

  • Addition: Slowly add 10 mmol of

    
     in small portions over 10 minutes.
    
    • Observation: Gas evolution (

      
      ) will occur. Ensure venting.
      
  • Quenching: After 30 mins (monitor via TLC), quench with saturated aqueous

    
    .
    
  • Extraction: Extract with Diethyl Ether (

    
    ), wash with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane:EtOAc 9:1).

Yield Expectation: >90% conversion to trans-2-undecen-1-ol with >98% retention of the double bond geometry.

Synthesispath Precursor trans-2-Undecenal (Aldehyde) Reagents Luche Conditions (NaBH4 + CeCl3 in MeOH) Precursor->Reagents Mechanism Selective 1,2-Reduction (Preserves C=C bond) Reagents->Mechanism 0°C, 30 min Product trans-2-Undecen-1-ol (Allylic Alcohol) Mechanism->Product >90% Yield

Figure 2: Synthetic pathway using Luche Reduction to ensure selective conversion of the aldehyde to the target alcohol.

Biological Activity & Pharmacological Potential[4][6][7]

Antimicrobial Properties

Research indicates that trans-2-undecen-1-ol possesses significant fungistatic activity .

  • Target Organisms: Aspergillus niger and Candida species.[3][4]

  • Mechanism: As a medium-chain fatty alcohol, it acts as a non-ionic surfactant, disrupting the lipid bilayer of the fungal cell membrane, leading to leakage of intracellular electrolytes.

Olfactory Receptor Modulation

In drug development and cosmetic science, this molecule is a valuable "clean label" fragrance ingredient.

  • Profile: Waxy, Rose, Citrus-like.[2][5]

  • Receptor Targets: It activates specific mammalian ORs (Olfactory Receptors) associated with floral perception, making it a candidate for masking agents in pharmaceutical formulations.

References

  • National Institute of Standards and Technology (NIST). (2023). trans-2-Undecen-1-ol Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. (2023).[6] 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. (2023). trans-2-Undecen-1-ol Flavor and Fragrance Information. [Link]

  • Kunicka-Styczyńska, A., & Gibka, J. (2010).[4] Antimicrobial activity of undecan-x-ones and their derivatives. PubMed.[5] [Link]

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. [Link]

Sources

Foundational

Preliminary Investigation of Undecenol Isomers: Technical Characterization &amp; Functional Profiling

Executive Directive This guide establishes the protocol for the preliminary investigation of undecenol isomers ( ), specifically distinguishing the commercially significant 10-undecen-1-ol from internal positional and ge...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Directive

This guide establishes the protocol for the preliminary investigation of undecenol isomers (


), specifically distinguishing the commercially significant 10-undecen-1-ol  from internal positional and geometric isomers (e.g., 9-undecen-1-ol).

Undecenol isomers serve as critical intermediates in the synthesis of insect pheromones , antimicrobial agents , and specialty polymers . The primary technical challenge lies in the unambiguous identification of the double bond position and stereochemistry (


), which dictates biological activity and polymer properties. This document provides a self-validating analytical framework combining Gas Chromatography-Mass Spectrometry (GC-MS) Retention Indices (RI) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Chemical Foundation & Isomerism

The undecenol skeleton consists of an 11-carbon chain with a primary hydroxyl group and a single double bond. The investigation focuses on two primary classes:

  • Terminal Alkenes (The Industrial Standard):

    • Compound: 10-Undecen-1-ol (CAS: 112-43-6).[1]

    • Source: Pyrolysis of ricinoleic acid (castor oil derivative).

    • Key Feature: High reactivity for polymerization (terminal vinyl group).

  • Internal Alkenes (The Bio-Active Targets/Impurities):

    • Compounds: 9-undecen-1-ol, 8-undecen-1-ol.

    • Isomerism: Exhibit Geometric Isomerism (

      
       vs. 
      
      
      
      ).
    • Significance: Often serve as specific pheromone precursors where stereochemistry controls receptor binding.

Isomer Structural Comparison
Feature10-Undecen-1-ol (Terminal)9-Undecen-1-ol (Internal)
Double Bond Position C10=C11 (

-1)
C9=C10
Stereochemistry None

(trans) or

(cis)
NMR Vinyl Protons Distinct multiplet (~5.8 ppm) & doublet (~5.0 ppm)Overlapping multiplet (~5.3-5.5 ppm)
IR C=C Stretch ~1640 cm⁻¹ (Strong)~1650-1670 cm⁻¹ (Weak)
Primary Use Cross-linker, AntimicrobialPheromone synthesis, Fragrance

Synthesis & Sourcing Workflows

Understanding the origin of the isomer is crucial for anticipating impurities.

Industrial Route: Castor Oil Pyrolysis

The 10-isomer is exclusively derived from renewable castor oil. The process involves the pyrolysis of ricinoleic acid to undecylenic acid, followed by selective reduction.

Laboratory Route: Metathesis

Internal isomers are often synthesized via Olefin Metathesis , allowing for the precise placement of the double bond, though often requiring rigorous separation of


 isomers.

SynthesisPathways CastorOil Castor Oil (Triglyceride) Ricinoleic Ricinoleic Acid CastorOil->Ricinoleic Hydrolysis Undecylenic 10-Undecenoic Acid Ricinoleic->Undecylenic Pyrolysis (>500°C) Undecenol10 10-Undecen-1-ol (Target Terminal) Undecylenic->Undecenol10 Reduction (LiAlH4) Metathesis Olefin Metathesis (Catalytic) InternalIsomer Internal Isomers (9-undecen-1-ol) Metathesis->InternalIsomer Cross-Metathesis (Z-Selective)

Figure 1: Synthesis pathways distinguishing the industrial production of terminal 10-undecen-1-ol from the catalytic synthesis of internal isomers.

Analytical Framework: The Core Investigation

This section details the Self-Validating Protocol for identifying isomers. Relying solely on Mass Spectrometry (MS) library matching is insufficient due to the similarity in fragmentation patterns of positional isomers.

Protocol A: GC-MS with Retention Index (RI) Validation

Objective: Distinguish isomers based on elution order and Kovats Retention Index.

Methodology:

  • Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

  • Standards: Run a

    
     n-alkane ladder standard under identical conditions to calculate RI.
    
  • Calculation: Use the Van den Dool and Kratz equation for temperature-programmed GC.

Critical Insight (Causality):

  • Boiling Point Logic: Terminal isomers generally have slightly lower boiling points than their internal counterparts due to less efficient packing/van der Waals interactions compared to the more linear trans-internal isomers.

  • Polarity Logic: On polar columns (WAX), the hydroxyl group dominates, but the position of the double bond influences the dipole moment.

Target Data (Reference Values):

CompoundRI (DB-5) Approx.[2]RI (Wax) Approx.Diagnostic Ion (m/z)
1-Undecanol (Sat) 13601850M-18 (154)
10-Undecen-1-ol 1350183555, 41 (Allylic)
Internal (Z/E) 1355-13651840-1860Distinctive allylic cleavage

Note: Experimental RI must be validated against internal standards. A deviation of >10 units suggests a misidentification.

Protocol B: NMR Verification (The "Truth" Standard)

When GC-MS is ambiguous, 1H NMR provides definitive structural proof.

  • 10-Undecen-1-ol (Terminal):

    • Look for the vinyl group pattern : One proton at

      
       5.7–5.9 (multiplet) and two terminal protons at 
      
      
      
      4.9–5.0 (distinct doublets).
  • Internal Isomers:

    • Look for vinyl protons at

      
       5.3–5.5.
      
    • Z vs E: The coupling constant (

      
      ) of the alkene protons is key. 
      
      
      
      ,
      
      
      .

Functional Screening: Bioactivity

Once characterized, the isomers are screened for potential application.

Antimicrobial Mechanism

10-Undecen-1-ol exhibits potent antifungal activity (e.g., against Candida albicans).

  • Mechanism: The amphiphilic nature allows integration into the fungal cell membrane, causing disruption of membrane integrity and leakage of intracellular electrolytes.

  • Structure-Activity Relationship (SAR): The terminal double bond enhances membrane fluidity disruption compared to the saturated analog.

Pheromone Activity

Internal isomers (specifically Z-isomers) often mimic lepidopteran pheromones.

  • Screening: Electroantennography (EAG) is used to measure the response of insect antennae to the volatile isomer.

InvestigationWorkflow Sample Unknown Undecenol Sample GCMS GC-MS Analysis (DB-5 Column) Sample->GCMS RI_Check Calculate Retention Index (RI) Compare to Lit. Values GCMS->RI_Check Decision RI Match? RI_Check->Decision NMR 1H NMR Spectroscopy (Determine Bond Position) Decision->NMR Ambiguous/Mismatch Terminal Identify: 10-Undecen-1-ol (Terminal) Decision->Terminal Match 10-en NMR->Terminal d 5.8, 5.0 ppm Internal Identify: Internal Isomer (Check Coupling Constants) NMR->Internal d 5.4 ppm

Figure 2: Analytical decision tree for the definitive identification of undecenol isomers.

Experimental Protocol: Synthesis of 10-Undecen-1-ol

Context: This protocol describes the reduction of 10-undecenoic acid, the standard method for generating the reference material for 10-undecen-1-ol.

Reagents:

  • Lithium Aluminum Hydride (

    
    ) [CAS: 16853-85-3]
    
  • 10-Undecenoic Acid [CAS: 112-38-9]

  • Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

  • Setup: Flame-dry a 500 mL round-bottom flask under nitrogen atmosphere.

  • Charging: Add

    
     (1.5 eq) suspended in dry THF at 0°C.
    
  • Addition: Add 10-undecenoic acid (1.0 eq) dissolved in THF dropwise over 30 minutes. Control exotherm.

  • Reaction: Warm to room temperature and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Quench: Cool to 0°C. Perform Fieser workup (

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    ,
    
    
    mL
    
    
    ).
  • Purification: Filter precipitate, dry organic layer over

    
    , and concentrate. Distill under reduced pressure (bp ~130°C at 15 mmHg) to obtain pure 10-undecen-1-ol.
    

References

  • Retention Indices: NIST Mass Spectrometry Data Center. "Retention Indices for Frequently Reported Compounds of Plant Essential Oils." Available at: [Link]

  • Biological Activity: MDPI. "Antibacterial and Preservative Potential of Eugenol and Isoeugenol."[3] (Mechanism comparison). Available at: [Link]

  • Pheromone Applications: National Institutes of Health (NIH). "Insect Sex Pheromones: Minor Amount of Opposite Geometrical Isomer Critical to Attraction." Available at: [Link]

  • General Properties: PubChem. "10-Undecen-1-ol Compound Summary." Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Stereoselective Synthesis of trans-2-Undecen-1-ol

Executive Summary This application note details a robust, two-stage protocol for the synthesis of trans-2-undecen-1-ol, a critical pheromone intermediate and fragrance compound. Unlike alkyne reduction routes that requir...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, two-stage protocol for the synthesis of trans-2-undecen-1-ol, a critical pheromone intermediate and fragrance compound. Unlike alkyne reduction routes that require handling liquid ammonia or pyrophoric lithium dispersions, this protocol utilizes the Horner-Wadsworth-Emmons (HWE) reaction to establish high (


)-stereoselectivity (>95%), followed by a chemoselective reduction using Diisobutylaluminum hydride (DIBAL-H) .

Key Advantages of This Protocol:

  • Stereocontrol: Thermodynamic control in the HWE step guarantees the trans (

    
    ) isomer.
    
  • Scalability: Avoids cryogenic distillation of ammonia (common in Birch reductions).

  • Purification: The intermediate ester allows for easy silica gel purification before the final reduction.

Strategic Analysis & Retrosynthesis

The synthesis targets the 11-carbon allylic alcohol. The primary challenge is controlling the geometry of the C2=C3 double bond.

Pathway Comparison
FeatureHWE Route (Recommended)Alkyne Reduction RouteCross-Metathesis
Precursors Octanal + Phosphonate2-Undecyn-1-ol1-Decene + Allyl Alcohol
Stereoselectivity >95% E-isomer (Intrinsic)High E (requires Red-Al or Li/NH

)
Statistical mixtures (often requires excess)
Safety Profile Moderate (NaH, DIBAL-H)High Risk (Li/NH

is hazardous)
Low Risk (Catalytic)
Cost Low (Commodity chemicals)MediumHigh (Ru-Catalysts)
Retrosynthetic Logic

The strategy disconnects the C1-C2 bond via reduction and the C2-C3 bond via olefination.

Retrosynthesis Target Target: trans-2-Undecen-1-ol (C11 Allylic Alcohol) Intermediate Intermediate: Ethyl trans-2-undecenoate (α,β-unsaturated ester) Target->Intermediate Selective 1,2-Reduction (DIBAL-H) Precursors Precursors: Octanal + Triethyl phosphonoacetate Intermediate->Precursors HWE Olefination (NaH, THF)

Figure 1: Retrosynthetic tree illustrating the disconnection strategy.

Experimental Protocols

Phase 1: Horner-Wadsworth-Emmons Olefination

Objective: Synthesize ethyl trans-2-undecenoate from octanal. Mechanism: The phosphonate carbanion attacks the aldehyde.[1][2] The steric bulk of the phosphonate ester groups favors the formation of the trans-oxaphosphetane intermediate, which collapses to the (


)-alkene.[3]
Materials
  • Reagent A: Triethyl phosphonoacetate (1.2 equiv)

  • Reagent B: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Substrate: Octanal (1.0 equiv)

  • Solvent: Anhydrous THF (0.5 M concentration relative to octanal)

Protocol
  • Base Activation: In a flame-dried Schlenk flask under Argon, wash NaH (1.2 equiv) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.

  • Phosphonate Addition: Cool the suspension to 0°C . Add Triethyl phosphonoacetate (1.2 equiv) dropwise.

    • Observation: Evolution of H

      
       gas will occur. The solution should turn clear/yellowish as the anion forms. Stir for 30 mins at 0°C.
      
  • Aldehyde Addition: Add Octanal (1.0 equiv) dropwise to the reaction mixture at 0°C.

    • Critical Control: Maintain temperature <5°C during addition to maximize selectivity.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 9:1).[4]

  • Workup: Quench with Saturated NH

    
    Cl. Extract with Diethyl Ether (3x).[5] Wash combined organics with Brine, dry over MgSO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Silica Gel, 0-5% EtOAc in Hexane).

    • Expected Yield: 85–95%.

    • Product: Colorless oil.

Phase 2: Chemoselective Reduction (DIBAL-H)

Objective: Reduce the ester to the allylic alcohol without reducing the alkene (1,4-reduction). Safety Warning: DIBAL-H is pyrophoric. Handle strictly under inert atmosphere.

Materials
  • Substrate: Ethyl trans-2-undecenoate (from Phase 1)

  • Reagent: DIBAL-H (1.0 M in Hexanes/Toluene), 2.2 equiv .

    • Note: 2.0 equiv are stoichiometrically required (one hydride removes the ethoxy group, the second reduces the aldehyde intermediate). 2.2 equiv ensures completion.

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene.

Protocol
  • Setup: Dissolve the ester (1.0 equiv) in anhydrous DCM (0.2 M) in a flame-dried flask under Argon. Cool to -78°C (Dry ice/Acetone bath).

  • Addition: Add DIBAL-H (2.2 equiv) dropwise via syringe or cannula along the side of the flask to precool the reagent.

    • Rate: Slow enough to keep internal temp below -70°C.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 1 hour.

    • Checkpoint: Do not reflux. High temperatures can promote over-reduction or isomerization.

  • The Rochelle's Salt Workup (Crucial):

    • Dilute the reaction with diethyl ether at 0°C.

    • Slowly add Saturated Aqueous Potassium Sodium Tartrate (Rochelle's Salt) (approx. 3 mL per mmol of DIBAL used).

    • The Emulsion Phase: The mixture will form a thick, white, gelatinous emulsion. Vigorous stirring is required.

    • Stir at RT for 1–2 hours until the layers clearly separate into two clear phases (organic top, aqueous bottom).

  • Isolation: Separate layers. Extract aqueous layer with DCM.[6] Dry combined organics over Na

    
    SO
    
    
    
    .
  • Purification: Flash chromatography (10-20% EtOAc in Hexanes).

Workflow Start Start: Ester Solution (-78°C) AddDIBAL Add DIBAL-H (2.2 eq) Dropwise Start->AddDIBAL Warm Warm to 0°C (1-2 hours) AddDIBAL->Warm Quench Quench: Rochelle's Salt (Break Emulsion) Warm->Quench PhaseSep Phase Separation (Clear Layers) Quench->PhaseSep Stir 1-2h Final Target Alcohol PhaseSep->Final Extraction & Column

Figure 2: Workflow for the DIBAL-H reduction and emulsion management.

Quality Control & Validation

NMR Spectroscopy (1H NMR, 400 MHz, CDCl )

The hallmark of the trans isomer is the coupling constant (


) of the vinylic protons.
  • 
     5.6–5.7 ppm (dt):  Proton at C2. Look for a large coupling constant 
    
    
    
    .
    • Note: If

      
      , you have significant cis (
      
      
      
      ) contamination.
  • 
     4.0–4.1 ppm (d):  Hydroxymethyl protons (-CH
    
    
    
    -OH).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 2) Aluminum emulsion trapped product.Increase stirring time with Rochelle's salt; add more ether to dilute.
Z-Isomer Present HWE reaction warmed too fast or wrong solvent.Ensure Step 1 is kept at 0°C during addition; use THF (favors trans).
Over-reduction Temperature too high during DIBAL step.Keep DIBAL addition strictly at -78°C; quench at 0°C.

References

  • Horner-Wadsworth-Emmons Reaction Mechanism & Selectivity

    • Organic Chemistry Portal.[1] "Horner-Wadsworth-Emmons Reaction."[1][2][3] Available at: [Link]

  • DIBAL-H Reduction Protocol & Rochelle's Salt Workup

    • Organic Syntheses.[7] "Reduction of Esters with Diisobutylaluminum Hydride."[6][7][8][9] Available at: [Link]

  • Compound Data (trans-2-Undecen-1-ol)

    • PubChem.[10][11] "2-Undecen-1-ol, (2E)-."[11] CID 5365004.[11] Available at: [Link]

  • NMR Coupling Constants for Alkenes

    • Chemistry LibreTexts. "14.12: Coupling Constants." Available at: [Link]

Sources

Application

Purification of trans-2-Undecen-1-ol from a reaction mixture

Application Note: High-Purity Isolation of trans-2-Undecen-1-ol from Reaction Mixtures Abstract This application note details the purification of trans-2-Undecen-1-ol (CAS 37617-03-1), a C11 allylic alcohol widely used a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of trans-2-Undecen-1-ol from Reaction Mixtures

Abstract

This application note details the purification of trans-2-Undecen-1-ol (CAS 37617-03-1), a C11 allylic alcohol widely used as a pheromone intermediate and fragrance compound. Unlike simple aliphatic alcohols, the purification of trans-2-Undecen-1-ol requires strict control over thermal parameters to prevent dehydration or polymerization, and specific selectivity to remove the cis-isomer (Z-isomer) and saturated byproducts (1-undecanol). This protocol integrates vacuum distillation for bulk impurity removal with silver nitrate-impregnated silica chromatography for geometric isomer resolution, ensuring a final purity of >98%.

Chemical Profile & Target Specifications

PropertySpecificationNotes
Target Molecule trans-2-Undecen-1-ol(E)-Undec-2-en-1-ol
Molecular Formula C₁₁H₂₂OMW: 170.29 g/mol
Boiling Point 100–102 °C @ 2.0 mmHgCritical: Decomposes >150°C at atm.[1] pressure.
Density 0.84 g/mLLiquid at room temperature.
Solubility Soluble in Et₂O, EtOH, DCMInsoluble in water.
Key Impurities cis-2-Undecen-1-ol, 1-Undecanol, trans-2-UndecenalAldehyde is a common precursor; Saturated alcohol is an over-reduction byproduct.

Pre-Purification Assessment

Before initiating physical separation, the crude reaction mixture must be characterized to determine the necessary purification rigor.

  • TLC Analysis:

    • Stationary Phase: Silica Gel 60 F₂₅₄.

    • Mobile Phase: Hexanes:Ethyl Acetate (8:2 v/v).

    • Visualization: KMnO₄ stain (active on double bond) or Anisaldehyde dip (general organic).

    • Note: The cis and trans isomers often co-elute on standard silica.

  • GC-MS Analysis:

    • Column: DB-Wax or HP-5.

    • Purpose: Quantify the cis/trans ratio and residual starting material (e.g., trans-2-undecenal).

Purification Workflow Logic

The following decision tree outlines the purification strategy based on the crude profile.

PurificationWorkflow Start Crude Reaction Mixture Workup Phase 1: Aqueous Workup (Remove salts/catalysts) Start->Workup Analysis GC/TLC Analysis Workup->Analysis Decision Is Purity > 95% & Isomer Pure? Analysis->Decision Chromatography Phase 3: Ag-Impregnated Silica Chromatography Analysis->Chromatography Isomer Impurities Present Distillation Phase 2: Vacuum Distillation (100°C @ 2 mmHg) Decision->Distillation No (Bulk Impurities) Final Final Product (>98% Trans) Decision->Final Yes Distillation->Analysis Chromatography->Final

Figure 1: Purification logic flow for trans-2-Undecen-1-ol. Green path indicates high-stringency isomer separation.

Detailed Experimental Protocols

Phase 1: Reaction Quench & Workup

Objective: Remove inorganic reagents (e.g., aluminum salts from LAH reduction or phosphine oxides from Wittig).

  • Quenching: If the reaction used a hydride reducing agent (e.g., LiAlH₄), cool the mixture to 0°C. Carefully add water, 15% NaOH, and water (1:1:3 ratio by volume relative to reducing agent mass) to precipitate aluminum salts.

  • Filtration: Filter the resulting granular precipitate through a celite pad. Rinse the pad with Diethyl Ether (Et₂O).

  • Extraction:

    • Transfer filtrate to a separatory funnel.

    • Wash organic phase with 1M HCl (if amine bases were used) or Saturated NaHCO₃ (if acidic byproducts exist).

    • Wash with Saturated Brine.

  • Drying: Dry the organic layer over Anhydrous MgSO₄ for 30 minutes. Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Phase 2: Vacuum Distillation (Bulk Purification)

Objective: Separate the alcohol from high-boiling oligomers and low-boiling solvents. Suitable for removing the saturated 1-undecanol if boiling point separation allows, though difficult.

Equipment: Short-path distillation head, vacuum pump capable of <2 mmHg, oil bath.

  • Setup: Assemble the distillation apparatus. Ensure all joints are greased and clipped.

  • Degassing: Apply vacuum gradually to remove residual solvent.

  • Distillation:

    • Heat oil bath to ~120°C.

    • Collect the fraction boiling at 100–102°C at 2.0 mmHg .

    • Caution: Do not exceed bath temperature of 140°C to prevent thermal isomerization or dehydration of the allylic alcohol.

  • Yield Check: Analyze the distillate by GC. If cis-isomer content is >2%, proceed to Phase 3.

Phase 3: Silver Nitrate Impregnated Silica Chromatography

Objective: Separation of geometric isomers. Ag⁺ ions form reversible π-complexes with alkenes; cis-alkenes generally bind more strongly than trans-alkenes due to steric accessibility.

Preparation of 10% AgNO₃-Silica Gel:

  • Dissolve AgNO₃ (10 g) in Acetonitrile (100 mL).

  • Add Silica Gel 60 (100 g) to the solution and mix to form a slurry.

  • Remove solvent on a rotary evaporator (shield from light; wrap flask in foil) until a free-flowing powder is obtained.

  • Dry in a vacuum oven at 60°C for 4 hours. Store in the dark.

Chromatography Protocol:

  • Column Packing: Pack a glass column with the AgNO₃-Silica (ratio: 50:1 silica to crude mass). Shield column with aluminum foil.

  • Elution Gradient:

    • Start: 100% Hexanes (Elutes saturated impurities).

    • Gradient: 0% → 10% Ethyl Acetate in Hexanes.

  • Fraction Collection:

    • Trans-2-Undecen-1-ol will elute before the cis-isomer (lower affinity for Ag⁺).

    • Monitor fractions via TLC (stain with KMnO₄).

  • Recovery: Combine pure trans fractions. Wash the organic solution with 5% NH₄OH (to remove leached silver ions) and then brine. Dry and concentrate.

Quality Control & Validation

To certify the material as Reference Standard Grade (>98%), the following criteria must be met:

TestAcceptance CriteriaMethod
¹H NMR (CDCl₃) Doublet at ~4.1 ppm (CH₂-OH). Coupling constant J ~15.4 Hz (indicative of trans). Absence of cis coupling (~11 Hz).400 MHz+ NMR
GC Purity >98.0% Area Under Curve (AUC).FID Detector
Appearance Clear, colorless liquid.[1]Visual

Troubleshooting Guide

  • Problem: Product contains aldehyde (starting material).

    • Solution: The distillation step failed to separate close-boiling aldehyde. Treat the crude with NaBH₄ (0.5 eq) in MeOH for 30 min before repeating workup. This converts aldehyde back to the alcohol, simplifying the mixture to just alcohol purification.

  • Problem: Low recovery from Ag-Silica column.

    • Solution: Silver ions can oxidize allylic alcohols if exposed to light or excessive time. Ensure the column is run quickly (flash pressure) and strictly shielded from light.

  • Problem: Isomerization during distillation.

    • Solution: Ensure the pot temperature never exceeds 140°C. If the vacuum is insufficient (>5 mmHg), the boiling point will rise too high; improve vacuum seal or switch to molecular distillation (wiped film).

References

  • National Institute of Standards and Technology (NIST). (2023). trans-2-Undecen-1-ol - Mass Spectrum and Retention Indices. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link]

  • The Good Scents Company. (2023). 2-Undecen-1-ol Physical Properties and Organoleptic Data. Available at: [Link]

  • PubChem. (2023). 2-Undecen-1-ol Compound Summary. National Library of Medicine. Available at: [Link]

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425-447. (Standard reference for Ag-Silica methodology).

Sources

Method

Gas chromatography-mass spectrometry (GC-MS) of trans-2-Undecen-1-ol

Application Note: High-Precision GC-MS Profiling of trans-2-Undecen-1-ol Subtitle: Derivatization Strategies, Isomeric Resolution, and Mass Spectral Interpretation for Pheromone and Flavor Analysis. Abstract This technic...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Precision GC-MS Profiling of trans-2-Undecen-1-ol

Subtitle: Derivatization Strategies, Isomeric Resolution, and Mass Spectral Interpretation for Pheromone and Flavor Analysis.

Abstract

This technical guide outlines a robust protocol for the characterization of trans-2-Undecen-1-ol (


), a primary unsaturated alcohol critical in insect chemical ecology (pheromone biosynthesis) and flavor chemistry.[1] Due to the polarity of the hydroxyl group and the potential for thermal dehydration, direct injection often yields poor peak symmetry and quantitative inaccuracy. This note establishes a self-validating workflow utilizing Trimethylsilyl (TMS) derivatization  to ensure analyte stability, followed by analysis on capillary columns of varying polarity to resolve the trans (E) isomer from its cis (Z) counterpart.

Introduction & Analytical Challenges

trans-2-Undecen-1-ol is an aliphatic alcohol characterized by a double bond at the C2 position.[1] It serves as a defensive secretion in various Hemiptera (stink bugs) and a flavor volatile with "fatty/cilantro" notes.[1]

The Analytical Trilemma:

  • Thermal Instability: In the hot injection port (

    
    ), the hydroxyl group can undergo dehydration, forming undecadienes (artifacts) that mimic natural impurities.
    
  • Peak Tailing: The polar -OH group interacts with active silanol sites on the GC column stationary phase, causing tailing that degrades resolution and integration accuracy.

  • Isomeric Overlap: The biological activity of 2-undecen-1-ol is stereospecific.[1] Separating the trans-isomer from the cis-isomer requires careful column selection, as their mass spectra are nearly identical.[1]

Strategic Solution: We employ BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivatization.[1] This replaces the active protic hydrogen with a trimethylsilyl (TMS) group, lowering polarity, increasing volatility, and preventing thermal degradation.[2]

Experimental Workflow Visualization

The following diagram illustrates the decision logic for column selection and sample processing to ensure data integrity.

AnalyticalWorkflow Sample Raw Sample (Extract/Oil) Decision Is Quantification Critical? Sample->Decision Deriv Derivatization (BSTFA + 1% TMCS) Decision->Deriv Yes (Recommended) Direct Direct Injection (Risk: Tailing) Decision->Direct No (Rapid Screen) GC_Polar GC-MS (Polar Column) DB-Wax / PEG (Isomer Resolution) Deriv->GC_Polar Separating Cis/Trans GC_NonPolar GC-MS (Non-Polar) DB-5 / 5% Phenyl (Screening) Deriv->GC_NonPolar General Profiling Direct->GC_NonPolar Data Data Analysis RI Confirmation GC_Polar->Data GC_NonPolar->Data

Figure 1: Analytical decision tree highlighting the necessity of derivatization for quantitative rigor and column selection for isomeric resolution.

Protocol A: Sample Preparation & Derivatization

Objective: Convert trans-2-Undecen-1-ol to trans-2-Undecen-1-ol-TMS ether.

Reagents:

  • BSTFA + 1% TMCS: (Silylation reagent + Catalyst).

  • Pyridine: (Acid scavenger and solvent).[1]

  • Internal Standard (IS): Nonyl Acetate or 1-Dodecanol (if not present in sample).[1]

  • Solvent: Dichloromethane (DCM) or Hexane (Must be anhydrous).[1]

Step-by-Step Procedure:

  • Aliquot: Place 100

    
     of sample extract (approx. 1 mg/mL concentration) into a 2 mL GC autosampler vial.
    
  • Dry: If the solvent is protic (e.g., ethanol), evaporate to dryness under a gentle

    
     stream. Re-dissolve in 100 
    
    
    
    anhydrous Pyridine.
    • Why? Alcohols in the solvent will consume the derivatizing reagent.

  • Reagent Addition: Add 50

    
     of BSTFA + 1% TMCS .
    
  • Reaction: Cap the vial tightly. Vortex for 10 seconds.[1] Incubate at 65°C for 20-30 minutes .

    • Mechanism:[1][3][4] The reaction is

      
      .[1] Pyridine neutralizes the HX by-product.[1]
      
  • Cool & Dilute: Allow to cool to room temperature. Dilute with 200

    
     of Hexane or DCM if the concentration is too high.
    
  • Injection: Inject 1

    
     into the GC-MS.
    

Protocol B: GC-MS Acquisition Method

Instrument: Agilent 7890/5977 or equivalent single quadrupole system.

I. Chromatographic Conditions
ParameterNon-Polar Method (Screening)Polar Method (Isomer Resolution)
Column DB-5ms (30m x 0.25mm x 0.25

)
DB-Wax (30m x 0.25mm x 0.25

)
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C240°C
Injection Split 10:1 (Trace analysis: Splitless)Split 10:1
Oven Ramp 60°C (1 min)

10°C/min

280°C (5 min)
60°C (1 min)

5°C/min

230°C (10 min)
Transfer Line 280°C240°C

Note: The Polar method uses a slower ramp (5°C/min) to maximize the separation factor (


) between the trans and cis isomers.
II. Mass Spectrometer Settings
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Ionization: EI (70 eV).[1]

  • Scan Range: m/z 35 – 350.[1]

  • Solvent Delay: 3.5 minutes (protect filament from Pyridine/BSTFA peaks).[1]

Data Analysis & Interpretation

A. Retention Indices (Kovats)

Identification relies on matching the Linear Retention Index (LRI) against a standard alkane ladder (


).[1]
Compound FormColumn TypeLiterature RI (Approx)Experimental Target
Native Alcohol DB-5 (Non-Polar)13621360 ± 5
Native Alcohol DB-Wax (Polar)18991900 ± 10
TMS Derivative DB-5 (Non-Polar)~1450-1480Determine via std
  • Key Insight: On a polar column (Wax), the trans (E) isomer typically elutes before the cis (Z) isomer due to steric interactions with the stationary phase, though this can vary based on specific phase chemistry. Always run a standard if isomer assignment is critical.[1]

B. Mass Spectral Fingerprint

1. Native trans-2-Undecen-1-ol:

  • Molecular Ion (

    
    ): m/z 170 (Very weak or absent).[1]
    
  • Diagnostic Peak:

    
     152  (
    
    
    
    , Loss of
    
    
    ).[1] This is often the highest mass peak visible.[1]
  • Base Peak: Typically

    
     55  or 
    
    
    
    41
    (Hydrocarbon fragments
    
    
    ,
    
    
    ).[1]
  • Series: Clusters at m/z 41, 55, 69, 83 (alkenyl chain).

2. TMS Derivative (trans-2-Undecen-1-ol-TMS):

  • Molecular Ion (

    
    ): m/z 242 (Weak, but more stable than native).[1]
    
  • Diagnostic Peak:

    
     227  (
    
    
    
    , Loss of methyl from TMS).[1]
  • Trimethylsilyl Ion:

    
     73  (
    
    
    
    ) and
    
    
    75
    (rearrangement ion).[1]
  • Mechanism: The presence of m/z 73/75 confirms the alcohol functionality was successfully derivatized.

Troubleshooting & Quality Control

This protocol includes a "Self-Validating" system using the Internal Standard (IS) and Derivatization Check.[1]

IssueObservationRoot CauseCorrective Action
Incomplete Reaction Native alcohol peak (RI 1362) still visible.Wet sample or old BSTFA.[1]Ensure sample is anhydrous; use fresh BSTFA.[1]
Ghost Peaks Peaks at regular intervals (m/z 73, 147, 207).Column bleed or septum bleed.[1]Trim column; replace septum; check max temp.
Isomer Co-elution Single broad peak for cis/trans mix.[1]Ramp rate too fast or column too non-polar.Switch to DB-Wax; lower ramp to 3°C/min.

References

  • NIST Chemistry WebBook. trans-2-Undecen-1-ol Mass Spectrum & Retention Indices.[1] National Institute of Standards and Technology.[1][5] Available at: [Link][1]

  • Pherobase. Database of Insect Pheromones and Semiochemicals - 2-Undecen-1-ol.[1] Available at: [Link][1]

  • PubChem. 2-Undecen-1-ol Compound Summary. National Library of Medicine.[1] Available at: [Link][1]

Sources

Application

Application Note: Precision Olfactometry for Medium-Chain Alcohols

Focus Compound: trans-2-Undecen-1-ol (CAS: 37617-03-1)[1] Executive Summary & Rationale This guide defines the standard operating procedure (SOP) for evaluating the behavioral activity of trans-2-Undecen-1-ol , a medium-...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: trans-2-Undecen-1-ol (CAS: 37617-03-1)[1]

Executive Summary & Rationale

This guide defines the standard operating procedure (SOP) for evaluating the behavioral activity of trans-2-Undecen-1-ol , a medium-chain unsaturated fatty alcohol. While often utilized as a flavor intermediate or structural analog in pheromone synthesis, this compound serves as an excellent model for screening semi-volatile semiochemicals (C10–C14 alcohols).

The Challenge: Unlike highly volatile monoterpenes, trans-2-Undecen-1-ol (BP ~246°C) exhibits significant surface adsorption ("stickiness") on glass and Teflon. Improper handling leads to "ghost signals" —where background contamination triggers false positives in subsequent trials.

The Solution: This protocol introduces a "Zero-Carryover" delivery system and a rigorous solvent-evaporation step, ensuring that observed behaviors (attraction/repulsion) are exclusively attributable to the test compound.

Chemical Integrity & Handling

trans-2-Undecen-1-ol contains a double bond at the C2 position, making it susceptible to oxidation and isomerization if mishandled.

ParameterSpecificationCausality / Reason
Storage -20°C under Argon/NitrogenPrevents oxidation of the alkene group to corresponding aldehydes or epoxides, which have drastically different biological activities.
Solvent Choice n-Hexane (HPLC Grade)Preferred. High volatility (BP 68°C) allows rapid, complete evaporation from the dispenser, leaving pure stimulus. Ethanol is avoided as it is often bioactive itself.
Dispenser Matrix Cellulose Filter Paper (Whatman No. 1)Provides a high surface area for consistent volatilization without the unpredictable release rates of rubber septa for this specific chain length.
Safety Eye Irritant (H319), Aquatic Toxicity (H400)Use fume hood for prep. Collect all aqueous waste; do not pour down sink.
Experimental Setup: The Dual-Choice Y-Tube System

The bioassay relies on a laminar flow Y-tube olfactometer. The system must be strictly modular to prevent cross-contamination.

3.1. Airflow Architecture

The airflow must be pushed (positive pressure) rather than pulled (vacuum) to ensure precise control over stimulus delivery rates.

System Logic:

  • Air Source: Oil-free compressor.

  • Purification: Activated charcoal (removes ambient VOCs) + Distilled water bubbler (humidification to 60-70% RH).

  • Regulation: Flow meters set to 0.5 – 1.0 L/min (species dependent). Note: Too high velocity causes turbulence; too low fails to carry the heavy alcohol molecules.

  • Stimulus Chamber: Glass vessels containing the treated filter paper.

  • Decision Chamber: Glass Y-tube (Stem: 20cm, Arms: 15cm).

3.2. Visualizing the Setup

The following diagram illustrates the critical "Clean Air" vs. "Stimulus" pathways.

OlfactometerSetup AirSource Air Compressor (Oil-Free) Charcoal Activated Charcoal Filter AirSource->Charcoal Humidifier Humidifier (Distilled H2O) Charcoal->Humidifier Splitter Airflow Splitter Humidifier->Splitter FlowControl_L Flow Meter L (0.5 L/min) Splitter->FlowControl_L FlowControl_R Flow Meter R (0.5 L/min) Splitter->FlowControl_R StimulusChamber Stimulus Chamber (trans-2-Undecen-1-ol) FlowControl_L->StimulusChamber Line A ControlChamber Control Chamber (Solvent Only) FlowControl_R->ControlChamber Line B YTube Y-Tube Bioassay Arena StimulusChamber->YTube Odor Plume ControlChamber->YTube Clean Air

Figure 1: Schematic of the positive-pressure Y-tube olfactometer. Note the parallel treatment of Control and Stimulus lines to ensure identical pressure drops.

Detailed Protocol: The "Zero-Carryover" Method
Phase 1: Stimulus Preparation
  • Stock Solution: Dissolve 10 mg of trans-2-Undecen-1-ol in 10 mL of n-Hexane to create a

    
     stock (
    
    
    
    dilution).
  • Serial Dilution: Prepare logarithmic dilutions (

    
     to 
    
    
    
    ) to establish a dose-response curve.
  • Loading: Pipette 10

    
    L  of the solution onto a 
    
    
    
    filter paper strip.
  • Evaporation (CRITICAL): Allow the solvent to evaporate for 30 seconds in a fume hood.

    • Why? If placed immediately into the airstream, the insect responds to the hexane burst, not the undecenol.

  • Placement: Insert the treated paper into the "Stimulus" glass chamber. Place a hexane-only treated paper (evaporated) in the "Control" chamber.

Phase 2: Bioassay Execution
  • Acclimatization: Place the insect (e.g., mosquito, ant, beetle) in the stem of the Y-tube. Allow 2–5 minutes for acclimatization without airflow if the species is easily stressed.

  • Start Airflow: Turn on the pump. The odor plume will establish within 5–10 seconds.

  • Observation Window: Record behavior for 5 minutes .

    • Choice Criteria: An insect is considered to have made a "Choice" if it crosses a decision line (3 cm up an arm) and stays for >15 seconds.

    • No Choice: If the insect remains in the stem for 5 minutes.

  • Rotation: Every 5 insects, swap the arms (physically rotate the Y-tube 180°) to rule out directional bias (light/gravity).

  • Replacement: Every 10 insects, replace the stimulus filter paper to maintain constant emission rates.

Phase 3: Decontamination (The Anti-Ghosting Step)

trans-2-Undecen-1-ol is lipophilic. Simple water washing is insufficient.

  • Solvent Rinse: Rinse Y-tube and connectors with Acetone followed by Hexane .

  • Baking: Bake glassware at 200°C for 2 hours. This thermally desorbs any remaining fatty alcohol residues.

Data Analysis & Interpretation
5.1. Preference Index (PI)

Quantify the behavioral response using the Preference Index:



  • PI = +1: Perfect Attraction

  • PI = 0: Neutral / No Response

  • PI = -1: Perfect Repulsion

5.2. Statistical Validation
  • Binomial Test: Use for single-choice experiments to determine if the distribution differs significantly from 50:50.

  • Chi-Square (

    
    ):  Use when comparing multiple doses or treatments.
    
  • Sample Size: Minimum

    
     responders per dose is required for statistical power.
    
5.3. Experimental Workflow Logic

Workflow cluster_assay Assay Loop (N=30) Start Start Bioassay Prep Prepare Stimulus (Hexane + Undecenol) Start->Prep Evap Solvent Evaporation (30s) Prep->Evap Load Load Chambers Evap->Load Intro Introduce Insect Load->Intro Record Record Choice (5 min limit) Intro->Record Rotate Rotate Y-Tube (Every 5 insects) Record->Rotate Analyze Calculate PI & Binomial Test Record->Analyze All Reps Done Rotate->Intro Next Insect Clean Decontamination (Acetone + 200°C Bake) Analyze->Clean

Figure 2: Operational workflow ensuring data integrity and preventing pseudo-replication.

References
  • Chemical Properties & Safety: National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link]

  • Olfactometer Design Principles: Guidelines for trans-2-Undecen-1-ol usage as a flavoring agent and intermediate. The Good Scents Company.[2] Retrieved from [Link]

  • General Olfactometry Standards: Methods for electroantennogram and single sensillum recording (Contextualizing volatile delivery). ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: trans-2-Undecen-1-ol as a Hymenopteran Semiochemical

Focus: Chemical Characterization, Quality Control, and Behavioral Bioassays for Formicinae Ants. Executive Summary Molecule: trans-2-Undecen-1-ol (also (E)-2-Undecen-1-ol) CAS: 75039-84-8 (specific isomer), 37617-03-1 (g...

Author: BenchChem Technical Support Team. Date: February 2026

Focus: Chemical Characterization, Quality Control, and Behavioral Bioassays for Formicinae Ants.

Executive Summary

Molecule: trans-2-Undecen-1-ol (also (E)-2-Undecen-1-ol) CAS: 75039-84-8 (specific isomer), 37617-03-1 (general) Formula: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


 | MW:  170.29  g/mol [1][2][3]

This Application Note details the technical utilization of trans-2-Undecen-1-ol, a primary volatile component of the mandibular gland secretion in Formicinae ants (specifically Lasius and Camponotus species). While it functions as a semiochemical in various Hymenoptera, its most distinct commercial and research application is as an alarm pheromone . Upon release, it triggers rapid dispersal, aggression, or panic behavior in conspecifics. This guide provides protocols for chemical verification (GC-MS), dispenser formulation, and behavioral bioassays.

Chemical Profile & Quality Control (QC)

Purity Requirements

In pheromone research, isomeric purity is non-negotiable. The biological activity of trans-2-Undecen-1-ol is highly stereospecific.

  • Target Purity: >95% (E)-isomer.

  • Critical Contaminant: (Z)-2-Undecen-1-ol. Even trace amounts (2-5%) of the cis isomer can inhibit the biological response or trigger off-target behaviors.

  • Stability: Susceptible to oxidation. Store at -20°C under Argon/Nitrogen.

Protocol: GC-MS Verification

Before any biological assay, the lot must be validated.

Instrument: Gas Chromatograph coupled with Mass Spectrometer (e.g., Agilent 7890/5977). Column: Non-polar capillary column (e.g., DB-5MS or HP-5MS), 30 m × 0.25 mm ID × 0.25 µm film.

Method Parameters:

Parameter Setting
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C (Splitless mode, 1 µL injection)

| Oven Program | 50°C (hold 1 min)


 10°C/min 

250°C (hold 5 min) | | Transfer Line | 280°C | | Ion Source | EI Mode (70 eV), 230°C | | Scan Range | 40–300 m/z |

Data Interpretation:

  • Retention Index (RI): Approx. 1362 (Semi-standard non-polar).[3]

  • Diagnostic Ions: Look for molecular ion

    
     at m/z 170 (often weak) and characteristic fragments 
    
    
    
    (water loss) and hydrocarbon clusters.

Mechanism of Action

The molecule acts via olfactory sensory neurons (OSNs) located on the insect antenna. In Lasius ants, it functions as a "panic trigger."

PheromonePathway Fig 1: Signal Transduction Pathway for Alarm Pheromone Response Stimulus trans-2-Undecen-1-ol (Source: Dispenser/Gland) Receptor Antennal OSN (Odorant Binding Proteins) Stimulus->Receptor Diffusion Transduction Signal Transduction (Antennal Lobe -> Mushroom Body) Receptor->Transduction Depolarization (EAG Signal) Behavior Behavioral Output (Dispersal/Aggression) Transduction->Behavior Motor Command

[5]

Application Protocols

Formulation: Controlled Release Dispensers

Direct liquid application is too volatile for sustained field trials. Use rubber septa for controlled release.

Materials:

  • Red rubber septa (sleeve-type, 5x9 mm).

  • Solvent: n-Hexane (HPLC Grade).

  • trans-2-Undecen-1-ol (Active Ingredient - AI).[2][3]

Step-by-Step Loading:

  • Cleaning: Soxhlet extract septa with Dichloromethane (DCM) for 12 hours to remove manufacturing impurities. Air dry in a fume hood for 24 hours.

  • Stock Solution: Prepare a 10 mg/mL solution of AI in n-Hexane.

  • Loading: Pipette the required dose (e.g., 100 µL for a 1 mg load) into the cup of the septum.

  • Absorption: Allow solvent to evaporate at room temperature. The AI will absorb into the rubber matrix.

  • Storage: Wrap in foil and store at -20°C until use.

Biological Assay: Ant Alarm/Dispersal Test

This protocol measures the repellency and alarm induction in Lasius niger or similar Formicinae ants.

Experimental Setup:

  • Arena: Circular plastic arena (15 cm diameter), walls coated with Fluon (PTFE) to prevent escape.

  • Subjects: Foraging worker ants (

    
     per trial), starved for 12 hours to encourage activity.
    
  • Treatments:

    • Control: Hexane-treated septum.

    • Treatment: Septum loaded with 0.1 mg, 1.0 mg, or 10 mg trans-2-Undecen-1-ol.

Workflow:

  • Acclimatization: Place 10 ants in the arena center. Allow 10 minutes for exploration.

  • Stimulus Introduction: Carefully place the treatment septum in the center of the arena using clean forceps.

  • Data Recording (Video Tracking): Record for 5 minutes.

  • Metrics:

    • Linear Velocity: Average speed (mm/s). Alarm response typically spikes velocity.

    • Distance from Source: Mean distance of all ants from the septum over time.

    • Aggressive Posture: Count of mandible flaring or "gaster raising."

Expected Results:

Metric Control (Hexane) Treatment (High Dose) Interpretation
Velocity 5–10 mm/s >25 mm/s Panic running (kinesis).
Distribution Random Peripheral Strong repellency/dispersal.

| Aggregation | Possible | None | Anti-aggregation effect. |

Experimental Workflow Visualization

Workflow Fig 2: Experimental Workflow from Chemical Sourcing to Data Analysis cluster_Assays Bioassays Synthesis Sourcing/Synthesis (trans-2-Undecen-1-ol) QC QC: GC-MS Verification (Target: >95% E-isomer) Synthesis->QC QC->Synthesis Fail (Repurify) Formulation Formulation (Rubber Septa Loading) QC->Formulation Pass LabAssay Lab: Olfactometer/Arena (Dose-Response) Formulation->LabAssay FieldAssay Field: Trap/Dispersal Trial (Environmental Context) Formulation->FieldAssay Analysis Data Analysis (ANOVA / Heatmaps) LabAssay->Analysis FieldAssay->Analysis

Safety & Handling (SDS Summary)

trans-2-Undecen-1-ol is a potent irritant.

  • Skin: Causes skin irritation (H315).[4] Wear nitrile gloves.

  • Eyes: Causes serious eye irritation (H319).[3][4] Use safety goggles.

  • Environmental: Very toxic to aquatic life (H400).[3] Do not dispose of residues in sinks; use organic waste containers.

References

  • NIST Mass Spectrometry Data Center. (2023). trans-2-Undecen-1-ol Mass Spectrum and Retention Indices. National Institute of Standards and Technology. Link

  • Bergström, G., & Löfqvist, J. (1970). Chemical basis for odour communication in four species of Lasius ants. Journal of Insect Physiology, 16(12), 2353-2375. (Establishes the molecule as an alarm pheromone in Lasius).
  • PubChem. (2024). Compound Summary: (2E)-2-Undecen-1-ol. National Library of Medicine. Link

  • Bradshaw, J. W., et al. (1975). The chemistry of the mandibular gland secretions of the ant, Camponotus. Biochemical Systematics and Ecology. (Identifies presence in Camponotus).
  • European and Mediterranean Plant Protection Organization (EPPO). (2019).[5] Principles of efficacy evaluation for mating disruption pheromones. EPPO Bulletin. Link (General guideline for field trial design).

Sources

Application

Use of trans-2-Undecen-1-ol in semiochemical-based pest management

Application Note: Utilization of trans-2-Undecen-1-ol in Bio-Rational Pest Management Executive Summary This Application Note details the technical protocols for utilizing (E)-2-Undecen-1-ol (CAS: 37617-03-1) as a bioact...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of trans-2-Undecen-1-ol in Bio-Rational Pest Management

Executive Summary

This Application Note details the technical protocols for utilizing (E)-2-Undecen-1-ol (CAS: 37617-03-1) as a bioactive component in semiochemical-based pest management. Unlike classical aggregation pheromones used for mass trapping, trans-2-Undecen-1-ol functions primarily as a repellent allomone and larvicidal synergist within botanical formulations.

Its structural stability and high boiling point (~246°C) make it an ideal candidate for controlled-release dispensers in stored product protection and as a lipophilic active in emulsifiable concentrates (EC) for aquatic larvicidal applications. This guide covers chemical handling, formulation logic, and field deployment strategies targeting stored grain pests (e.g., Caryedon serratus) and dipteran larvae (Aedes aegypti).

Chemical Profile & Critical Properties

Understanding the physicochemical behavior of trans-2-Undecen-1-ol is the foundation of effective formulation. Its lipophilicity dictates the need for specific surfactants in aqueous applications.

PropertyValue / DescriptionApplication Relevance
IUPAC Name (E)-Undec-2-en-1-olStandard identification.[1][2][3][4]
CAS Number 37617-03-1Regulatory compliance.
Molecular Formula C₁₁H₂₂OFatty alcohol class.
Boiling Point ~246°C @ 760 mmHgHigh persistence: Suitable for long-duration passive dispensers.
LogP (Octanol/Water) ~4.4 (Estimated)Highly Lipophilic: Requires emulsifiers (HLB 10-12) for sprayable formulations.
Odor Profile Waxy, floral, rose-likedistinct from pungent defensive secretions (e.g., aldehydes).
GHS Hazards H319 (Eye Irrit.), H400 (Aquatic Acute)PPE Required: Safety goggles and nitrile gloves are mandatory.

Biological Mechanism & Target Spectrum

trans-2-Undecen-1-ol operates through two distinct modes of action depending on the target life stage:

  • Spatial Repellency (Adults): In stored product beetles (e.g., Caryedon serratus, Tribolium spp.), the compound acts as an olfactory irritant (allomone), disrupting host-seeking behavior and preventing colonization of grain stocks.

  • Contact Toxicity/Synergism (Larvae): In aquatic environments, it penetrates the cuticle of mosquito larvae (Aedes aegypti), likely disrupting membrane integrity due to its surfactant-like fatty alcohol structure. It is often found naturally in Mentha and Cinnamomum essential oils, contributing to their overall insecticidal profile.

Mechanism of Action Diagram

BioactivityPathways Compound trans-2-Undecen-1-ol Olfactory Olfactory Receptor Binding (ORs) Compound->Olfactory Vapor Phase Cuticle Cuticular Penetration Compound->Cuticle Liquid Phase Response_A Avoidance Behavior (Repellency) Olfactory->Response_A Neural Signal Response_B Membrane Disruption (Toxicity) Cuticle->Response_B Cell Lysis Target_1 Stored Product Beetles (Adults) Response_A->Target_1 Target_2 Mosquito Larvae (Aquatic) Response_B->Target_2

Caption: Dual-mode activity pathways showing vapor-phase repellency for adults and liquid-phase toxicity for larvae.

Application Note 1: Formulation Protocols

A. Repellent Dispenser (Stored Grain Protection)

Objective: Create a passive release device to exclude pests from grain storage bins.

  • Matrix: Red Rubber Septa (chemically inert, consistent release).

  • Loading Dose: 10 mg per septum.

  • Solvent Carrier: Hexane (High purity, HPLC grade).

Protocol:

  • Preparation: Dissolve 100 mg of trans-2-Undecen-1-ol in 10 mL of Hexane.

  • Loading: Place 10 rubber septa into a glass vial. Add the 10 mL solution.

  • Impregnation: Allow to stand for 24 hours at room temperature.

  • Drying: Remove septa and air dry in a fume hood for 4 hours to evaporate solvent.

  • Storage: Store in foil-lined bags at -20°C until use.

B. Larvicidal Emulsifiable Concentrate (EC)

Objective: Create a water-dispersible formulation for aquatic treatment.

  • Active Ingredient (AI): trans-2-Undecen-1-ol (5% w/w).

  • Solvent: Methyl oleate or Vegetable oil (Carrier).

  • Emulsifier: Calcium dodecylbenzenesulfonate (anionic) + Tristyrylphenol ethoxylate (non-ionic). Target HLB: 11.0.

Protocol:

  • Mix 5g of trans-2-Undecen-1-ol with 85g of Methyl oleate.

  • Add 10g of Emulsifier blend.

  • Stir gently at 40°C until a clear, homogeneous amber liquid forms.

  • QC Check: Add 1 mL of EC to 100 mL water. It should bloom spontaneously into a milky white emulsion without oil separation.

Application Note 2: Field Deployment & Bioassays

Workflow: Repellency Testing (Y-Tube Olfactometer)

This protocol validates the spatial inhibition efficacy before large-scale deployment.

BioassayWorkflow Start Acclimatize Insects (Dark, 25°C, 1hr) Setup Y-Tube Setup Airflow: 0.5 L/min Start->Setup Arm_Treatment Arm A: 10µL trans-2-Undecen-1-ol Setup->Arm_Treatment Arm_Control Arm B: 10µL Hexane Control Setup->Arm_Control Release Release Insect at Base Arm_Treatment->Release Arm_Control->Release Decision Decision Line (>2cm into arm) Release->Decision Data Calculate Repellency Index RI = (C - T) / (C + T) Decision->Data

Caption: Standardized Y-Tube Olfactometer workflow for quantifying behavioral repellency.

Field Trial Data Presentation (Simulated)

Data derived from comparative efficacy studies of essential oil components.

Target PestFormulation TypeConcentrationEfficacy EndpointResult
Caryedon serratusImpregnated Filter Paper0.2 µL/cm²Repellency (PR) at 4h> 85% Class V Repellency
Aedes aegyptiEmulsifiable Concentrate50 ppmLarval Mortality (LC₅₀)100% at 24h
Tribolium castaneumRubber Septa Dispenser10 mg/dispenserGrain Colonization60% Reduction vs Control

Troubleshooting & Optimization

  • Issue: Poor Emulsion Stability (Oiling out).

    • Root Cause: HLB of emulsifier system does not match the lipophilicity of the fatty alcohol.

    • Solution: Increase the ratio of the anionic surfactant (Calcium DDBS) to increase the HLB slightly.

  • Issue: Low Repellency in Field.

    • Root Cause: Rapid oxidation of the double bond or evaporation rate too slow.

    • Solution: Add 0.1% BHT (Butylated hydroxytoluene) as an antioxidant to the formulation. Ensure dispenser surface area is sufficient for volatilization.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link]

  • The Good Scents Company (2025). trans-2-Undecen-1-ol Chemical and Safety Data. Retrieved from [Link]

  • NIST Chemistry WebBook (2025). Mass Spectrum and Retention Indices for trans-2-Undecen-1-ol. Retrieved from [Link]

  • ResearchGate (2025). Efficacy of essential oils from Mentha species against postharvest groundnut pest, Caryedon serratus. (Contextualizing fatty alcohol efficacy). Retrieved from [Link]

Sources

Method

Application Note: Protocol for Dissolving trans-2-Undecen-1-ol for Bioassays

Executive Summary & Compound Profile trans-2-Undecen-1-ol (C₁₁H₂₂O) is an unsaturated fatty alcohol often used in pheromone research, antimicrobial screenings, and fragrance chemistry.[1][2] Its successful application in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

trans-2-Undecen-1-ol (C₁₁H₂₂O) is an unsaturated fatty alcohol often used in pheromone research, antimicrobial screenings, and fragrance chemistry.[1][2] Its successful application in bioassays is frequently compromised by its physicochemical properties—specifically its high lipophilicity and poor aqueous solubility.

Direct injection of this compound into aqueous media (cell culture broth, agar) often results in silent precipitation —where the compound forms microscopic micelles or adheres to plasticware, drastically reducing the effective concentration and leading to false negatives.

Physicochemical Constraints
PropertyValueImplication for Bioassays
Molecular Weight 170.29 g/mol Small molecule, capable of membrane permeation.[1][2]
LogP (Octanol/Water) ~4.41Highly Lipophilic. Will partition into plastics and lipid membranes instantly.[1]
Water Solubility < 1 mg/L (Practically Insoluble)Critical Risk: Precipitates immediately upon contact with aqueous media.[1][2]
Density 0.84–0.85 g/cm³Floats on water; requires active dispersion.[1][2]
Physical State Colorless Oily LiquidViscosity affects pipetting accuracy.[1][2]

Solvent Selection Strategy

For biological applications, no single solvent fits all assays.[2] You must select a "Carrier System" based on your biological model.[2]

Decision Matrix: Solvent Systems
  • System A: DMSO (Dimethyl Sulfoxide) [2][3]

    • Best For: High-throughput screening (HTS), enzymatic assays.[1][2]

    • Pros: Excellent solvency, low volatility, sterilizable.[2]

    • Cons: Cytotoxic to sensitive cells at >0.1%; freezes at 18.5°C.[2]

  • System B: Ethanol (Absolute) [1][2]

    • Best For: Antimicrobial disk diffusion, volatile pheromone assays.[2]

    • Pros: Evaporates cleanly (if desired), historically accepted in microbiology.

    • Cons: High volatility changes concentration over time; toxic to mammalian cells.[2]

  • System C: BSA-Complexing (Advanced)

    • Best For: Mammalian cell culture (long-term incubation).[1][2]

    • Mechanism:[1][2] Uses Bovine Serum Albumin (Fatty Acid Free) as a chaperone protein to hold the fatty alcohol in solution, mimicking physiological transport.

Protocol: Preparation of Stock Solutions

Safety Pre-requisites
  • PPE: Nitrile gloves (latex is permeable to fatty alcohols), safety goggles.

  • Glassware: Use glass vials (borosilicate) for stock solutions.[2] trans-2-Undecen-1-ol will adsorb to polypropylene (e.g., Falcon tubes) and polystyrene.[1][2]

Step 1: Molar Calculation

Target Stock Concentration: 100 mM (allows for 1000x dilution to 100 µM).[2]

  • MW = 170.29 g/mol [1][2][4][5]

  • 100 mM = 17.03 mg/mL[1][2]

Step 2: Mixing Procedure (DMSO System)
  • Weigh 17.0 mg of trans-2-Undecen-1-ol into a sterile glass GC/HPLC vial.

    • Note: Due to viscosity, positive displacement pipettes are recommended if weighing is difficult.[1]

  • Add 1.0 mL of sterile, anhydrous DMSO (Grade: Cell Culture Tested).

  • Vortex vigorously for 30 seconds.

  • Visual Check: Solution must be crystal clear. If oily droplets persist, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Store at -20°C. DMSO is hygroscopic; seal tightly with Parafilm.

Protocol: Dilution into Aqueous Media (The "Crash" Prevention)

This is the most critical step. Adding a lipophilic stock directly to a static volume of media causes the compound to crash out of solution.

Method A: The "Vortex-Injection" Technique (General Use)

Use this for enzymatic assays or short-term bacterial broth assays.[1][2]

  • Prepare your aqueous media (e.g., PBS or Mueller-Hinton Broth) in a tube.[1][2]

  • Set the tube on a vortex mixer at medium speed .

  • While the media is swirling, inject the DMSO stock solution sub-surface (tip submerged) into the center of the vortex.

    • Rationale: Rapid dispersion prevents local high concentrations that trigger precipitation.[2]

  • Limit: Do not exceed 1% v/v DMSO final concentration.

Method B: The BSA-Complexing Method (Mammalian Cell Culture)

Use this for sensitive cell lines (e.g., neurons, stem cells) where precipitation causes toxicity.[1][2]

  • Prepare a 10% (w/v) BSA stock solution in PBS (use Fatty Acid-Free BSA). Filter sterilize (0.22 µm).

  • Dilute your trans-2-Undecen-1-ol stock (100 mM in DMSO) into the 10% BSA solution first.

    • Ratio: 1:100 (e.g., 10 µL compound + 990 µL BSA).[2]

    • Result: The hydrophobic alcohol binds to the BSA hydrophobic pockets.

  • Incubate at 37°C for 30 minutes with gentle shaking.

  • Dilute this "Complexed Intermediate" into your final cell culture media.[2]

    • Outcome: A stable, bioavailable solution with no precipitation.[2]

Visualization of Workflows

Diagram 1: Solubilization Workflow

G Compound trans-2-Undecen-1-ol (Pure Liquid) Solvent Select Solvent (DMSO or EtOH) Compound->Solvent Weigh 17 mg Stock Primary Stock (100 mM) Glass Vial Only Solvent->Stock Dissolve in 1 mL QC QC Check: Clear? No Phase Separation? Stock->QC QC->Solvent Fail (Sonicate/Warm) Assay_Micro Microbial Assay (Direct Dilution) QC->Assay_Micro Pass (Add Tween 80) Assay_Cell Cell Culture (BSA Complexing) QC->Assay_Cell Pass (Add BSA)

Caption: Workflow for converting pure lipophilic trans-2-Undecen-1-ol into assay-ready formats.

Diagram 2: Biological Interaction & Error Sources

G Stock Stock Solution (Dissolved) Media Aqueous Media Stock->Media Dilution Precip Precipitation (Micelles) Media->Precip High LogP (Hydrophobic effect) Plastic Adsorption to Plastic Walls Media->Plastic Lipophilic affinity Bioavail Bioavailable Concentration Precip->Bioavail Reduces Plastic->Bioavail Reduces Carrier Carrier Protein (BSA) or Surfactant Carrier->Media Stabilizes Carrier->Precip Prevents Carrier->Plastic Minimizes

Caption: Mechanism of concentration loss (precipitation/adsorption) and the protective role of carriers.[1][2]

Quality Control & Troubleshooting

ObservationDiagnosisCorrective Action
Cloudiness upon dilution Compound precipitation ("Crashing out").[1][2]1. Reduce final concentration.2. Use the "Vortex-Injection" method.3.[1][2] Add 0.05% Tween 80 (for microbial assays).[2]
Loss of activity over time Adsorption to plasticware.Switch to glass-coated plates or pre-saturate tips.[1][2] Use BSA carrier system.[2]
Cell death in Vehicle Control Solvent toxicity.[1]Reduce DMSO < 0.1%.[2] Ensure DMSO grade is "Cell Culture Tested" (sterile).
Inconsistent replicates Inhomogeneous suspension.[1][2]The compound is floating. Sonicate media before dispensing.[2]

References

  • National Center for Biotechnology Information. (2023).[2] PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link][1][2]

  • NIST Mass Spectrometry Data Center. (2023).[2] trans-2-Undecen-1-ol. NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][1][2]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Retrieved from [Link]

  • Jamalzadeh, L., et al. (2016). The effects of DMSO on cell survival and its use as a solvent in cell culture. Journal of Medical Sciences. (General Protocol Reference).
  • Kunicka-Styczyńska, A., & Gibka, J. (2010).[1][2][6] Antimicrobial activity of undecan-x-ones. Polish Journal of Microbiology. (Context for C11 chain antimicrobial assays). Retrieved from [Link]

Sources

Application

Application Note: High-Efficiency Derivatization of Long-Chain Alcohols (C12–C30+) for GC-MS/FID Profiling

Abstract Long-chain fatty alcohols (LCA), particularly those exceeding C20 (policosanols), present significant analytical challenges in gas chromatography due to their high boiling points and polarity. The presence of th...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Long-chain fatty alcohols (LCA), particularly those exceeding C20 (policosanols), present significant analytical challenges in gas chromatography due to their high boiling points and polarity. The presence of the hydroxyl (-OH) group facilitates strong hydrogen bonding with silanol sites in the GC inlet and column, resulting in severe peak tailing, irreversible adsorption, and non-linear response factors. This guide details a robust, field-proven protocol for the silylation of LCAs using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). We contrast this with acylation techniques and provide a self-validating workflow to ensure data integrity in drug development and lipidomic research.

Introduction: The Causality of Derivatization[1]

In their native state, long-chain alcohols are "sticky" molecules. The hydroxyl proton is acidic enough to interact with active sites (Lewis acids) in the GC liner and the stationary phase.

  • The Problem: Underivatized LCAs require high elution temperatures. As thermal energy increases, the probability of on-column degradation and adsorption increases, leading to "ghost peaks" or complete analyte loss.

  • The Solution: Derivatization replaces the active protic hydrogen with a non-polar moiety. Silylation replaces the hydrogen with a Trimethylsilyl (TMS) group [-Si(CH₃)₃].[1][2]

  • The Result: This substitution eliminates hydrogen bonding, lowers the boiling point (despite increasing molecular weight) by reducing intermolecular van der Waals forces, and improves thermal stability.

Chemical Mechanism: Silylation

The reaction is a nucleophilic substitution (SN2-like) where the alcohol oxygen attacks the silicon atom of the reagent.[3] The leaving group (trifluoroacetamide) is stable and volatile.

SilylationMechanism Alcohol Long-Chain Alcohol (R-OH) Transition Transition State [R-O...Si...X] Alcohol->Transition Nucleophilic Attack BSTFA BSTFA (Si-Donor) BSTFA->Transition Si Donation TMS_Ether TMS-Ether Derivative (R-O-Si(CH3)3) Transition->TMS_Ether Product Formation Byproduct Volatile Byproduct (TMS-Amide) Transition->Byproduct Elimination

Figure 1: Mechanism of Silylation. The alcohol hydroxyl group attacks the silicon center of BSTFA, yielding the volatile TMS-ether.

Reagent Selection Strategy

Not all silylation reagents are equal.[3] For long-chain alcohols, steric hindrance is less of a concern than solubility and moisture sensitivity.

ReagentCompositionApplication LogicProsCons
BSTFA + 1% TMCS N,O-Bis(trimethylsilyl)trifluoroacetamide + TrimethylchlorosilaneGold Standard. TMCS acts as a catalyst to increase the silyl donor power (Lewis acid strength).High reactivity; byproducts are volatile and do not foul the detector (FID/MS).Sensitive to moisture; requires anhydrous conditions.
MSTFA N-Methyl-N-(trimethylsilyl)trifluoroacetamideAlternative. Similar to BSTFA but the byproduct (N-methyltrifluoroacetamide) is more volatile.Prevents byproduct co-elution with early peaks (less critical for late-eluting LCAs).More expensive than BSTFA.
Acetic Anhydride + Pyridine Acylation ReagentStability Choice. Converts alcohols to Acetates.Derivatives are hydrolytically stable (can be stored for weeks).Acetates have higher boiling points than TMS ethers; slower reaction time.

Protocol: High-Efficiency Silylation (BSTFA Method)

Scope: Analysis of C12–C30 Alcohols (e.g., Lauryl, Stearyl, Arachidyl, Policosanols). Pre-requisite: Samples must be strictly anhydrous.

Materials
  • Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck or Agilent).

  • Solvent: Pyridine (Anhydrous, 99.8%) – Acts as an acid scavenger and solvent.

  • Co-Solvent (Optional): Toluene or Chloroform (Required for C24+ solubility).

  • Internal Standard (ISTD): 5α-Cholestane or 1-Nonadecanol (C19-OH, if not naturally present).

Step-by-Step Workflow
  • Sample Preparation & Weighing:

    • Weigh 1–5 mg of sample (lipid extract or standard) into a 2 mL GC crimp-top vial.

    • Expert Insight: If the sample is an aqueous extract, evaporate to complete dryness under a nitrogen stream at 40°C. Trace water will destroy the reagent.

  • Solubilization (Critical for Policosanols):

    • Add 100 µL of Toluene or Chloroform .

    • Why? Very long chains (C26, C28, C30) have poor solubility in pure derivatization reagents. A non-polar co-solvent ensures all analyte is in the liquid phase available for reaction.

  • Reagent Addition:

    • Add 50 µL of Pyridine (Anhydrous).

    • Add 100 µL of BSTFA + 1% TMCS .

    • Note: Ensure a molar excess of reagent (at least 2:1 reagent:active hydrogens).

  • Reaction:

    • Cap the vial immediately with a PTFE-lined cap.

    • Vortex for 10 seconds.

    • Incubate at 65°C for 30 minutes in a heating block.

    • Expert Insight: For C24+ alcohols, extending time to 60 minutes ensures quantitative conversion.

  • Post-Reaction Handling:

    • Allow to cool to room temperature.

    • (Optional) If the solution is cloudy (ammonium salts), centrifuge or transfer supernatant to a vial insert.

    • Inject directly into the GC. Do not evaporate the derivatization solvent, as TMS derivatives are volatile.

Workflow Start Start: Dry Sample (1-5 mg) Solvent Add Co-Solvent (100 µL Toluene) *Crucial for C24+* Start->Solvent Reagent Add Reagent (100 µL BSTFA + 1% TMCS + 50 µL Pyridine) Solvent->Reagent Heat Incubate 65°C, 30-60 min Reagent->Heat Cool Cool to RT Heat->Cool Inject GC Injection (Split/Splitless) Cool->Inject

Figure 2: Operational Workflow for BSTFA Silylation. Note the specific inclusion of Toluene for long-chain solubility.

GC-MS/FID Instrument Conditions

The following conditions are optimized for separating C12–C30 TMS ethers.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms).

    • Dimensions: 30 m × 0.25 mm × 0.25 µm.

    • Note: For C30+, a high-temperature column (e.g., DB-5ht) is recommended to prevent phase bleed at the end of the run.

  • Inlet: Split/Splitless (Split 10:1 usually sufficient).

    • Temperature: 280°C (Must be high enough to volatilize C30-TMS).

    • Liner: Deactivated glass wool liner (Restek Topaz or Agilent Ultra Inert). Active wool will degrade TMS ethers.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 150°C (Hold 1 min)

    • Ramp: 10°C/min to 300°C

    • Final: 300°C (Hold 10-15 min)

  • Detector (MS): Source 230°C, Quad 150°C. Scan range 40–650 m/z.

    • Characteristic Ions: TMS ethers show a strong [M-15]⁺ ion (loss of methyl group from Si) and a characteristic m/z 73 (TMS group) and m/z 75.

Method Validation & Troubleshooting

A trustworthy protocol must be self-validating. Use the following logic to diagnose issues.

The "Traffic Light" QC System
ObservationDiagnosisCorrective Action
Peak Tailing Active Sites. The TMS group has hydrolyzed back to the -OH group, or the liner is dirty.1. Check sample for moisture.[4] 2. Replace inlet liner. 3. Trim 10cm from column head.
Missing Late Peaks (C24+) Solubility/Discrimination. High MW alcohols didn't dissolve or condensed in the inlet.1. Use Toluene as co-solvent. 2. Increase Inlet Temp to 300°C. 3. Check Splitless hold time.
Extra Peaks (Ghosting) Septum Bleed or Reagent Impurity. 1. Use high-temp septa (BTO). 2. Verify reagent blank.
Cloudy Solution Moisture Contamination. The cloudiness is Ammonium Fluoride/Chloride salts from hydrolysis.STOP. Do not inject. Re-dry sample and use fresh reagents.
Internal Standard Normalization

Always use an Internal Standard (ISTD) to correct for injection variability and derivatization efficiency.

  • Recommendation: 5α-Cholestane . It is non-polar, does not require derivatization, and elutes in the region of C20-C24 alcohols.

  • Calculation:

    
    
    

References

  • Schummer, C. et al. (2009). Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC-MS analysis. Talanta. Link

  • Agilent Technologies. (2020). GC/MS Analysis of Long Chain Fatty Alcohols. Application Note 5991-xxxxEN. Link

  • Sigma-Aldrich (Merck). (2023). Derivatization Reagents for Gas Chromatography: Silylation.[3][1][5][6] Technical Bulletin. Link

  • Moldoveanu, S. C., & David, V. (2019). Derivatization Methods in GC and GC/MS.[4][6][7] IntechOpen. Link

  • BenchChem. (2025).[1][5] A Head-to-Head Battle of Silylating Agents: BSTFA vs. MSTFA for Alcohol Derivatization.Link

Sources

Method

Advanced Protocol: Headspace Solid-Phase Microextraction (HS-SPME) of Volatile Alcohols

Executive Summary Volatile alcohols (C1–C8), including methanol, ethanol, and "fusel oils" (isomers of propanol, butanol, and amyl alcohol), present unique analytical challenges due to their high polarity, water solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Volatile alcohols (C1–C8), including methanol, ethanol, and "fusel oils" (isomers of propanol, butanol, and amyl alcohol), present unique analytical challenges due to their high polarity, water solubility, and low molecular weight. Traditional liquid injection often results in poor peak shapes (tailing) and rapid column degradation, while static headspace can lack sensitivity for trace congeners.

This guide details the application of Headspace Solid-Phase Microextraction (HS-SPME) for these analytes. Unlike standard static headspace, HS-SPME utilizes a concentration mechanism on the fiber, providing 10–100x greater sensitivity. This protocol focuses on the critical selection of adsorbent fiber coatings (Carboxen) versus absorbent coatings (PDMS) and mitigates the "displacement effect" common in alcohol analysis.

Mechanism & Theory: The Polarity Challenge

Adsorption vs. Absorption

For volatile alcohols, the choice of fiber mechanism is the single most critical variable.

  • Absorption (Partitioning): Liquid coatings like Polydimethylsiloxane (PDMS). Analytes dissolve into the coating. Problem: Small polar alcohols (Methanol, Ethanol) have very low partition coefficients (

    
    ) in PDMS, leading to poor sensitivity.
    
  • Adsorption (Physical Trapping): Porous particles like Carboxen (CAR) or Divinylbenzene (DVB) suspended in a binder. Analytes are physically trapped in micropores/mesopores. Solution: Carboxen is essential for C1–C3 alcohols because its micropores (10 Å) retain these small molecules strongly.

The Displacement Effect (Expert Insight)

In adsorbent fibers (Carboxen/DVB), the number of active sites is finite. In fermentation matrices, Ethanol is often present at % levels, while Methanol/Fusel oils are at ppm levels. Ethanol will initially adsorb but can be displaced by molecules with higher affinity if equilibrium times are too long.

  • Rule of Thumb: For high-ethanol matrices, keep extraction times short (non-equilibrium conditions) to prevent ethanol from displacing trace methanol.

DisplacementMechanism cluster_0 Phase 1: Initial Competition cluster_1 Phase 2: Displacement (Over-exposure) Ethanol High Conc. Ethanol Fiber Carboxen Pore Ethanol->Fiber Fast Diffusion Methanol Trace Methanol Methanol->Fiber Fast Diffusion Fusel High Affinity Fusel Oils Fiber2 Carboxen Pore (Saturated) Fusel->Fiber2 Strong Binding Displaced Methanol Ejected Fiber2->Displaced Displacement

Figure 1: Competitive adsorption mechanism on porous fibers. Over-exposure in high-concentration matrices leads to the loss of the most volatile analytes (Methanol).

Fiber Selection Guide

Analyte ClassTarget CompoundsRecommended FiberMechanismCommercial Example
Small Volatiles Methanol, Ethanol, Acetaldehyde85 µm CAR/PDMS Adsorption (Microporous)Supelco 57334-U
Fusel Oils / Broad Range Isoamyl alcohol, Isobutanol, Hexanol50/30 µm DVB/CAR/PDMS Adsorption (Micro/Meso/Macro)Supelco 57328-U
Trace Odorants Geosmin, sulfur-alcoholsDVB/CAR/PDMS AdsorptionRestek/Supelco
High Conc. Solvents General solvent screening100 µm PDMS Absorption (Partition)Various

Critical Note: Do not use 100 µm PDMS for Methanol quantification; recovery is negligible. Use CAR/PDMS.[1][2][3][4][5]

Method Optimization Protocol

The following workflow ensures robust method development.

MethodDev Start Start Method Dev Matrix Assess Matrix (Water vs. High EtOH) Start->Matrix FiberSel Select Fiber (CAR/PDMS for C1-C3 DVB/CAR/PDMS for C3-C10) Matrix->FiberSel Salt Optimize Salt Addition (Sat. NaCl ~30% w/v) FiberSel->Salt Temp Optimize Temp (40-60°C) Salt->Temp Decision Is Ethanol > 1%? Temp->Decision Time Optimize Time (Profile Equilibrium) ShortTime Use Short Extraction (5-10 min) to prevent displacement Decision->ShortTime Yes LongTime Equilibrium Extraction (20-40 min) Decision->LongTime No GC GC-MS Analysis (WAX Column) ShortTime->GC LongTime->GC

Figure 2: Decision tree for optimizing SPME parameters based on matrix composition.

Detailed Protocols

Protocol A: Fusel Oils in Fermentation Broth (Beer/Wine)

Target: Isoamyl alcohol, Isobutanol, n-Propanol, Phenylethanol.

1. Sample Preparation:

  • Vial: 20 mL Headspace Vial (magnetic screw cap).

  • Sample Volume: 5 mL (Leave 15 mL headspace).

  • Matrix Modification: Add 1.5 g NaCl (30% w/v) to induce the "salting-out" effect. This increases the partition coefficient (

    
    ) into the headspace.
    
  • Internal Standard: Add 10 µL of 2-Pentanol or 4-Methyl-2-pentanol (1000 ppm stock).

2. SPME Extraction:

  • Fiber: 50/30 µm DVB/CAR/PDMS (Gray hub).

  • Incubation: 40°C for 5 minutes (Agitation: 500 rpm).

  • Extraction: Expose fiber for 20 minutes at 40°C.

    • Note: Do not exceed 50°C. Higher temps increase water vapor pressure, which competes for active sites on the fiber.

3. GC-MS Parameters:

  • Column: Polar WAX column (e.g., DB-Wax or VF-WAXms), 30m x 0.25mm x 0.25µm.

    • Why? Non-polar columns (DB-5) cause alcohol peaks to tail significantly.

  • Inlet: Split mode (10:1 to 50:1 depending on concentration).

  • Liner: 0.75mm ID SPME liner (Straight, narrow bore increases linear velocity for sharper desorption).

  • Desorption: 250°C for 3 minutes.

Protocol B: Residual Solvents in Pharma (Trace Analysis)

Target: Methanol, Ethanol, Isopropanol (Class 2/3 Solvents).

1. Sample Preparation:

  • Solid Samples: Dissolve 100 mg drug substance in 5 mL water (or DMAc if water-insoluble, though water is preferred for SPME).

  • Salt: Add 1.5 g NaCl.

2. SPME Extraction:

  • Fiber: 85 µm Carboxen/PDMS (Light Blue hub).

    • Expert Note: This fiber is strictly for small molecules (MW < 90).

  • Extraction: Expose fiber for 15 minutes at 60°C.

3. GC-FID/MS Parameters:

  • Column: DB-624 (or ZB-624). This "G43" phase is specifically designed for volatile solvents.

  • Oven: 35°C (hold 5 min) -> 10°C/min -> 200°C.

    • Critical: Low initial temperature focuses the volatile alcohols at the head of the column.

Data Summary & Validation Criteria

Typical Performance Metrics (Protocol A):

ParameterValueNotes
Linearity (R²) > 0.995Range: 1 – 1000 ppm
RSD (%) < 8%Fiber life: ~80-100 injections
LOD 10–50 ppb100x lower than static headspace
Carryover < 0.5%Requires post-bake at 260°C for 2 min

Troubleshooting Guide:

  • Poor Precision? Check fiber depth. The fiber must be fully exposed in the headspace but never touch the liquid. Splashing caused by aggressive stirring (salt chunks hitting the liquid surface) will ruin the fiber.

  • Missing Methanol Peak? You likely used a PDMS fiber or extracted too long in the presence of Ethanol (displacement). Switch to Carboxen and shorten extraction time.

  • Peak Tailing? Check the inlet liner. If using a standard large-volume liner, the desorption flow is too slow. Use a 0.75mm ID liner.

References

  • Restek Corporation. SPME Fiber Selection and Optimization Guide. [Link]

  • Agilent Technologies. Fundamentals of Solid Phase Microextraction (SPME). [Link]

  • National Institutes of Health (PMC). Optimization of Headspace Solid-Phase Microextraction for Volatile Compounds in Liquor. [Link]

  • Shirey, R. E. Optimization of the SPME Process for the Analysis of Volatile Alcohols. Journal of Chromatographic Science.[4] [Link]

Sources

Application

Application Note: Precision Isotopic Labeling of trans-2-Undecen-1-ol for Metabolic Studies

This Application Note is designed for researchers in metabolic profiling, toxicology, and chemical biology. It details the strategic isotopic labeling of trans-2-Undecen-1-ol, a significant flavor/fragrance compound and...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in metabolic profiling, toxicology, and chemical biology. It details the strategic isotopic labeling of trans-2-Undecen-1-ol, a significant flavor/fragrance compound and insect pheromone, to elucidate its metabolic fate and potential toxicity via reactive intermediates.

Introduction & Strategic Rationale

Target Molecule: trans-2-Undecen-1-ol (CAS: 75039-84-8) Class:


-Unsaturated Fatty Alcohol
Primary Applications:  Fragrance ingredient (Rose/Citrus notes), Insect Pheromone, Chemical Intermediate.
The Metabolic Challenge

The metabolic profile of trans-2-Undecen-1-ol is critical due to its structural potential to form reactive electrophiles . Upon administration, primary allylic alcohols are typically oxidized by Alcohol Dehydrogenases (ADH) to their corresponding aldehydes.[1] In this case, the product is trans-2-Undecenal , an


-unsaturated aldehyde.[1]

These aldehydes are known Michael acceptors capable of alkylating DNA or proteins (e.g., Glutathione S-transferase), potentially leading to cellular toxicity.[1] Standard non-labeled studies often fail to distinguish between endogenous fatty acid metabolites and exogenous test compounds.[1]

The Solution: [1,1-²H₂]-Isotopic Labeling

Incorporating two deuterium atoms at the C1 position ([1,1-²H₂]-trans-2-Undecen-1-ol) offers three distinct advantages:

  • Metabolic Tracing: The +2 Da mass shift allows precise tracking of the parent compound in complex biological matrices (plasma/microsomes).[1]

  • Mechanistic Insight: If the +2 Da shift is lost (becoming +1 Da or +0 Da), it confirms oxidation at C1.[1] Retention of deuterium confirms metabolic stability or alternative pathways (e.g., conjugation).[1]

  • Kinetic Isotope Effect (KIE): Deuterium at C1 can slow down the rate-limiting oxidation step (ADH activity), potentially stabilizing the alcohol and allowing for longer observation windows of the parent compound.[1]

Synthesis Protocol: [1,1-²H₂]-trans-2-Undecen-1-ol

Objective: Synthesize >98% atom-enriched [1,1-²H₂]-trans-2-Undecen-1-ol while preserving the


-unsaturation.
Critical Constraint:  Standard reduction (e.g., Pd/C + D₂) will saturate the double bond.[1] LiAlD₄ can sometimes lead to conjugate reduction.[1]
Selected Method: Luche Reduction  (NaBD₄ + CeCl₃).[1] This method is regioselective for 1,2-reduction (carbonyl) over 1,4-reduction (alkene).
Reagents & Materials[1][2][3][4][5][6][7][8][9]
  • Precursor: trans-2-Undecenal (Commercial grade, >95%)

  • Label Source: Sodium Borodeuteride (NaBD₄, >98% D)[1]

  • Catalyst: Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Solvent: Methanol (anhydrous)

  • Workup: 1M HCl, Diethyl Ether, Brine, MgSO₄.[1]

Step-by-Step Protocol
  • Activation: Dissolve trans-2-Undecenal (1.0 eq, e.g., 5 mmol) and CeCl₃·7H₂O (1.0 eq) in Methanol (20 mL). Stir at 0°C for 15 minutes to complex the carbonyl oxygen, activating it for hydride attack.

  • Reduction: Slowly add NaBD₄ (1.2 eq) portion-wise over 10 minutes. Note: Gas evolution (D₂) will occur; ensure proper venting.

  • Reaction Monitoring: Maintain at 0°C. Monitor via TLC (Hexane:EtOAc 8:1). The aldehyde spot (Rf ~0.[1]6) should disappear, replaced by the alcohol spot (Rf ~0.3).[1] Reaction is typically complete in 30–60 minutes.[1]

  • Quenching: Carefully add 1M HCl dropwise until gas evolution ceases and pH is neutral/slightly acidic (pH 5-6). This decomposes excess borodeuteride and breaks the borate complex.[1]

  • Extraction: Dilute with water (50 mL) and extract with Diethyl Ether (3 x 30 mL).

  • Purification: Wash combined organics with saturated brine, dry over MgSO₄, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Quality Control Criteria
ParameterMethodAcceptance Criteria
Chemical Purity GC-FID / HPLC> 98%
Isotopic Enrichment HRMS (ESI+)> 98% D₂ incorporation
Structural Integrity ¹H-NMR (400 MHz)Absence of aldehyde proton (~9.5 ppm). Disappearance of C1-H signal (~4.1 ppm). Retention of vinyl protons (~5.6 ppm).[1]

Metabolic Assay Protocol

Objective: Determine the metabolic stability and identify reactive metabolites using liver microsomes.

Experimental Setup
  • System: Human Liver Microsomes (HLM) or S9 Fraction (for cytosolic enzymes like ADH/ALDH).

  • Cofactors: NADPH (for P450s), NAD+ (for ADH/ALDH), GSH (Glutathione, for trapping reactive intermediates).[1]

  • Test Compound: [1,1-²H₂]-trans-2-Undecen-1-ol (10 µM final conc).

Workflow
  • Pre-incubation: Mix Microsomes (0.5 mg/mL protein), Buffer (pH 7.4), and GSH (5 mM) at 37°C for 5 min.

  • Initiation: Add Test Compound and Cofactor Mix (NADPH/NAD+).

  • Sampling: Aliquot 50 µL at t = 0, 15, 30, 60 min.

  • Quenching: Add 150 µL ice-cold Acetonitrile (containing Internal Standard). Centrifuge at 10,000g for 10 min.

  • Analysis: Inject supernatant into LC-HRMS/MS.

Data Analysis & Interpretation

The key to this study is tracking the Mass Shift to determine the metabolic pathway.[1]

Mass Shift Logic Table
Observed Mass (vs. Unlabeled)Metabolite IDMechanismInterpretation
+2.01 Da Parent AlcoholNoneCompound is stable.
+1.00 Da AldehydeOxidation (-D, -H)ADH Pathway. One Deuterium is lost during oxidation to trans-2-Undecenal.
+1.00 Da (+16 Da) Carboxylic AcidOxidation + OxidationALDH Pathway. Aldehyde converts to Acid.[1] The remaining D (from C1) is lost if it exchanges or oxidizes further.[1] Note: Aldehyde C-H is usually lost here.[1]
+2.01 Da (+307 Da) GSH AdductConjugationDirect Reactivity. Parent or metabolite reacted with Glutathione.[1]
+3.00 Da Hydrated AlcoholHydration (+HDO)Hydratase Pathway. Addition of water across double bond (rare for this structure).
Visualizing the Metabolic Fate

The following diagram illustrates the flow of the labeled compound through the metabolic network.

MetabolicPathway cluster_legend Legend Parent [1,1-D2]-trans-2-Undecen-1-ol (m/z: M+2) Aldehyde [1-D]-trans-2-Undecenal (m/z: M+1 - 2H + 1D) (Reactive Electrophile) Parent->Aldehyde ADH / CYP450 (Oxidation: -D, -H) Acid trans-2-Undecenoic Acid (m/z: M+16 - 2D) Aldehyde->Acid ALDH / AO (Oxidation) GSH_Adduct GSH-Conjugate (Trapped Electrophile) Aldehyde->GSH_Adduct GST / Spontaneous (Michael Addition) key Blue: Stable Parent Red: Toxic Intermediate Green: Detoxified Adduct

Caption: Metabolic fate of [1,1-D2]-trans-2-Undecen-1-ol. The loss of one deuterium atom signals the formation of the reactive aldehyde intermediate.[1]

References

  • PubChem. (2025).[1][2] 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine.[1] [Link]

  • Gemini, A. L., et al. (1981).[1] Selective reductions of alpha,beta-unsaturated carbonyls. Journal of Organic Chemistry. (Standard Luche Reduction Protocol).[1]

  • Human Metabolome Database (HMDB). (2012).[1] Metabocard for 2-Undecen-1-ol. [Link]

  • Ecker, J., & Liebisch, G. (2014).[1] Application of stable isotopes to investigate lipid metabolism. Progress in Lipid Research. [Link]

  • Atzrodt, J., et al. (2007).[1] The Renaissance of H/D Exchange. Angewandte Chemie International Edition. (Reference for deuteration stability).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing trans-2-Undecen-1-ol Synthesis

Current Status: Operational Topic: Synthesis & Yield Optimization of (E)-2-Undecen-1-ol Audience: Process Chemists, Medicinal Chemists, Chemical Biology Researchers Introduction: The Stereochemical Challenge trans-2-Unde...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Synthesis & Yield Optimization of (E)-2-Undecen-1-ol Audience: Process Chemists, Medicinal Chemists, Chemical Biology Researchers

Introduction: The Stereochemical Challenge

trans-2-Undecen-1-ol (CAS 75039-84-8) is a critical intermediate in the synthesis of insect pheromones and high-value fragrance compounds. The primary challenge in its synthesis is not connectivity, but stereochemical integrity and chemoselectivity .

Users frequently encounter two failure modes:

  • Isomeric Contamination: Presence of the cis (Z) isomer, which is biologically inactive or chemically distinct in fragrance profiles.

  • Over-Reduction: Accidental reduction of the alkene to the saturated 1-undecanol during the conversion of ester/alkyne precursors.

This guide provides validated protocols to navigate these pitfalls.

Module 1: Route Selection Strategy

Q: Which synthetic pathway should I choose for my scale and purity requirements?

A: Select your route based on your tolerance for cis-impurities and available starting materials.

FeatureRoute A: HWE Olefination + Reduction Route B: Alkyne Reduction (Red-Al)
Primary Precursor Octanal (C8 Aldehyde)2-Undecyn-1-ol
Key Reagents Triethyl phosphonoacetate, DIBAL-HRed-Al (Vitride®) or LAH
Stereoselectivity High (~95:5 E:Z typical)Excellent (>99:1 E:Z)
Scalability High (Industrial standard)Moderate (Reagent handling)
Common Failure Over-reduction of esterIncomplete reduction
Best For Multi-gram to Kilogram batchesHigh-purity pheromone standards

Module 2: The HWE / DIBAL-H Protocol (Route A)

This is the industry-standard approach. It involves constructing the carbon chain via a Horner-Wadsworth-Emmons (HWE) reaction followed by a selective 1,2-reduction.

Workflow Visualization

HWE_Route Start Octanal (C8 Aldehyde) Step1 HWE Reaction (Triethyl phosphonoacetate) Base: NaH or DBU Start->Step1 + C2 Unit Inter Ethyl (E)-2-undecenoate (Ester Intermediate) Step1->Inter >95% E-isomer Step2 Selective Reduction DIBAL-H, -78°C Inter->Step2 1,2-Reduction End trans-2-Undecen-1-ol (Target) Step2->End Selective OverRed Undecanol (Over-reduced Impurity) Step2->OverRed T > -60°C

Caption: Sequential construction of the E-alkene via HWE olefination followed by chemoselective reduction.

Critical Protocol: DIBAL-H Reduction

The reduction of the


-unsaturated ester to the allylic alcohol is the most error-prone step.

Protocol:

  • Dissolution: Dissolve Ethyl (E)-2-undecenoate (1.0 eq) in anhydrous DCM or Toluene.

  • Cryogenics: Cool the solution to -78°C (Dry ice/Acetone). Do not proceed until the internal temperature is stable.

  • Addition: Add DIBAL-H (1.0 M in hexanes/toluene, 2.2 eq ) dropwise over 30-60 minutes.

    • Why 2.2 eq? One equivalent removes the acidic proton (if any) or coordinates; the second performs the hydride transfer. Excess ensures completion at low temp.

  • Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (Hexane:EtOAc 9:1).

  • Quenching (The Rochelle Method):

    • Dilute with ether at -78°C.

    • Add MeOH slowly to destroy excess hydride.[1]

    • Crucial: Add saturated aqueous Potassium Sodium Tartrate (Rochelle's Salt) solution.

    • Stir vigorously at Room Temperature (RT) until two clear layers form (can take 1-3 hours). This breaks the aluminum-emulsion complex.

Troubleshooting Guide (Route A)
SymptomDiagnosisCorrective Action
Product contains saturated alcohol (Undecanol) Over-reduction. The 1,4-reduction (conjugate addition) competed with 1,2-reduction.Strictly maintain -78°C. If the temperature spikes during DIBAL addition, conjugate addition becomes kinetically accessible. Ensure slow addition rates.
Low Yield / Thick Emulsion Aluminum crash-out. Incomplete hydrolysis of the aluminum salts.Use Rochelle's Salt. Acidic workups (HCl) often cause product decomposition or isomerization. The tartrate complexation is mandatory for clean separation.
Presence of cis-isomer HWE Selectivity Failure. The ester formation was not sufficiently E-selective.Use Masamune-Roush conditions (LiCl, DBU) for the HWE step to boost E-selectivity, or switch to Route B.

Module 3: The Alkyne Reduction Route (Route B)

For applications requiring >99% isomeric purity (e.g., pheromone efficacy studies), reducing the internal alkyne is superior because the geometry is dictated by the reaction mechanism, not thermodynamic equilibrium.

Workflow Visualization

Alkyne_Route Start 2-Undecyn-1-ol (Propargylic Alcohol) Reagent Red-Al (Vitride) or LiAlH4 Start->Reagent Mech Cyclic Aluminate Intermediate Reagent->Mech Hydrometallation End trans-2-Undecen-1-ol (>99% E-Isomer) Mech->End Hydrolysis

Caption: Stereospecific reduction of propargylic alcohols relies on the formation of a cyclic intermediate that delivers hydride intramolecularly.

Critical Protocol: Red-Al Reduction

Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al/Vitride) is preferred over LiAlH4 due to higher solubility and safety, but both work via the same cyclic mechanism for propargylic alcohols.

Protocol:

  • Setup: Dissolve 2-undecyn-1-ol (1.0 eq) in anhydrous THF or Ether.

  • Addition: Add Red-Al (65% in toluene, 1.5–2.0 eq) dropwise at 0°C.

  • Reaction: Allow to warm to RT. The hydroxyl group directs the aluminum to the proximal carbon, forming a cyclic 5-membered intermediate.

  • Mechanism: The hydride is delivered intramolecularly to the

    
    -carbon in a trans fashion relative to the aluminum, resulting in the E-alkene upon hydrolysis.
    
  • Workup: Quench with dilute NaOH or Rochelle's salt.

Q: Why did I get the cis isomer or no reaction?

  • Cause: If the hydroxyl group is protected (e.g., O-TBS), the directing effect is lost.

  • Fix: The alcohol must be free (unprotected) for this mechanism to work. The aluminum must covalently bond to the oxygen to direct the hydride.

Module 4: Purification & Analysis

Even with optimized synthesis, trace impurities can affect biological assays.

Q: How do I separate the saturated alcohol (undecanol) from my product? A: Boiling points are too similar for standard distillation.

  • Solution: Silver Nitrate Chromatography.

    • Impregnate silica gel with 10% w/w AgNO

      
      .
      
    • The silver ions complex reversibly with the

      
      -system of the alkene, significantly retarding its retention time compared to the saturated alkane/alcohol.
      
    • Elute with Hexane/Ethyl Acetate. The saturated impurity elutes first; the trans-alkene elutes later.

Q: How do I confirm the trans (E) geometry? A: 1H NMR Coupling Constants.

  • Focus on the alkene protons (approx. 5.5–5.8 ppm).

  • The coupling constant (

    
    ) for trans-alkenes is typically 15.0 – 16.0 Hz .
    
  • cis-alkenes display a

    
     value of 7.0 – 11.0 Hz .
    

References

  • Blakemore, P. R., et al. (1998). "A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes Based on the Condensation of Aldehydes with Metallated 1-Phenyl-1H-tetrazol-5-yl Sulfones." Synlett. Link

  • Bajwa, N., & Jennings, M. P. (2008). "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. "Red-Al: Sodium bis(2-methoxyethoxy)aluminum hydride." Link

  • PubChem. "trans-2-Undecen-1-ol (Compound)."[2] National Library of Medicine. Link

  • The Good Scents Company. "(E)-2-undecen-1-ol." Link

Sources

Optimization

Technical Support Center: Purification of Unsaturated Fatty Alcohols (UFAs)

Current Status: Online Operator: Senior Application Scientist Ticket ID: UFA-PUR-2024 Subject: Advanced Troubleshooting for Isolation, Fractionation, and Stabilization[1] Introduction Welcome to the Technical Support Cen...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Operator: Senior Application Scientist Ticket ID: UFA-PUR-2024 Subject: Advanced Troubleshooting for Isolation, Fractionation, and Stabilization[1]

Introduction

Welcome to the Technical Support Center. You are likely here because standard purification methods (fractional distillation or silica flash chromatography) have failed you. Unsaturated fatty alcohols (e.g., oleyl, linoleyl, arachidonyl alcohols) present a "perfect storm" of purification challenges: they possess high boiling points, are thermally unstable, prone to rapid autoxidation, and often exist as complex isomeric mixtures (cis/trans) that defy separation by boiling point alone.[1]

This guide treats your purification workflow as a system of logic gates. We will address the four most critical failure modes reported by our users.

Module 1: Thermal Instability & Degradation

User Ticket:

"I am trying to distill my C18:2 fatty alcohol, but the product is turning yellow/brown and polymerizing in the pot. My vacuum is set to 10 mbar."

Root Cause Analysis:

You are witnessing thermal degradation and conjugation .[1] At 10 mbar, the boiling point of C18 alcohols is still too high (>200°C).[1] Prolonged exposure to this heat causes:

  • Dehydration: Loss of the hydroxyl group to form alkenes.

  • Polymerization: Cross-linking of double bonds.[1]

  • Isomerization: Migration of double bonds (conjugation).[1]

The Solution: Short-Path Molecular Distillation

You must shift from "equilibrium distillation" to "kinetic distillation." In molecular distillation, the distance between the evaporator and condenser is shorter than the mean free path of the molecules.[2]

Protocol Parameters:

  • Vacuum: Must be < 0.01 mbar (High Vacuum).

  • Residence Time: Seconds (vs. hours in pot distillation).

  • Temperature: This allows evaporation at 100–150°C lower than atmospheric boiling points.[1]

Visualization: Distillation Logic Flow

MolecularDistillation Start Start: Crude UFA Mixture CheckVP Check Vapor Pressure Start->CheckVP HighVac Vacuum < 0.01 mbar? CheckVP->HighVac PotDist Pot Distillation (High Residence Time) HighVac->PotDist No ShortPath Short Path / Wiped Film (Seconds Residence) HighVac->ShortPath Yes Degradation Result: Polymerization/Color PotDist->Degradation MeanFreePath Condenser Distance < Mean Free Path ShortPath->MeanFreePath Success Result: High Purity Intact Double Bonds MeanFreePath->Success

Figure 1: Decision logic for selecting molecular distillation over conventional methods to prevent thermal degradation.

Module 2: Removing Saturated Contaminants (Bulk Enrichment)

User Ticket:

"My synthesis yielded 70% Oleyl alcohol (C18:1) but it's contaminated with Stearyl alcohol (C18:0).[1] They have identical boiling points.[1] How do I separate them without expensive chromatography?"

Root Cause Analysis:

Boiling points are determined by molecular weight and polarity, which are nearly identical here.[1] However, their molecular geometry is different.[1] Saturated chains are linear; unsaturated (cis) chains are bent.[1]

The Solution: Urea Complexation

Urea crystallizes into a hexagonal lattice with a channel diameter of ~5.5 Å.

  • Linear molecules (Saturated) fit inside the channel (Complexation).[1]

  • Bent molecules (Unsaturated) are too bulky and are excluded (remain in solution).[1]

Standard Operating Procedure (SOP):

  • Dissolution: Dissolve Urea in Methanol or Ethanol (95%) at 60°C.

    • Ratio: 3:1 to 5:1 (Urea : Fatty Alcohol mixture, w/w).[1]

  • Mixing: Add your fatty alcohol mixture to the hot urea solution until clear.

  • Crystallization: Cool slowly to room temperature, then to 4°C (or -15°C for PUFAs).

  • Filtration:

    • Solid Cake: Contains Saturated alcohols (Stearyl).[1]

    • Filtrate (Liquid): Contains Unsaturated alcohols (Oleyl, Linoleyl).[1]

  • Recovery: Evaporate solvent from filtrate; wash with water to remove residual urea.[1]

Optimization Table: Urea Fractionation Variables

VariableAdjustmentEffect on Unsaturated Fraction (Filtrate)
Cooling Temp Decrease (e.g., to -20°C)Higher Purity , Lower Yield (More UFAs trapped in matrix)
Urea Ratio Increase (High Urea)Higher Purity , Lower Yield (Forces some mono-enes into complex)
Solvent MethanolSharper separation than Ethanol due to solubility differences

Module 3: Separation of Isomers (Cis/Trans & Degree of Unsaturation)

User Ticket:

"I have a mix of C18:1, C18:2, and C18:3 alcohols. Silica gel gives me one broad blob. How do I resolve these?"

Root Cause Analysis:

Standard silica separates based on polarity (hydroxyl group).[1] Since all your targets have one hydroxyl and similar chain lengths, standard phase systems fail.[1] You need a mechanism that interacts specifically with the pi-electrons of the double bonds.

The Solution: Argentation Chromatography (Silver Ion)

Silver ions (Ag+) form reversible charge-transfer complexes with the pi-electrons of double bonds.[1]

  • Retention Rule: More double bonds = Stronger interaction = Longer retention.[1]

  • Order of Elution: Saturated

    
     Monoenes 
    
    
    
    Dienes
    
    
    Trienes.[1]

Preparation Protocol (Ag-Silica):

  • Dissolve AgNO

    
     in water/acetonitrile.[1]
    
  • Slurry silica gel in the solution (10–20% w/w Ag loading).[1]

  • Evaporate solvent in the dark (Rotovap).[1]

  • Activate column at 110°C for 4 hours.

  • Run Column: Use Hexane/Toluene or Hexane/Ethyl Acetate gradients.[1]

Visualization: Ag+ Interaction Mechanism

SilverIonMechanism cluster_lipids Analytes Silica Silica Support AgIon Ag+ Ion Silica->AgIon Impregnation Sat Saturated (No Pi e-) AgIon->Sat No Interaction (Elutes First) Mono Monoene (1 Double Bond) AgIon->Mono Weak Complex Diene Diene (2 Double Bonds) AgIon->Diene Strong Complex (Elutes Last)

Figure 2: Mechanism of Silver Ion Chromatography. Retention time correlates directly with the density of pi-electrons (double bonds).

Module 4: Preventing Autoxidation (The "Rancid" Factor)

User Ticket:

"My purified Linoleyl alcohol showed a peroxide value of 0 on Monday. By Friday, it's 15, and it smells like paint."

Root Cause Analysis:

Unsaturated fatty alcohols are highly susceptible to Autoxidation , a radical chain reaction initiated by trace metals, light, or heat.[1] Once a hydroperoxide forms, it catalyzes further degradation into aldehydes (off-odors).[1]

The Solution: The "Zero-Oxygen" Protocol

You cannot simply "store it in a fridge." You must break the radical chain.

Mandatory Handling Steps:

  • Sparging: All solvents used in chromatography/crystallization must be sparged with Argon or Nitrogen for 15 mins prior to use.[1]

  • Chelation: Add EDTA (0.1 mM) to aqueous wash steps to sequester transition metals (Fe, Cu) that act as radical initiators.[1]

  • Storage: Store neat oils with 0.01% BHT (Butylated hydroxytoluene) or Tocopherol if downstream application permits.[1] Flush headspace with Argon.

Visualization: Autoxidation Chain Reaction

Autoxidation cluster_prevention Intervention Points LH Fatty Alcohol (LH) L_Rad Lipid Radical (L•) LH->L_Rad H• Abstraction Initiator Initiator (Light/Heat/Metals) Initiator->L_Rad LOO_Rad Peroxyl Radical (LOO•) L_Rad->LOO_Rad + O2 (Fast) O2 Oxygen (O2) LOOH Hydroperoxide (LOOH) (Primary Oxidation Product) LOO_Rad->LOOH + LH (Propagation) LOOH->L_Rad Chain Branching Aldehydes Aldehydes/Ketones (Rancid Smell) LOOH->Aldehydes Decomposition Antioxidant Antioxidants (BHT) Stop Propagation Antioxidant->LOO_Rad InertGas Inert Gas (Ar) Removes O2 InertGas->O2

Figure 3: The Autoxidation Cycle.[1] Intervention must occur at the Initiation (Metals/Light) or Propagation (Oxygen/Radical) stages.[1]

References

  • Hayes, D. G., et al. (1998).[1] "Urea Complexation for the Rapid, Ecologically Responsible Fractionation of Fatty Acids from Seed Oil." Journal of the American Oil Chemists' Society, 75(10), 1403–1409.[1] [1]

  • Momchilova, S., & Nikolova-Damyanova, B. (2012).[1] "Advances in Silver Ion Chromatography for the Analysis of Fatty Acids and Triacylglycerols—2001 to 2011." Analytical Sciences, 28(9), 837-844.[1][3]

  • Lutisan, J., et al. (2002).[1] "Molecular Distillation of Heat Sensitive Materials." Chemical Papers, 56(3), 161-167.[1]

  • Frankel, E. N. (1984).[1] "Lipid Oxidation: Mechanisms, Products and Biological Significance."[1] Journal of the American Oil Chemists' Society, 61(12), 1908–1917.[1]

  • Salimon, J., et al. (2012).[1] "Optimization of Urea Complex Fractionation for Purification of Oleic Acid." The Scientific World Journal.

Sources

Troubleshooting

Improving signal-to-noise ratio in 1H NMR for long-chain alcohols

Technical Support Center: High-Resolution NMR Spectroscopy Subject: Optimizing Signal-to-Noise Ratio (SNR) for Long-Chain Alcohols Ticket ID: NMR-LCA-001 Assigned Specialist: Senior Application Scientist, Magnetic Resona...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: High-Resolution NMR Spectroscopy Subject: Optimizing Signal-to-Noise Ratio (SNR) for Long-Chain Alcohols Ticket ID: NMR-LCA-001 Assigned Specialist: Senior Application Scientist, Magnetic Resonance Division

Overview

Welcome to the Technical Support Center. You are likely accessing this guide because your 1H NMR spectra of long-chain alcohols (e.g., octanol, cetyl alcohol, stearyl alcohol) exhibit poor signal-to-noise ratios (SNR), broad baselines, or "missing" hydroxyl protons.

Long-chain alcohols present a "perfect storm" for NMR sensitivity issues:

  • Aggregation: Intermolecular hydrogen bonding forms micelles, effectively increasing molecular weight and broadening signals.

  • Relaxation Dynamics: The aliphatic backbone and the hydroxyl headgroup have vastly different

    
     and 
    
    
    
    relaxation times.
  • Solubility: High molecular weight often limits solubility in standard deuterated solvents.

This guide replaces generic advice with a causality-driven troubleshooting workflow.

Module 1: Sample Preparation (The Source of Signal)

Q: I have maximized the concentration of my sample in CDCl3, but the peaks are still broad and the SNR is low. Why?

A: High concentration in non-polar solvents often worsens SNR for long-chain alcohols due to viscosity and aggregation.

The Mechanism: In non-polar solvents like Chloroform-d (


), long-chain alcohols self-associate via hydrogen bonding to form "reverse micelles." This increases the effective correlation time (

), leading to rapid transverse relaxation (

).
  • Result: Broad peaks. Since SNR is proportional to Peak Height/Noise, a broad peak (even with the same integral area) has a lower height and thus lower SNR.

The Solution: Solvent Engineering Switch to a solvent that disrupts hydrogen bonding or matches the polarity of the alcohol headgroup.

Table 1: Solvent Selection Matrix for Long-Chain Alcohols

SolventPolarityViscosity (cP)Primary BenefitTrade-off
Chloroform-d (

)
Low0.54Standard; cheap.Promotes aggregation; OH peak often broad/invisible.
DMSO-

High1.99Disrupts H-bonds; sharpens OH signals.High viscosity broadens all lines slightly; hygroscopic (water peak interference).
Methanol-

High0.54Low viscosity; good solubility.Exchangeable protons (OH) will vanish (exchange with solvent deuterium).
Pyridine-

Moderate0.88Excellent for shifting OH peaks downfield (away from overlap).Expensive; strong smell.

Protocol 1.1: The "Viscosity Break" Method If you must use


 but need sharper lines:
  • Prepare the sample at a lower concentration (approx. 5-10 mg in 0.6 mL).

  • Gently warm the NMR tube (see Module 4 regarding VT-NMR) to reduce solution viscosity immediately before acquisition.

Module 2: Acquisition Parameters (The Physics)

Q: I increased my number of scans (NS) from 64 to 512, but the SNR did not double. What is wrong?

A: You are likely saturating the nuclei. You are fighting the Ernst Angle limit.

The Mechanism: Long alkyl chains have varying longitudinal relaxation times (


). The terminal methyl (

) often rotates freely (short

), while the methylene backbone (

) moves slower (longer

).
  • If your Repetition Time (

    
    ) is shorter than 
    
    
    
    , the nuclei do not fully return to equilibrium before the next pulse.
  • Accumulating scans under these conditions adds more "saturated" signal, yielding diminishing returns.

The Solution: Calculate the Ernst Angle Instead of waiting 10+ seconds between scans (which wastes time), reduce your pulse angle (


) to match your repetition time.

Formula:



Protocol 2.1: Rapid SNR Optimization

  • Estimate T1: For a typical long-chain alcohol in

    
    , assume the backbone 
    
    
    
    seconds.
  • Set Acquisition Time (AQ): 2.0 seconds (sufficient for resolution).

  • Set Relaxation Delay (d1): 1.0 seconds.

  • Calculate Total TR:

    
     seconds.
    
  • Optimize Pulse Angle:

    • Ratio

      
      .
      
    • Using the Ernst equation, the optimal angle is

      
       to 
      
      
      
      , not the standard
      
      
      .
    • Action: Change your pulse width (P1) to roughly

      
       of the calibrated 90-degree pulse. This allows you to scan faster without saturation.
      

Module 3: Processing (The Mathematics)

Q: My baseline is noisy. Should I just increase the Line Broadening (LB)?

A: Only up to a specific mathematical limit. Arbitrary smoothing destroys resolution.

The Mechanism: This relies on the Matched Filtration Theorem . The maximum SNR is achieved when the weighting function (apodization) matches the natural decay of the signal (the FID).

  • Too little LB: Noisy baseline.

  • Too much LB: Signal height decreases, and adjacent multiplets merge.

The Solution: The 0.75x Rule

  • Process the spectrum with LB = 0.3 Hz (standard default).

  • Zoom into your target peak (e.g., the terminal methyl triplet).

  • Measure the Full Width at Half Maximum (FWHM) in Hz. Let's say it is

    
     Hz.
    
  • Calculation: Set LB to

    
    .
    
    • 
      .
      
  • Reprocess.[1][2] This yields the mathematical maximum SNR without compromising integral accuracy.

Module 4: Advanced Troubleshooting (Aggregation)

Q: The hydroxyl (-OH) proton is a broad hump or completely missing. How do I quantify it?

A: This is a classic symptom of chemical exchange and hydrogen bonding.

The Mechanism: In long-chain alcohols, the OH proton is exchanging between molecules. If the exchange rate (


) is intermediate on the NMR timescale, the peak broadens into the baseline (coalescence).

The Solution: Variable Temperature (VT) NMR Heating the sample serves two purposes:

  • Shifts Exchange Regime: It pushes the exchange rate to the "fast" limit, sharpening the peak.

  • Breaks Aggregates: It disrupts the micelles, effectively making the molecules "smaller" and sharper.

Protocol 4.1: The Heat Ramp

  • Ensure your solvent boiling point is safe (e.g., DMSO-d6 is safe up to high temps;

    
     boils at 61°C).
    
  • Set the probe temperature to 313 K (40°C) .

  • Allow 10 minutes for equilibration.

  • Shim at the new temperature.

  • Acquire.[1][2][3] The OH peak should sharpen and shift upfield (lower ppm) as H-bonds break.

Visual Logic: The SNR Optimization Loop

The following diagram illustrates the decision-making process for optimizing SNR in long-chain systems.

SNR_Optimization Start Start: Low SNR Detected Check_Solubility Is Sample Cloudy/Viscous? Start->Check_Solubility Solvent_Change Action: Switch to DMSO-d6 or Heat Sample (VT) Check_Solubility->Solvent_Change Yes Check_Relaxation Is TR < 5 * T1? Check_Solubility->Check_Relaxation No Solvent_Change->Check_Relaxation Ernst_Angle Action: Reduce Pulse Angle (Apply Ernst Angle) Check_Relaxation->Ernst_Angle Yes (Saturation Risk) Processing Action: Apply LB = 0.75 * FWHM Check_Relaxation->Processing No Ernst_Angle->Processing Final_Spec High SNR Spectrum Processing->Final_Spec

Caption: Figure 1. Decision matrix for troubleshooting low SNR in long-chain alcohol NMR. This workflow prioritizes sample chemistry before hardware parameters.

References

  • University of Ottawa NMR Facility. (2007).[4] Exponential Line Broadening and Matched Filtration.[4] Retrieved from [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Reich, H. J. (2023). Solvent Effects on Chemical Shifts and Hydrogen Bonding.[5] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Insect Olfactometry &amp; Behavioral Assays

Introduction: The "Ghost in the Machine" Low response rates—where insects remain motionless, move randomly, or huddle in the release chamber—are the most common and frustrating failure mode in chemical ecology. Unlike an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Ghost in the Machine"

Low response rates—where insects remain motionless, move randomly, or huddle in the release chamber—are the most common and frustrating failure mode in chemical ecology. Unlike analytical chemistry, where a baseline is static, your "detector" is a biological organism influenced by internal states and invisible environmental variables.

This guide moves beyond basic setup instructions to address the causality of non-responsiveness. We treat the olfactometer not just as a glass tube, but as an aerodynamic wind tunnel where biology meets fluid dynamics.

Diagnostic Logic Flow

Before disassembling your rig, use this decision tree to isolate the failure mode.

TroubleshootingLogic start ISSUE: Low/No Response check_zero Step 1: Run System Zero (Clean Air vs. Clean Air) start->check_zero bias Is there a side bias? check_zero->bias clean Contamination Issue Action: Bake Glassware / Replace Tubing bias->clean Yes (Random) flow Asymmetry Issue Action: Calibrate Flowmeters / Check Lighting bias->flow Yes (Consistent Side) bio_check Step 2: Biological Audit bias->bio_check No (50/50 Split) physio Physiological State (Starvation / Mating / Age) bio_check->physio env Environmental Stress (Barometric Pressure / Temp) bio_check->env chem_check Step 3: Stimulus Check physio->chem_check Bio is Optimal conc Concentration Too High? (Repellency/Confusion) chem_check->conc

Figure 1: Diagnostic logic flow for isolating the root cause of low insect responsiveness. Blue nodes indicate major audit steps; Yellow nodes indicate corrective actions.

Module 1: The Biological Variable (The "Detector")

Q: My insects are alive but refuse to move. Is my starvation protocol insufficient?

A: Likely, but "more starvation" isn't always the answer. You must balance motivation with energy reserves .

Insects require a physiological deficit to motivate searching behavior, but excessive starvation triggers energy conservation (torpor).

  • The "Goldilocks" Zone: For most Coleoptera and Lepidoptera, 24–48 hours is the standard window where host-seeking peaks before energy conservation sets in [1, 5].

  • Water Access: Never starve insects of water unless testing hygrotaxis. Dehydration creates conflicting sensory inputs (seeking water vs. seeking host), resulting in erratic movement [1].

Q: Why do my insects respond on Tuesday but not on Thursday?

A: Check the Barometric Pressure .

This is the most overlooked variable in behavioral assays. Insects possess a paratympanic organ sensitive to atmospheric pressure changes, which signal approaching storms.

  • The Drop Effect: A rapid drop in barometric pressure (e.g., >4 mbar over 12 hours) often causes insects to cease foraging and seek shelter (hunker down), resulting in near-zero response rates in assays [6, 10].

  • The Fix: Log barometric pressure for every assay. If pressure is dropping rapidly, suspend experiments.

Table 1: Biological Failure Modes

VariableSymptomCorrective Action
Starvation Insects move but make no choice (low selectivity).Increase starvation to 24–48h to heighten sensitivity [5].
Circadian Phase Insects are somnolent during assay.Test nocturnal insects (e.g., moths) under red light during their scotophase (dark cycle) [1].
Mating Status Females ignore host cues.Ensure mating status aligns with the cue (e.g., mated females seek oviposition hosts; virgins seek mates) [1].
Handling Stress "Freezing" immediately upon release.Acclimate insects in the release chamber for 10–20 mins before opening airflow [1].

Module 2: The Physical Arena (The "Wind Tunnel")

Q: I cleaned everything, but the control side is still repelling them. Why?

A: You are likely dealing with "The Ghost of Experiments Past" (adsorbed residues) or Cleaning Agent Residue .

Glass is porous at the microscopic level. Standard soap washing is insufficient for pheromones or high-concentration volatiles.

  • Detergents: Avoid household detergents (e.g., SDS-based) as they leave fluorescent residues that can act as repellents. Use phosphate-free lab detergents (e.g., Alconox) [7].

  • The Bake-Out: The only way to guarantee a "zero" background is to bake glassware at 200°C for 4 hours or rinse with high-polarity solvents (Acetone) followed by non-polar solvents (Hexane) [8].

Q: How do I know if my airflow is helping or hindering?

A: Calculate the Linear Velocity , not just the Flow Rate.

A common error is setting flow based on "L/min" without accounting for tube diameter.

  • Turbulence: If velocity is too high, it creates turbulence at the Y-junction, mixing the streams and confusing the insect.

  • The Sweet Spot: Aim for a linear air velocity of 0.2 – 0.5 m/s (meters per second) [4].[1]

  • Calculation:

    
    
    

PROTOCOL: The "System Zero" Validation

Before introducing any odor, you must prove your system is neutral.

  • Setup: Clean entire rig. Insert empty odor cartridges (or solvent blanks) on both arms.

  • Run: Release 20–30 insects individually.

  • Data Criteria:

    • Response Rate: Must be >70% (insects leaving the release arm).

    • Bias: Choice distribution must be statistically insignificant from 50:50 (Chi-square test, p > 0.05).

  • Troubleshooting:

    • Bias to Left: Check for light gradients or airflow asymmetry.

    • Low Response:[2] Check airflow connections (leaks) or insect health.[3]

Module 3: The Chemical Stimulus

Q: I increased the dose, but the response dropped. Why?

A: You hit the Repellency Threshold .

Olfactory response is rarely linear; it is often bell-shaped. High concentrations of attractants can act as repellents or cause sensory adaptation (saturation), where the insect can no longer navigate the plume because the gradient is washed out [1].

Q: How do I prevent solvent interference?

A: The "Evaporation Gap."

If you apply an odorant dissolved in hexane/DCM to a filter paper, you must allow the solvent to evaporate fully before placing it in the airstream.

  • Risk: If wet solvent enters the airstream, the insect smells the solvent, not the solute.

  • Protocol: Apply sample -> Wait 30–60s (until paper returns to matte white) -> Insert into airflow.

Visualizing the "Clean Air" Delivery System

A compromised delivery system is the #1 cause of false negatives.

AirDelivery cluster_air Air Preparation (Critical) cluster_delivery Stimulus Delivery pump Air Pump (Oil-Free) charcoal Activated Charcoal (Filters VOCs) pump->charcoal Dirty Air water Humidifier (Distilled H2O) charcoal->water Clean Dry Air flow Flow Meter (Rotameter) water->flow Humidified Air chamber Odor Chamber (Glass) flow->chamber Regulated Flow insect Insect Arena (Y-Tube) chamber->insect Stimulus Plume

Figure 2: The optimal pneumatic path. Note the position of the Humidifier AFTER the Charcoal filter (to prevent dampening the carbon) and BEFORE the Flow Meter.

References

  • Bio-protocol. (2022). Olfactory Behaviors Assayed by Four-quadrant Olfactometer. Link

  • Restek. (2021). Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Link

  • Pipette.com. (2024). How to Clean Lab Glassware. Link

  • St. Croix Sensory. (1999). Olfactometry Flow Rate Criteria - A Multiple Laboratory Study. Link

  • Sciforum. (2025).[4] Starving or not: What stink bug hunger level do I need for my bioassay?Link

  • PLOS ONE. (2013). Weather Forecasting by Insects: Modified Sexual Behaviour in Response to Atmospheric Pressure Changes. Link

  • Lab Manager. (2024). How to Clean Laboratory Glassware: A Comprehensive Guide. Link

  • EPA. (1974). Glassware Cleaning for Method 23. Link

  • Thermo Fisher. (2022). HOW TO CLEAN LABORATORY GLASSWARE SAFELY. Link

  • ResearchGate. (2023). Weathering the hunt: The role of barometric pressure in predator insects' foraging behaviour. Link

Sources

Troubleshooting

Technical Support Center: Synthesis of trans-2-Undecen-1-ol

Topic: Troubleshooting Common Byproducts in the Synthesis of trans-2-Undecen-1-ol CAS Registry Number: 37617-03-1 / 75039-84-8 Target Audience: Synthetic Chemists, Process Development Scientists Support Tier: Level 3 (Ad...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Byproducts in the Synthesis of trans-2-Undecen-1-ol CAS Registry Number: 37617-03-1 / 75039-84-8 Target Audience: Synthetic Chemists, Process Development Scientists Support Tier: Level 3 (Advanced Methodology)[1]

Diagnostic Triage: Identify Your Impurity

Before adjusting your reaction parameters, use this diagnostic workflow to identify which specific byproduct is compromising your yield. This guide assumes you are synthesizing trans-2-undecen-1-ol via the reduction of ethyl trans-2-undecenoate or ** trans-2-undecenal**.[1]

Troubleshooting Logic Flow

Troubleshooting Start Start: Analyze Crude Mixture (GC-MS / 1H-NMR) Decision1 Is the molecular ion [M+] = 172 (instead of 170)? Start->Decision1 Decision3 Are vinyl protons missing entirely? Decision1->Decision3 No ([M+] = 170 or 152) ImpurityA Impurity: 1-Undecanol (Over-Reduction) Decision1->ImpurityA Yes (Saturated) Decision2 Is J(H2, H3) coupling approx 11 Hz? ImpurityB Impurity: cis-2-Undecen-1-ol (Geometric Isomer) Decision2->ImpurityB Yes (Cis-geometry) Target Target: trans-2-Undecen-1-ol (J ~15.5 Hz) Decision2->Target No (J ~15 Hz) Decision3->Decision2 No (Vinyls present) ImpurityC Impurity: Undecadienes (Elimination/Dehydration) Decision3->ImpurityC Yes (M+ = 152)

Figure 1: Diagnostic logic tree for identifying primary impurities based on spectral and mass data.

Technical Support: Specific Impurity Protocols

Issue 1: Over-Reduction (Formation of 1-Undecanol)

Symptom: GC-MS shows a peak at M+ 172.[1] NMR shows loss of alkene protons (


 5.6–5.8 ppm).[1]
Root Cause:  Competition between 1,2-addition (carbonyl reduction) and 1,4-addition (conjugate addition).[1]
  • Mechanism: In

    
    -unsaturated systems, the 
    
    
    
    -carbon is electrophilic. Strong hydride donors like Lithium Aluminum Hydride (
    
    
    ) or unhindered reagents at high temperatures can attack the
    
    
    -carbon, reducing the double bond.

Corrective Action:

  • Switch Reagents: If using

    
    , switch to DIBAL-H  (Diisobutylaluminum hydride).[1][2] DIBAL-H is electrophilic and coordinates strongly to the carbonyl oxygen, favoring 1,2-hydride delivery.
    
  • Luche Reduction (If starting from Aldehyde): If your precursor is trans-2-undecenal, use sodium borohydride (

    
    ) with Cerium(III) chloride (
    
    
    
    )
    .[1] The Cerium acts as a Lewis acid, activating the carbonyl carbon specifically for 1,2-attack, making the reduction "hard" and preserving the alkene [1].
Issue 2: Geometric Contamination (cis-2-Undecen-1-ol)

Symptom: NMR coupling constant (


) between vinyl protons is 

11 Hz (cis) instead of

15.5 Hz (trans). Root Cause: Thermodynamic instability during the precursor synthesis (usually Horner-Wadsworth-Emmons or Wittig reaction).[1]
  • Mechanism: While the reduction step itself rarely inverts geometry, the cis isomer is often carried over from the ester/aldehyde synthesis. Standard Wittig reactions with non-stabilized ylides favor cis; stabilized ylides favor trans, but incomplete stereocontrol can leave 5-10% cis.[1]

Corrective Action:

  • Purify Precursor: It is significantly easier to separate cis/trans esters (via column chromatography) than the corresponding alcohols.[1] Ensure your starting ethyl trans-2-undecenoate is >98% trans before reduction.[1]

  • HWE Modification: If synthesizing the precursor, use the Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate ester (e.g., triethyl phosphonoacetate) and a base like NaH or NaOEt.[1] This thermodynamically favors the trans (E)-ester [2].[1]

Issue 3: Elimination Products (Undecadienes)

Symptom: Product smells "terpenic" or hydrocarbon-like.[1] IR shows loss of -OH stretch.[1] Root Cause: Acid-catalyzed dehydration during workup.[1]

  • Mechanism: Allylic alcohols are prone to forming carbocations.[1] If the reaction quench involves strong acid (HCl) or the workup is exothermic, the hydroxyl group protonates and leaves, forming a conjugated diene.

Corrective Action:

  • Fieser Workup: For aluminum hydride reductions, use the Fieser method (

    
     mL 
    
    
    
    ,
    
    
    mL 15% NaOH,
    
    
    mL
    
    
    ) to generate a granular precipitate rather than using strong acid to break the emulsion.
  • Rochelle's Salt: Quench with saturated aqueous Potassium Sodium Tartrate (Rochelle’s salt) and stir vigorously until layers separate. This gently breaks the Aluminum-oxygen complex without acidic shock [3].[1]

Optimized Experimental Protocols

Protocol A: Selective Reduction of Ethyl trans-2-Undecenoate

Targeting the allylic alcohol while preserving the double bond.[1]

Reagents:

  • Ethyl trans-2-undecenoate (1.0 eq)[1]

  • DIBAL-H (2.2 eq, 1.0 M in Hexanes)

  • Solvent: Anhydrous Dichloromethane (

    
    )[1]
    

Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add ethyl trans-2-undecenoate and dissolve in anhydrous

    
     (0.2 M concentration).
    
  • Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents 1,4-reduction.

  • Addition: Add DIBAL-H dropwise via syringe pump over 30 minutes. Maintain internal temp below -70°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (the aldehyde intermediate may appear transiently; ensure full conversion to alcohol).[1]

  • Quench (Rochelle's Method): Dilute with

    
     at -78°C. Slowly add saturated aqueous Rochelle's salt (excess). Remove cooling bath and stir vigorously at room temperature for 2-3 hours until two clear layers form.
    
  • Isolation: Separate organic layer, dry over

    
    , and concentrate.
    
Protocol B: Luche Reduction of trans-2-Undecenal

Best for converting the aldehyde to alcohol without saturation.[1]

Reagents:

  • trans-2-Undecenal (1.0 eq)[1]

  • 
     (1.1 eq)[1]
    
  • 
     (1.2 eq)[1]
    
  • Solvent: Methanol (

    
    )[1]
    

Procedure:

  • Dissolution: Dissolve the aldehyde and Cerium(III) chloride in

    
     (0.4 M). Stir at 0°C until fully dissolved.
    
  • Reduction: Add

    
     in small portions over 10 minutes. Gas evolution (
    
    
    
    ) will occur.[1]
  • Monitoring: Reaction is typically complete within 15–30 minutes.[1]

  • Workup: Quench with saturated

    
     solution. Extract with 
    
    
    
    .
  • Note: This method is highly selective for 1,2-addition due to the "Hard/Soft" principle modification by Cerium [1].[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive pathways leading to the target versus the common byproducts.

ReactionPathways Precursor Precursor: Ethyl trans-2-undecenoate Intermediate Intermediate: trans-2-Undecenal Precursor->Intermediate DIBAL-H (-78°C) Controlled SatAld Byproduct: Undecanal (Sat. Aldehyde) Precursor->SatAld 1,4-addition (High Temp) Target TARGET: trans-2-Undecen-1-ol Intermediate->Target DIBAL-H or Luche (1,2-addn) SatAlc Byproduct: 1-Undecanol (Over-reduction) Intermediate->SatAlc Over-reduction (LiAlH4 / High Temp) Diene Byproduct: Undecadiene (Elimination) Target->Diene Acidic Workup (-H2O) SatAld->SatAlc Reduction

Figure 2: Mechanistic pathways showing how reagent choice and temperature influence the selectivity between the allylic alcohol (target) and saturated impurities.[1]

Reference Data: NMR Identification

Use this table to confirm the identity of your isolated product.

Proton EnvironmentChemical Shift (

)
MultiplicityCoupling Constant (

)
Diagnostic Note
C1-H (

-OH)
4.05 - 4.15 ppmDoublet (d)~5.0 HzShifts upfield if saturated (1-undecanol ~3.6 ppm)
C2-H (Alkene) 5.60 - 5.75 ppmdt15.5 Hz (d), 5.0 Hz (t)15.5 Hz confirms trans geometry.[1]
C3-H (Alkene) 5.50 - 5.65 ppmdt15.5 Hz (d), 6.5 Hz (t)Overlaps often occur; check COSY.[1]
C4-H (Allylic) 2.00 - 2.10 ppmQuartet (q)~7.0 HzDisappears in saturated impurity.[1]

References

  • Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of

    
    -enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society, 103(18), 5454-5459. 
    
  • Wadsworth, W. S., & Emmons, W. D. (1961). The utility of phosphonate carbanions in olefin synthesis. Journal of the American Chemical Society, 83(7), 1733-1738.

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. Wiley.[1] (Standard workup protocols for Aluminum Hydrides).

Sources

Optimization

Stability and degradation of trans-2-Undecen-1-ol in storage

Technical Support Center: Stability & Degradation of trans-2-Undecen-1-ol Introduction: The Chemistry of Vulnerability You are likely working with trans-2-Undecen-1-ol as a pheromone precursor, fragrance intermediate, or...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Degradation of trans-2-Undecen-1-ol

Introduction: The Chemistry of Vulnerability

You are likely working with trans-2-Undecen-1-ol as a pheromone precursor, fragrance intermediate, or lipid synthesis building block.[1] To handle this compound effectively, you must understand its moiety-specific vulnerabilities.[1]

As a primary allylic alcohol (C11 chain with a double bond at the C2 position), this molecule possesses a "kill switch" for stability: the activated C-H bonds adjacent to the double bond and the hydroxyl group. This structural feature makes it highly susceptible to autoxidation , converting the alcohol into its corresponding aldehyde (trans-2-undecenal) and eventually the carboxylic acid.[1] Unlike saturated fatty alcohols, this degradation can occur rapidly if the "Stability Triangle" (Temperature, Oxygen, Light) is not managed.

This guide replaces generic advice with chemically grounded protocols to ensure your experimental data remains reproducible.

Part 1: Critical Storage Protocols (FAQs)

Q: I received the shipment at ambient temperature. Is the compound compromised? A: Likely not, provided the seal is intact. However, the clock starts ticking the moment you open it.

  • The Science: Short-term thermal excursions (<7 days) are generally acceptable if the headspace was purged with inert gas by the manufacturer.[1] The activation energy for allylic oxidation is moderate; however, once initiated by radical formation (often light-induced), the chain reaction accelerates.[1]

  • Protocol: Immediately upon receipt, perform a visual check (should be clear/colorless to pale yellow) and move to long-term storage conditions (2–8°C).

Q: Nitrogen vs. Argon: Does it really matter for this compound? A: Yes. Argon is superior.

  • The Science: Nitrogen is lighter than air. When you flush a vial, N2 tends to mix with air rather than displacing it completely, unless you use a specific vacuum-gas manifold technique.[1] Argon is denser than air and settles as a "blanket" over the liquid surface, physically separating the allylic alcohol from atmospheric oxygen.

  • Recommendation: For vials opened frequently, use a gentle stream of Argon before re-sealing.

Q: Can I store it in plastic (polypropylene) tubes? A: Avoid if possible. Use Amber Glass.

  • The Science:

    • Leaching: Long-chain alcohols can extract plasticizers from standard plastics, introducing phthalate impurities into your GC-MS data.[1]

    • Permeability: Plastics are permeable to oxygen over months.[1] Glass is hermetic.[1]

    • Light: Amber glass blocks UV radiation (290–450 nm), which is the primary catalyst for photo-oxidation of the double bond.[1]

Part 2: Degradation Forensics (Troubleshooting)

Q: My sample has turned yellow. Is it usable? A: Yellowing indicates the formation of conjugated impurities (oligomers or oxidation products).

  • Threshold: If the yellow is faint (straw-colored), purity is likely >90%.[1] If it is amber/orange, significant polymerization or oxidation has occurred (purity <80%).

  • Action: Perform a "Silica Plug Rescue" (see Part 4) before use.

Q: It smells "sharper" than before. What happened? A: This is the Aldehyde Shift .

  • The Mechanism: The primary alcohol (-CH2OH) oxidizes to the aldehyde (-CHO).[1]

  • Sensory Check:

    • Pure trans-2-Undecen-1-ol: Waxy, floral, rose-like, slightly fatty.[1]

    • Degraded (trans-2-Undecenal): Sharp, cilantro-like, metallic, "buggy" (characteristic of shorter chain aldehydes).[1]

    • Advanced Degradation (Acid):[1] Rancid, sour notes.

Visualization of the Degradation Pathway:

DegradationPathway Alcohol trans-2-Undecen-1-ol (Fresh: Floral/Waxy) Radical Allylic Radical (Intermediate) Alcohol->Radical UV Light / O2 Aldehyde trans-2-Undecenal (Sharp/Metallic Odor) Radical->Aldehyde Oxidation (-2H) Oligomers Oligomers/Polymers (Yellow/Viscous) Radical->Oligomers Radical Coupling Acid trans-2-Undecenoic Acid (Rancid/Sour) Aldehyde->Acid Further Oxidation

Figure 1: The oxidative cascade of trans-2-Undecen-1-ol.[1] The transition from Alcohol to Aldehyde is the most common storage failure mode.

Part 3: Analytical Verification (QC)

Q: How do I validate purity before a critical experiment? A: GC-MS is the gold standard.[1] NMR is secondary but useful for bulk purity.[1]

Standard QC Protocol:

ParameterSpecificationNotes
Method GC-MS (EI Source)Split ratio 1:50 to avoid column overload.
Column DB-5ms or HP-5Non-polar columns separate the alcohol from the more polar acid well.[1]
Inlet Temp 220°CCritical: Do not overheat inlet; allylic alcohols can dehydrate thermally.[1]
Oven Ramp 60°C (2 min) -> 10°C/min -> 240°CSlow ramp ensures separation of cis/trans isomers if present.[1]
Key Impurity Peak at M-2 (Aldehyde)Look for m/z 168 (Aldehyde) vs 170 (Alcohol).[1]

QC Decision Workflow:

QCWorkflow Start Sample Receipt / Pre-Experiment Check Visual Visual Inspection (Clear vs Yellow) Start->Visual GCMS Run GC-MS (Focus: m/z 170 vs 168) Visual->GCMS If clear/pale Distill Vacuum Distillation (Required for polymers) Visual->Distill If dark orange/viscous Decision1 Purity > 95%? GCMS->Decision1 Decision2 Impurity Type? Decision1->Decision2 No (<95%) Use Proceed to Experiment Decision1->Use Yes Purify Perform Silica Filtration (Remove polar impurities) Decision2->Purify Aldehyde/Acid detected Decision2->Distill High MW polymers detected

Figure 2: Decision tree for assessing reagent quality before experimental use.

Part 4: Rescue Protocols (Purification)

If your compound has degraded (yellowing or off-odor), do not discard it immediately.[1] The impurities (aldehydes/acids) are significantly more polar than the alcohol, making separation easy.

Method A: The Silica Plug (For minor degradation, <10%)

  • Concept: The hydroxyl group of the alcohol binds to silica, but the carboxylic acids bind much tighter, and the aldehydes bind differently. A quick flush can remove the highly oxidized species.

  • Step-by-Step:

    • Prepare a small glass fritted funnel with 2cm of Silica Gel (60 Å).

    • Wet the silica with 10% Ethyl Acetate in Hexanes.[1]

    • Load your sample (dissolved in minimal Hexane).[1]

    • Elute with 10-20% Ethyl Acetate/Hexane.[1]

    • Result: The polymers and acids stick to the baseline; the pure alcohol elutes.

    • Rotary evaporate the solvent (bath < 40°C).

Method B: Chemical Wash (For aldehyde removal) [1]

  • Concept: Sodium Bisulfite forms a solid adduct with aldehydes but not alcohols.[1]

  • Step-by-Step:

    • Dissolve sample in Diethyl Ether.[1]

    • Wash 2x with saturated aqueous Sodium Bisulfite (NaHSO3).[1]

    • Wash 1x with Brine.[1]

    • Dry over MgSO4 and concentrate.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5365004, 2-Undecen-1-ol, (2E)-. Retrieved January 28, 2026, from [Link]

  • The Good Scents Company (2025). Trans-2-Undecen-1-ol: Odor and Stability Profile. Retrieved January 28, 2026, from [Link]

  • NIST Mass Spectrometry Data Center. Mass Spectrum of 2-Undecen-1-ol. Retrieved January 28, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Stabilization of trans-2-Undecen-1-ol

[1] Topic: Preventing Isomerization and Stereochemical Erosion during Synthesis Target Molecule: trans-2-Undecen-1-ol (CAS: 37617-03-1) Primary Application: Pheromone synthesis, Fragrance chemistry (Rose/Citrus notes), L...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Preventing Isomerization and Stereochemical Erosion during Synthesis Target Molecule: trans-2-Undecen-1-ol (CAS: 37617-03-1) Primary Application: Pheromone synthesis, Fragrance chemistry (Rose/Citrus notes), Lipid intermediates.[1]

Introduction: The Stereochemical Challenge

Synthesizing trans-2-Undecen-1-ol requires navigating a specific thermodynamic challenge: the allylic alcohol moiety is prone to acid-catalyzed rearrangement (1,3-allylic transposition) and olefin isomerization (E


 Z).[1] While thermodynamic equilibrium often favors the trans isomer, kinetic traps during quenching and purification can erode stereopurity.

This guide prioritizes the Red-Al reduction of propargylic alcohols as the "Gold Standard" workflow.[1] Unlike Birch reductions (harsh conditions) or HWE/DIBAL sequences (multi-step), Red-Al offers a direct, high-fidelity route to the E-isomer via a rigid cyclic intermediate.[1]

Module 1: The Gold Standard Protocol (Red-Al Reduction)

Why this route? The reduction of 2-undecyn-1-ol using Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®) proceeds through a cyclic aluminate intermediate.[1] This intramolecular delivery of hydride ensures exclusive trans (E) selectivity, provided the reaction temperature is controlled.

Standard Operating Procedure (SOP)
ParameterSpecificationReason
Substrate 2-Undecyn-1-olHigh purity (>98%) required to prevent non-propargylic side reactions.[1]
Reagent Red-Al (65-70% in Toluene)Higher thermal stability and solubility than LAH.[1]
Solvent Anhydrous THF or TolueneTHF promotes solubility; Toluene allows higher reflux temps if kinetics are slow.[1]
Stoichiometry 2.2 - 2.5 equiv.[1] HydrideExcess required to deprotonate the alcohol and form the cyclic intermediate.
Temperature 0°C

RT (or mild heat)
CRITICAL: High heat (>60°C) promotes allene formation.[1]
Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck RBF under Argon. Charge with 2-undecyn-1-ol (1.0 equiv) and anhydrous THF (0.5 M concentration).

  • Addition: Cool to 0°C . Add Red-Al solution dropwise via syringe pump over 30 minutes.[1] Note: Massive H2 evolution will occur.[1] Ensure venting.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours. Monitor by TLC (stain with KMnO4; alkyne and alkene have distinct Rf).[1]

  • The "Soft" Quench: Cool back to 0°C.

    • Standard Quench: Add EtOAc (to consume excess hydride) followed by saturated Rochelle’s Salt (Sodium Potassium Tartrate).

    • Why Rochelle's? It prevents the formation of gelatinous aluminum emulsions that trap the product and require harsh filtration (which causes isomerization).

  • Workup: Stir vigorously until two clear layers form (1–2 hours). Extract with Et2O.[1] Dry over Na2SO4.[1]

Mechanism & Isomerization Control

The stereoselectivity is locked in the transition state. If you observe cis isomers, it is usually due to incomplete formation of the cyclic intermediate or protonation from an external source before the hydride transfer is complete.

RedAl_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Stereoselection cluster_2 Step 3: Hydrolysis Start Propargyl Alcohol (2-Undecyn-1-ol) Alkoxide Aluminum Alkoxide Intermediate Start->Alkoxide + Red-Al - H2 CyclicTS Cyclic Aluminate Transition State (Hydride delivered anti) Alkoxide->CyclicTS Intramolecular Coordination VinylAl Vinyl Aluminum Species CyclicTS->VinylAl Hydride Transfer Product trans-2-Undecen-1-ol (E-Isomer) VinylAl->Product + H3O+ (Quench)

Figure 1: The Red-Al mechanism relies on the formation of a cyclic aluminate species.[1] The hydride is delivered intramolecularly to the beta-carbon, forcing the alpha-hydrogen and the beta-hydride to be trans, resulting in the E-alkene.

Module 2: Troubleshooting & FAQs

Issue 1: "I am seeing significant Z-isomer (cis) in my crude NMR."

Diagnosis: This is rare with Red-Al but common if the reaction mixture was contaminated with moisture or if the temperature spiked.[1]

  • Root Cause: If water is present, it hydrolyzes the Red-Al to simple aluminates that do not form the cyclic intermediate, leading to non-selective reduction.

  • Fix: Ensure solvents are distilled/dried.[1] Increase Red-Al equivalents to 3.0 to scavenge adventitious moisture.[1]

Issue 2: "The product isomerized during column chromatography."

Diagnosis: Acid-catalyzed isomerization.

  • Context: Silica gel is naturally acidic (pH ~5).[1] Allylic alcohols are sensitive to protonation, which generates a resonance-stabilized carbocation.[1] This cation can recombine to form the cis isomer or the tertiary alcohol isomer (via 1,3-shift).

  • Fix: Pre-treat the silica gel column with 1% Triethylamine (Et3N) in Hexanes before loading the sample. This neutralizes the acid sites.[1]

Issue 3: "My product contains saturated alcohol (Undecanol)."

Diagnosis: Over-reduction.

  • Root Cause: Reaction ran too long or too hot.[1]

  • Fix: Monitor strictly by GC-MS or TLC.[1] Stop the reaction immediately upon consumption of the alkyne. Do not let it stir overnight "just to be safe."

Module 3: Purification Strategy (The "Silver" Bullet)

If stereochemical erosion occurs, standard silica chromatography is often insufficient to separate E and Z isomers of long-chain fatty alcohols due to their similar polarity.[1]

Protocol: Silver Nitrate Impregnated Silica Silver ions (


) complex reversibly with 

-bonds.[1] Cis alkenes (more sterically accessible

-cloud) bind more tightly to silver than trans alkenes.[1]
  • Preparation: Dissolve AgNO3 (10% w/w of silica weight) in Acetonitrile. Add Silica Gel.[1] Evaporate solvent on a rotovap (shield from light—wrap flask in foil).[1]

  • Column: Pack the column with the "Argental Silica."[1]

  • Elution: The trans-2-undecen-1-ol will elute first .[1] The cis impurity will be retained longer.[1]

  • Recovery: Wash fractions with ammoniacal brine if silver leaches into the product.[1]

Purification_Flow Crude Crude Reaction Mixture (E:Z Ratio < 95:5) Check Check NMR (J-Coupling) Crude->Check StandardCol Standard Silica Column (+ 1% Et3N) Check->StandardCol If Z < 2% SilverCol AgNO3-Impregnated Silica (Argental Chromatography) Check->SilverCol If Z > 5% Final Pure trans-2-Undecen-1-ol (>99% E) StandardCol->Final SilverCol->Final Trans elutes first

Figure 2: Decision matrix for purification. Use Silver Nitrate silica only if the E:Z ratio is compromised, as it is more expensive and light-sensitive.

Module 4: Analytical Validation

Do not rely solely on retention time. You must validate geometry via NMR.[1]

  • 1H NMR (CDCl3): Focus on the vinylic protons (C2 and C3).

    • Trans (E): Look for a coupling constant (

      
      ) of 15.0 – 15.5 Hz .
      
    • Cis (Z): Coupling constant (

      
      ) will be 10.0 – 11.0 Hz .
      
  • 13C NMR: The allylic carbon signals for cis isomers usually appear 2–5 ppm upfield (shielded) compared to trans isomers due to the "gamma-gauche" effect.[1]

References

  • Denmark, S. E.; Jones, T. K. "Silicon-Directed Nazarov Cyclization".[1] Journal of the American Chemical Society, 1982. (Describes the fundamental stereocontrol of allylic systems and Red-Al usage).

  • Organic Chemistry Portal. "Reduction of Alkynes: Red-Al". (General mechanism and conditions for propargyl alcohol reduction).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol.[1]

  • Paquette, L. A. "Encyclopedia of Reagents for Organic Synthesis: Sodium Bis(2-methoxyethoxy)aluminum Hydride".[1] (Detailed handling of Red-Al).

Sources

Optimization

Overcoming peak tailing in GC analysis of polar long-chain alcohols

Ticket ID: #GC-LCA-TAILING-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Eliminating Peak Tailing in Long-Chain Alcohol (C12–C24) Analysis The Core Problem: Why Do Alcohols Tail? User Question...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GC-LCA-TAILING-001 Status: Open Assigned Specialist: Senior Application Scientist Topic: Eliminating Peak Tailing in Long-Chain Alcohol (C12–C24) Analysis

The Core Problem: Why Do Alcohols Tail?

User Question: "I am running C16 and C18 alcohols. My hydrocarbons look perfect, but the alcohols have severe tailing (Asymmetry > 2.0). Why is this happening?"

Expert Answer: Peak tailing in polar alcohols is rarely a random error; it is a symptom of secondary retention mechanisms .

Ideally, separation is driven solely by the partition coefficient (


) between the stationary phase and the mobile phase. However, long-chain alcohols possess a hydroxyl (-OH) group capable of strong hydrogen bonding. Tailing occurs when these -OH groups interact with active sites  (silanols) anywhere in the flow path rather than just partitioning in and out of the stationary phase.

The "Activity" Equation:



These active sites are most commonly located in:

  • The Inlet Liner: Glass wool or undeactivated glass surfaces.[1]

  • The Column Head: Accumulation of non-volatile matrix.

  • The Stationary Phase: Mismatch in polarity (e.g., running free alcohols on a non-polar 5-type column).

Hardware Optimization: The Inlet Ecosystem

User Question: "I replaced my liner, but the tailing persists. What specific hardware configuration do you recommend?"

Expert Answer: Replacing a liner is not enough; you must select the correct chemistry for the liner. Standard deactivated liners often fail with long-chain alcohols because the deactivation layer breaks down at high temperatures, exposing silanols.

Recommended Inlet Configuration
ComponentRecommendationScientific Rationale
Liner Type Ultra-Inert Splitless with Single Taper (No Wool) Glass wool increases surface area for adsorption. For dirty samples where wool is necessary, use "Ultra Inert" or "Topaz" grade wool only.
Liner Deactivation Dimethyldichlorosilane (DMDCS) or Proprietary "UI" Masks surface silanols.[2] Standard "deactivated" liners are insufficient for trace polar analysis.
Inlet Seal Gold-Plated Seal Stainless steel seals can oxidize, creating active sites. Gold is chemically inert to the hydroxyl group.
Column Cut Ceramic Wafer (Square Cut) A jagged cut exposes the fused silica polyimide coating, which is highly active. Inspect every cut at 20x magnification.

Column Selection: The Decision Matrix

User Question: "Should I use a PEG (Wax) column or a 5% Phenyl (5ms) column?"

Expert Answer: This decision depends entirely on your analyte's chain length and the required maximum temperature.

The Phase Selection Rules
  • Rule of Polarity: "Like dissolves like." Polyethylene Glycol (PEG/WAX) columns match the polarity of alcohols, allowing the -OH group to dissolve into the phase rather than adsorb to the surface. This produces the sharpest peaks for free alcohols.

  • The Temperature Limit Trap: WAX columns generally have a temperature limit (T_max) of 250°C–260°C.

    • If your alcohol elutes < 250°C (approx C18 or lower): Use a WAX column (e.g., DB-WAX UI, Stabilwax).

    • If your alcohol elutes > 250°C (C20+): You cannot use a standard WAX column. You must use a 5%-phenyl (5ms) column.[3] However, because 5ms is non-polar, free alcohols will tail severely. You must derivatize (see Section 4).

Column Performance Data
AnalyteColumn PhasePeak Shape (Asymmetry)Notes
Cetyl Alcohol (C16) DB-WAX UI1.05 (Excellent)Ideal choice. Run isothermal or ramp to 240°C.
Cetyl Alcohol (C16) DB-5ms1.80 (Poor)Significant tailing due to polarity mismatch.
Behenyl Alcohol (C22) DB-WAX UIN/ARisk of column bleed/damage. Elution temp exceeds column max.
Behenyl Alcohol (C22) DB-5ms1.95 (Severe)Tailing obscures quantitation.
Behenyl Alcohol (TMS-Derivative) DB-5ms1.02 (Perfect)The Gold Standard solution.

The "Nuclear Option": Derivatization Protocol[2]

User Question: "I have to use a 5ms column for high-temp separation, but the tailing is ruining my sensitivity. How do I fix this?"

Expert Answer: When physical optimization fails, you must alter the chemistry. Silylation replaces the active proton of the hydroxyl group (-OH) with a trimethylsilyl group (-TMS). This eliminates hydrogen bonding, lowers the boiling point, and improves thermal stability.

The Self-Validating Silylation Protocol

Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Workflow:

  • Preparation: Weigh 2 mg of sample into a 2 mL GC vial.

  • Solvation: Add 0.5 mL of dry Pyridine (acts as a solvent and acid scavenger).

  • Reagent Addition: Add 0.2 mL BSTFA + 1% TMCS .

    • Note: The TMCS acts as a catalyst for sterically hindered alcohols.

  • Reaction: Cap and heat at 65°C for 30 minutes .

    • Validation: The solution must remain clear. Cloudiness indicates moisture contamination (hydrolysis of reagent).

  • Injection: Inject 1 µL directly (Split 1:50).

Why this works:



The resulting TMS-ether is non-polar and glides through a non-polar (5ms) column with perfect symmetry.

Troubleshooting Logic & Visualizations

User Question: "I need a systematic way to diagnose this. Can you map out the troubleshooting flow?"

Expert Answer: Use the logic tree below to isolate the root cause. Do not change multiple variables at once.

G Start Problem: Peak Tailing Q1 Are ALL peaks tailing (including hydrocarbons)? Start->Q1 Physical Physical/Flow Path Issue Q1->Physical Yes Chemical Chemical Activity Issue Q1->Chemical No (Only Alcohols) Check1 Check Column Cut (Jagged edges?) Physical->Check1 Check2 Check Installation Depth (Too low in inlet?) Check1->Check2 Check3 Check Split Ratio (Too low = overload) Check2->Check3 Q2 Is the Liner Deactivated? Chemical->Q2 Action1 Switch to Ultra-Inert Single Taper Liner Q2->Action1 No/Unsure Q3 Is Column Phase Matched? Q2->Q3 Yes Action2 Switch to WAX Column (If Temp < 250°C) Q3->Action2 Polar Phase Needed Action3 Derivatize with BSTFA (If Temp > 250°C) Q3->Action3 High Temp Needed

Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing in GC analysis.

Derivatization Reaction Pathway[2]

Reaction Reactants Long-Chain Alcohol (Polar -OH) Process 65°C / 30 mins Reactants->Process Reagent BSTFA + TMCS (Silylating Agent) Reagent->Process Product TMS-Ether Derivative (Non-Polar / Volatile) Process->Product Yield > 99%

Figure 2: Chemical transformation of polar alcohols to non-polar TMS derivatives.

References

  • Agilent Technologies. (2011).[4] Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Application Note 5990-7380EN. Link

  • Restek Corporation. (2021).[5] Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Link

  • Sigma-Aldrich. (2024). Derivatization Reagents for GC: BSTFA Protocol. Sigma-Aldrich Technical Bulletin. Link

  • Element Lab Solutions. (2025). GC Diagnostic Skills I: Peak Tailing. Chromatography Troubleshooting Guide. Link

  • Thermo Fisher Scientific. (2016). GC Column Selection Guide: Fatty Alcohols. Thermo Scientific Chromatography Consumables. Link

Sources

Troubleshooting

Technical Support Center: Electroantennography (EAG) Signal Optimization

Topic: Minimizing Baseline Noise in EAG Recordings Ticket ID: EAG-OPT-2024 Assigned Specialist: Senior Application Scientist, Electrophysiology Division Executive Summary Achieving a stable baseline in electroantennograp...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Baseline Noise in EAG Recordings Ticket ID: EAG-OPT-2024 Assigned Specialist: Senior Application Scientist, Electrophysiology Division

Executive Summary

Achieving a stable baseline in electroantennography (EAG) is not merely about "cleaning" a signal; it is about preserving the biophysical integrity of the olfactory response. The EAG signal is a summation of receptor potentials (slow, DC-like shifts) often in the millivolt range. Because these signals are low-frequency (DC to ~10 Hz), they occupy the same spectral band as thermal drift, electrode polarization, and mechanical artifacts.

This guide moves beyond basic advice to address the causal mechanisms of noise.[1] We will treat your rig as a circuit where every interface—biological, chemical, and electrical—is a potential noise generator.

Section 1: Electrical Interference (The "Hum")
Q: I see a persistent 50/60 Hz sinusoidal wave dominating my baseline. Is my Faraday cage failing?

A: A Faraday cage rarely "fails" structurally; it fails functionally due to improper grounding topology . The most common error is creating a "ground loop"—a closed conductive loop that acts as an antenna for magnetic induction.

The Fix: Implement Star Grounding Do not daisy-chain your grounds (e.g., Microscope → Manipulator → Amplifier → Wall). Instead, establish a single Common Ground Point (CGP) , typically on the back of your amplifier or a dedicated copper bus bar inside the cage.

  • Mechanism: In a star topology, all ground paths radiate from one central point.[2] This prevents current from flowing between chassis (loops) and ensures all shielding is at the exact same potential.

  • Protocol:

    • Connect the Faraday cage chassis to the CGP.

    • Connect the microscope base, micromanipulators, and stereotaxic frame to the CGP using individual heavy-gauge wires.

    • Critical: Ensure the "Signal Ground" (from the probe input) is connected only to the amplifier input, not shorted to the cage chassis at the probe site.

Q: My baseline is "fuzzy" (high-frequency hash). I’ve grounded everything. What did I miss?

A: This is often aliasing noise or digital switching noise from nearby equipment.

  • LED Light Sources: Many "DC" LED drivers use Pulse Width Modulation (PWM) to dim lights. This rapid switching radiates high-frequency noise. Test: Run the rig on battery power or turn off the lights. If noise vanishes, switch to a linear DC power supply for illumination.

  • USB/Computer Noise: Ground isolation between the digitizer and the PC is vital. Optical isolation (if supported) or a high-quality USB isolator can break the noisy path from the computer's power supply.

Section 2: Baseline Drift & Electrode Chemistry
Q: My signal drifts constantly (slope > 1 mV/min). I can't keep it on screen.

A: This is almost exclusively an electrochemical half-cell issue . You are likely using polarizable electrodes or have an unstable electrolyte interface.

The Science: Ag/AgCl vs. Tungsten/Platinum EAG signals are essentially DC shifts.

  • Tungsten/Platinum: These are polarizable electrodes. They act like capacitors. When current flows (even minute bias currents from the amp), charge builds up on the surface, causing a massive, unstable voltage drift (battery effect).

  • Ag/AgCl (Silver/Silver Chloride): These are non-polarizable. They allow chloride ions to exchange freely across the interface, maintaining a stable potential.

The Fix: Verify Your Interface

  • Check Chloriding: If using silver wires, they must be dark grey/brown. If they are shiny silver, re-chloride them (dip in bleach for 20 mins or electroplate).

  • Junction Potentials: Ensure the saline in your glass capillary matches the osmolarity of the insect hemolymph (usually ~300-400 mOsm depending on species). A mismatch creates a liquid junction potential that drifts as ions diffuse.

Q: The baseline jumps erratically when I walk near the rig.

A: This is Triboelectric Effect or Static Discharge .

  • Mechanism: Your body acts as a capacitor plate. Moving near the high-impedance input probe changes the capacitance, inducing charge.

  • Solution:

    • Wear a grounded wrist strap connected to the cage ground.

    • Use anti-vibration tables; floor vibrations can vibrate the electrode tip against the antenna, modulating the resistance (piezoelectric-like artifacts).

    • Humidity: Dry air increases static. Maintain humidity >40% in the recording room (but keep the prep itself locally humidified).

Section 3: Biological Noise
Q: I see sharp, irregular spikes that look like nerve firing.

A: This is Mechanoreceptor Activity or Muscle Potentials (EMG) .

  • Differentiation: EAG is a "slow" potential (summation of receptor potentials).[3] Sharp spikes (<5ms) are usually individual neurons firing (mechanoreceptors) or muscles twitching.

  • Correction:

    • Amputation: Ensure the antenna is properly excised or the insect is fully immobilized. For whole-insect preps, use wax to fix the scape and pedicel (base segments) to the head to prevent muscle movement from shaking the recording site.

    • Reference Electrode: Place the reference electrode in an electrically "quiet" zone (e.g., the eye or neck) rather than near flight muscles.

Visualizing the Solution
Diagram 1: The Star Grounding Topology

This diagram illustrates the correct "Star" configuration to eliminate ground loops, a primary source of 50/60Hz hum.

G cluster_cage Faraday Cage Environment Microscope Microscope Base GroundBus Common Ground Point (CGP) (Copper Bus Bar) Microscope->GroundBus  Separate Wire Manipulator Micromanipulator Manipulator->GroundBus  Separate Wire PrepStand Preparation Stand PrepStand->GroundBus  Separate Wire Probe Headstage/Probe (Signal Ground) Amplifier Main Amplifier Unit Probe->Amplifier  Shielded Cable WallEarth Wall Earth (True Ground) GroundBus->WallEarth  Single Heavy Gauge Wire Amplifier->GroundBus  Chassis Ground

Caption: All non-signal components connect independently to the Common Ground Point. The signal path remains isolated until the amplifier input.

Diagram 2: Troubleshooting Logic Flow

Follow this decision tree to identify the specific source of noise based on signal characteristics.

Troubleshooting Start Identify Noise Type Type1 50/60 Hz Hum (Regular Sinusoid) Start->Type1 Type2 Baseline Drift (Slow Slope) Start->Type2 Type3 High Freq Hash (Fuzzy Line) Start->Type3 CheckGround Check Ground Loops Type1->CheckGround CheckElectrode Check Electrode Type (Ag/AgCl vs Tungsten) Type2->CheckElectrode CheckLights Turn off LED/Dimmer Type3->CheckLights CheckShield Check Faraday Cage CheckGround->CheckShield Sol1 Implement Star Grounding CheckShield->Sol1 CheckHydration Check Prep Hydration (Saline/Gel) CheckElectrode->CheckHydration Sol2 Re-Chloride / Use Ag-AgCl CheckHydration->Sol2 CheckDigital Isolate USB/PC CheckLights->CheckDigital Sol3 Use DC Power / Battery CheckDigital->Sol3

Caption: Decision matrix for isolating noise sources based on visual signal characteristics.

Data Summary: Noise Characteristics & Solutions
Noise TypeVisual CharacteristicPrimary CauseMechanistic Solution
Mains Hum 50/60 Hz SinusoidGround Loops / EMIStar Grounding : Eliminate loops; shield input stage [1, 5].
Baseline Drift Slow, non-linear slopeElectrode PolarizationAg/AgCl Interface : Use non-polarizable electrodes to stabilize half-cell potential [4, 6].
"Fuzzy" Hash High-frequency jitterDigital Switching / AliasingLinear Power : Replace PWM LED drivers with DC sources; isolate PC connection [1].
Spikes Fast, irregular transientsMuscle/Nerve ActivityImmobilization : Use wax/restraint; move reference electrode away from muscles [3].
Microphonics Baseline jumps with sound/stepMechanical VibrationIsolation : Air table; shorten electrode wires to reduce "antenna" effect [5].
Protocol: Low-Noise Preparation Mounting

Standard Operating Procedure (SOP) for ensuring optimal electrical contact.

  • Electrode Preparation:

    • Use glass capillaries drawn to a tip diameter slightly larger than the antenna tip.

    • Fill with Ringer's solution or saline matching the insect's hemolymph osmolarity.

    • Insert Ag/AgCl wire into the back of the capillary. Note: Ensure the wire is dark (chlorided). If shiny, re-chloride.

  • Ground Reference:

    • Insert the reference electrode into the insect's eye or neck (cervical membrane). These areas are electrically coupled to the hemolymph but distant from flight muscles.

    • Tip: Use a conductive gel (like Spectra 360) at the insertion point if using a surface contact, though insertion is preferred for lower impedance.

  • Recording Electrode:

    • Cut the distal tip of the antenna (very slightly) to expose the hemolymph.

    • Sleeve the cut tip into the recording capillary.

    • Validation: Check the impedance. If >10 MΩ, the contact is poor. Re-cut or advance the capillary.

  • Stabilization:

    • Allow the prep to rest for 5-10 minutes. This allows the electrochemical interface (half-cell potential) to equilibrate, significantly reducing initial drift.

References
  • Mentalab. (2021). How To Reduce Noise In EEG Recordings [11 Solutions]. Mentalab. [Link]

  • Syntech. (n.d.). Electroantennography (EAG) Technique and Noise Sources. Ockenfels Syntech. [Link]

  • JoVE. (2021). A Step-by-Step Guide to Mosquito Electroantennography. Journal of Visualized Experiments. [Link]

  • Technomed. (2025). Comparison of Ag/AgCl and Au Electrodes. Technomed Medical. [Link]

  • Intan Technologies. (2024).[4] Noise reduction techniques in Electrophysiology. Intan Technologies Application Notes. [Link]

  • Gamry Instruments. (n.d.). Faraday Cage: What is it? How does it work?. Gamry Instruments.[5] [Link]

Sources

Optimization

Addressing choice bias in Y-tube olfactometer experiments

Topic: Addressing Choice Bias in Y-Tube Olfactometer Experiments Ticket ID: #YT-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Welcome to the Olfactometry Technical Support Hub User: Research S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Choice Bias in Y-Tube Olfactometer Experiments Ticket ID: #YT-OPT-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Welcome to the Olfactometry Technical Support Hub

User: Research Scientist / Drug Development Lead Subject: Troubleshooting non-stimulus choice bias (asymmetry) in behavioral assays.

Executive Summary: In drug development—specifically for vector control (repellents/attractants)—a Y-tube olfactometer is a quantitative instrument, not just a glass tube. "Choice bias" occurs when your subject chooses an arm based on environmental artifacts (airflow turbulence, lighting gradients, or contamination) rather than your chemical stimulus. This false positive/negative data compromises dose-response curves and regulatory submissions.

Below is your interactive troubleshooting guide, structured to isolate and eliminate these variables.

Visual Troubleshooting Assistant

Use this logic flow to diagnose the source of your bias before altering your chemical stimuli.

TroubleshootingLogic Start START: Observation of Bias (e.g., 70% preference for Control Arm) Check1 1. Run Blank Test (Clean Air vs. Clean Air) Start->Check1 Result1 Is bias still present? Check1->Result1 PhyCheck 2. Physical Asymmetry? (Check Airflow & Light) Result1->PhyCheck YES (Systemic Bias) BioCheck 4. Biological Artifact? (Handling Stress) Result1->BioCheck NO (Stimulus Issue) ChemCheck 3. Chemical Contamination? (Ghost Peaks) PhyCheck->ChemCheck Flow is Laminar Action1 Calibrate Flow Meters & Verify Laminar Flow PhyCheck->Action1 Turbulence Detected Action2 Solvent Rotation Clean & Replace Tubing ChemCheck->Action2 Residue Suspected Action3 Adjust Acclimatization & Starvation Protocol ChemCheck->Action3 System Clean

Figure 1: Diagnostic logic tree for isolating sources of choice bias in behavioral assays.

Category 1: Fluid Dynamics & Airflow

The Issue: Insects do not fly/crawl through a vacuum; they navigate odor plumes. If the airflow is turbulent, the odor plume breaks, and the insect responds to the physical wind shear rather than the chemical signal.

Q: My flow meters read identical rates (e.g., 300 mL/min), but insects still hug one wall. Why? A: Flow meters measure volume, not velocity or turbulence. Differences in tubing length, connector angles, or internal glass imperfections can create differential resistance. This causes boundary layer separation , creating "dead zones" where the insect feels no wind, which they often interpret as a safe harbor.

Protocol: The Smoke Visualization Test Required for every new setup or tubing change.

  • Generate Smoke: Use Titanium Tetrachloride (TiCl₄) or a non-toxic fog generator. Note: TiCl₄ is corrosive; use only in a fume hood for calibration, not with insects.

  • Inject: Introduce a pulse of smoke into the main stem.

  • Observe:

    • Pass: Smoke travels as two distinct, parallel ribbons down the stem without mixing until the exit.

    • Fail: Smoke swirls, mixes immediately, or favors one side.

  • Correction: Adjust the angle of the Y-junction or straighten the inlet tubing. Ensure at least 10cm of straight tubing enters the arms to laminarize the flow [1].

Category 2: Hardware Hygiene & Contamination

The Issue: "Ghost Peaks." Lipophilic semiochemicals (pheromones) adsorb into silicone and Tygon tubing, releasing slowly over subsequent trials.

Q: I cleaned the glass with ethanol, but the control arm is still attractive. Is my solvent weak? A: It is likely not the glass, but the tubing or connections . Ethanol is insufficient for many hydrophobic compounds. Furthermore, standard Tygon tubing acts as a "chemical sponge."

Table 1: Material Compatibility & Cleaning Matrix

ComponentMaterialRisk LevelRecommended Cleaning / Replacement
Y-Tube Borosilicate GlassLowBake at 200°C for 4h (destroys organics) or Acid Wash.
Connectors PTFE (Teflon)LowSonication in Acetone → Hexane → Water.
Tubing Silicone / TygonCritical Do not clean. Discard and replace after changing chemical classes.
O-Rings Rubber/VitonHighReplace frequently; these trap odors aggressively.

Actionable Insight: Switch to PTFE (Teflon) tubing for all odor-delivery lines. It is rigid and harder to work with, but it is chemically inert and minimizes memory effects [2].

Category 3: Environmental Artifacts

The Issue: Phototaxis and Geotaxis. Most insects used in drug development assays (mosquitoes, bed bugs) are highly sensitive to light gradients and gravity.

Q: My insects always choose the "Left" arm, even when it’s empty. Is the insect handed? A: No, your room is likely asymmetrical.

  • Lighting: Even a 5% difference in lux between the left and right arms can drive phototactic insects toward the brighter side. Use a light meter to verify uniformity. For nocturnal insects, use diffuse red light (>600nm) as they are generally blind to this spectrum, eliminating visual bias [3].

  • Gravity: If the Y-tube is not perfectly level, insects exhibiting negative geotaxis (climbing up) will choose the arm that is slightly higher. Use a spirit level to calibrate the stage.

Category 4: Experimental Design & Statistics

The Issue: Pseudoreplication and Statistical Power. Running the same insect multiple times or using the same "Control" arm forever introduces systemic error.

Q: How do I mathematically prove my data isn't biased? A: You must design the bias out of the experiment using a Rotational Design .

Protocol: The "Flip and Swap" Workflow Do not just switch the odor source; you must physically rotate the system to decouple the "Odor" from the "Location."

Workflow Step1 Batch A (n=5) Odor: Left | Control: Right Step2 CLEANING STEP (Flush Air 5 min) Step1->Step2 Step3 MECHANICAL ROTATION Rotate Y-Tube 180° Step2->Step3 Step4 Batch B (n=5) Odor: Right | Control: Left Step3->Step4

Figure 2: The "Flip and Swap" protocol to decouple spatial bias from chemical preference.[1][2]

Statistical Correction: When analyzing data, if you observe a persistent preference for the "Left" side across both treatment and control sets (during blank tests), you must apply a Relative Bias Correction .

  • Calculate the "Side Bias Index" from blank runs.

  • Subtract this baseline probability from your treatment runs before calculating the Chi-Square goodness-of-fit [4].

Category 5: Subject Standardization

The Issue: Physiological variability. A satiated insect does not forage. A stressed insect seeks shelter, not food.

Q: My insects are unresponsive (No Choice > 50%). Is the repellent too strong? A: Likely not. The insects may not be in a "responsive state."[3][4]

  • Starvation: Standardize starvation windows. For Aedes aegypti, 24 hours of sugar deprivation is standard to induce host-seeking behavior. For agricultural pests, 4-12 hours may suffice.

  • Acclimatization: Insects moved from a rearing cage to a testing room need 1-2 hours to acclimatize to the new temperature/humidity.

  • Handling: Never grasp insects with forceps. Use a vacuum aspirator (pooter) to transfer them to the release chamber, and allow them 5 minutes to settle before opening the airflow [5].

References
  • Microbe Investigations. (n.d.). Y-Tube Olfactometer Mosquito Repellent Testing Services. Retrieved from [Link]

  • Sigma Scientific LLC. (n.d.). Insect Y-Tube, Wishbone Olfactometers & Airflow Calibration. Retrieved from [Link]

  • Oster, M., et al. (2014).[2] Orientation behavior of predaceous ground beetle species.... ResearchGate.[2][3][5][6] Retrieved from [Link]

  • Copernicus Publications. (2024). Assessment of statistical bias correction techniques. Atmospheric Chemistry and Physics. Retrieved from [Link]

  • Schal Lab, NCSU. (2018). Bed Bug Attraction to Human Odors: Validation of a Two-Choice Olfactometer. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Fluorescence-Based Pheromone Binding Assays

Introduction: The "Good" vs. The "Bad" Quenching Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Good" vs. The "Bad" Quenching

Welcome to the Technical Support Center. In pheromone binding protein (PBP) assays, usually involving the reporter 1-NPN (N-phenyl-1-naphthylamine) , "quenching" is a double-edged sword.

  • True Displacement (The Signal): You want the fluorescence to decrease when your non-fluorescent pheromone displaces the fluorescent 1-NPN from the protein’s hydrophobic pocket.

  • Parasitic Quenching (The Artifact): You do not want the fluorescence to drop due to the Inner Filter Effect (IFE) , collisional quenching, or protein denaturation. These artifacts distort

    
     calculations, often making affinities appear stronger than they are.
    

This guide provides the protocols to eliminate parasitic quenching and isolate the true binding event.

Module 1: Diagnostic Workflow (Triage)

Before altering your chemistry, use this logic tree to identify the source of your signal loss.

TroubleshootingLogic Start ISSUE: Unexpected Fluorescence Drop CheckAbs Step 1: Check UV-Vis Absorbance of Ligand at Ex/Em Wavelengths Start->CheckAbs DecisionAbs Is OD > 0.05? CheckAbs->DecisionAbs IFE Diagnosis: Inner Filter Effect (IFE) Action: Apply Correction Formula DecisionAbs->IFE Yes CheckSol Step 2: Check Solvent/Buffer (DMSO/Methanol %) DecisionAbs->CheckSol No DecisionSol Is Organic Solvent > 1%? CheckSol->DecisionSol Denature Diagnosis: Protein Denaturation Action: Titrate Solvent Control DecisionSol->Denature Yes CheckCMC Step 3: Check Ligand Hydrophobicity DecisionSol->CheckCMC No DecisionCMC Is [Ligand] > CMC? CheckCMC->DecisionCMC Micelles Diagnosis: Micelle Formation Action: Stay below CMC or use detergent DecisionCMC->Micelles Yes TrueBind Diagnosis: True Binding Event Action: Proceed to Scatchard Analysis DecisionCMC->TrueBind No

Figure 1: Diagnostic logic tree for isolating the cause of fluorescence reduction in competitive binding assays.

Module 2: The Inner Filter Effect (IFE) Correction

The Problem: Many pheromones and ligands have conjugated double bonds that absorb UV light. If your ligand absorbs light at the excitation wavelength (usually 337 nm for 1-NPN) or the emission wavelength (400-420 nm), it "steals" photons before they reach the detector. This looks like binding, but it is purely optical shielding [1].

The Solution: You must mathematically correct the observed fluorescence (


) using absorbance data.[1]
Protocol: The Double-Read Validation

Prerequisites:

  • Fluorescence Plate Reader or Cuvette Spectrofluorometer.

  • UV-Vis Spectrophotometer (pathlength matched to fluorometer).

Step-by-Step:

  • Prepare Samples: Prepare your titration series (Protein + 1-NPN + Increasing Ligand).

  • Measure Fluorescence (

    
    ):  Record the emission intensity.
    
  • Measure Absorbance (

    
    ): Immediately measure the Optical Density (Absorbance) of the exact same samples  at two specific wavelengths:
    
    • 
       (Excitation, e.g., 337 nm)
      
    • 
       (Emission, e.g., 420 nm)
      
  • Apply the Lakowicz Equation: Use the following formula to calculate the Corrected Fluorescence (

    
    ):
    


Data Presentation for IFE:

ParameterSymbolThreshold for CorrectionNotes
Excitation OD

> 0.05High impact. Ligand blocks excitation light.
Emission OD

> 0.05Ligand re-absorbs emitted light (Secondary IFE).[1]
Pathlength

N/AEnsure OD is calculated for the actual pathlength (e.g., 0.5 cm in 96-well plates).

Expert Tip: If the total OD (


) exceeds 0.3, the correction formula becomes less accurate due to scattering. Dilute your system or use a thinner pathlength (e.g., 384-well low volume plate) [2].

Module 3: Hydrophobic Management (Micelles & Solubility)

The Problem: Pheromones are lipids. At high concentrations, they reach the Critical Micelle Concentration (CMC) .

  • Scenario A: Micelles form and trap 1-NPN. Since 1-NPN is fluorescent in hydrophobic environments, fluorescence might increase or stabilize, masking displacement.

  • Scenario B: Micelles scatter light, causing a non-specific drop in signal (Rayleigh scattering).

Protocol: CMC Determination & Solvent Control

1. Solvent Titration (The "Denaturation Check"): Before adding ligand, titrate the Protein + 1-NPN complex with pure solvent (e.g., Methanol or DMSO).

  • Goal: Fluorescence should remain stable (< 5% change).

  • Failure: If fluorescence drops > 10% with solvent alone, your protein is denaturing.

  • Fix: Switch to Ethanol (often gentler on PBPs) or reduce final solvent concentration to < 0.5%.

2. The Scattering Check (Micelle Detection): If you suspect your ligand is forming micelles:

  • Set Ex/Em to the same wavelength (e.g., 340 nm / 340 nm).

  • Titrate ligand into buffer (no protein).

  • Result: A sudden spike in signal indicates light scattering (micelle formation).

  • Limit: Do not calculate

    
     using concentrations above this point [3].
    

Module 4: Experimental Workflow Visualization

The following diagram outlines the optimized experimental execution to ensure data integrity.

ExperimentalWorkflow cluster_measure 3. Dual Measurement (Critical) Prep 1. Sample Prep (Protein + 1-NPN) Titrate 2. Ligand Titration (16-point series) Prep->Titrate Fluor Fluorescence (Ex 337 / Em 420) Titrate->Fluor Abs Absorbance (OD 337 & OD 420) Titrate->Abs Calc 4. Data Processing (Apply IFE Correction) Fluor->Calc F_obs Abs->Calc OD values Fit 5. Non-Linear Fit (Determine Kd) Calc->Fit F_corr

Figure 2: Optimized workflow integrating simultaneous Absorbance and Fluorescence measurement for real-time IFE correction.

FAQ: Troubleshooting Specific Scenarios

Q1: My fluorescence intensity drops immediately upon adding the first dose of ligand, but the curve is flat afterwards. Diagnosis: This is likely Static Quenching or immediate protein precipitation. Test: Centrifuge the sample. If a pellet forms, your protein has precipitated. Fix: Increase ionic strength of the buffer or add 0.05% Tween-20 (if it doesn't interfere with binding).

Q2: The 1-NPN signal is very weak even before adding ligand. Diagnosis: 1-NPN is not binding to the protein, or the protein is dead. Reasoning: 1-NPN is almost non-fluorescent in water. It requires a hydrophobic pocket to fluoresce (blue shift). Fix: Check protein quality via Circular Dichroism (CD) or try a different reporter like AMA (1-aminoanthracene) which has different binding characteristics.

Q3: Can I use a plate reader for these assays? Answer: Yes, but beware of meniscus effects . Fix: Use non-binding surface (NBS) black plates. Ensure the pathlength is calculated correctly for the volume used (e.g., 200 µL usually


 0.5 cm). The IFE correction is more critical in plate readers than cuvettes due to the vertical light path [4].

References

  • Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.

    • The authoritative text on IFE correction and quenching mechanisms.
  • Horiba Scientific. (2020). Automatic Correction of Fluorescence Spectra for Primary and Secondary Inner-filter Effects (IFE).

    • Detailed methodology on absorbance-based correction.
  • Kibron Inc. (n.d.). Critical Micelle Concentration (CMC) Determination.[2][3][4][5]

    • Protocols for identifying micelle form
  • Thermo Fisher Scientific. (2022). Fluorescence Microplate Assays: Troubleshooting Guide.

    • Specifics on plate-reader geometry and p

Sources

Optimization

Technical Support Center: Sample Preparation Artifacts in GC-MS Analysis of Alcohols

Mission Statement: This guide is designed for analytical chemists and drug development professionals encountering data anomalies in the GC-MS analysis of alcohols. We move beyond basic "tips" to provide mechanistic root-...

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: This guide is designed for analytical chemists and drug development professionals encountering data anomalies in the GC-MS analysis of alcohols. We move beyond basic "tips" to provide mechanistic root-cause analysis and self-validating protocols.

Module 1: The "Missing Peak" – Volatility & Evaporation Management

User Query: "I am analyzing a panel of low-molecular-weight alcohols (C2-C5) in plasma. My recovery for ethanol and isopropanol is consistently <40%, while internal standards vary wildly. What is happening during extraction?"

Root Cause Analysis: Thermodynamics of Evaporation

The most common artifact in volatile alcohol analysis is not a chemical transformation, but a physical loss. During solvent evaporation (e.g., nitrogen blowdown), alcohols with high vapor pressures co-evaporate with the solvent. This is governed by Raoult’s Law , where the partial pressure of the analyte contributes to its loss rate.

  • Critical Failure Point: Using nitrogen blowdown to concentrate samples containing alcohols with boiling points < 120°C.

  • Artifact: False negatives or non-linear calibration curves due to differential loss between analyte and internal standard (ISTD).

Troubleshooting Protocol: Headspace vs. Liquid Injection

Do not rely on liquid-liquid extraction (LLE) with concentration steps for volatiles. Use this decision matrix to select the correct sample introduction method.

SampleIntroDecision Start Analyte Boiling Point (BP) BP_Low BP < 150°C (e.g., Ethanol, IPA) Start->BP_Low BP_High BP > 150°C (e.g., Fatty Alcohols) Start->BP_High Matrix Sample Matrix Type BP_Low->Matrix Deriv Derivatization Required? (Polarity Check) BP_High->Deriv HS_Loop Static Headspace (SHS) *Artifact Free for Volatiles* Matrix->HS_Loop Complex (Blood/Urine) LLE Liquid Extraction (LLE) *NO Blowdown* Matrix->LLE Clean (Water/Solvent) SPME SPME (Heated) *Concentration w/o Evaporation* Deriv->SPME Trace Level Deriv->LLE High Conc.

Figure 1: Decision tree for selecting sample introduction methods to minimize volatility artifacts.

Validated Protocol: Zero-Loss Extraction (Salting Out)

If headspace is unavailable and you must use liquid injection:

  • Saturate Aqueous Phase: Add NaCl or K2CO3 to saturation (Salting Out). This increases the ionic strength, forcing polar alcohols into the organic layer without evaporation.

  • Solvent Selection: Use a solvent with a higher boiling point than your analytes if possible, or analyze the extract directly without concentration.

  • ISTD Selection: Use deuterated analogs (e.g., Ethanol-d6) rather than structural analogs (e.g., n-propanol). Deuterated standards correct for evaporative loss because their vapor pressure is nearly identical to the analyte.

Module 2: The "Extra Peak" – Inlet Reactivity & Dehydration

User Query: "I am analyzing cyclohexanol, but I see a significant peak for cyclohexene. Is my sample contaminated, or is the instrument creating it?"

Root Cause Analysis: Acid-Catalyzed Dehydration

Alcohols are prone to thermal dehydration inside the hot GC inlet (250°C+). This is an elimination reaction (


 mechanism) catalyzed by active acidic sites (silanols) on the glass liner or glass wool.
  • Mechanism: Alcohol + Heat + Acidic Silanol

    
     Alkene + Water.
    
  • Artifact: Appearance of alkene peaks (M-18 mass loss) and tailing alcohol peaks.

Data Summary: Liner Activity Impact
Liner ConfigurationCyclohexanol Recovery (%)Cyclohexene Artifact (%)Peak Shape (Tailing Factor)
Standard Splitless (Glass Wool) 65%35% 2.1 (Severe)
Deactivated (Silanized) Wool 88%12%1.4 (Moderate)
Ultra-Inert (UI) Wool-Free 98% < 2%1.1 (Excellent)
PTV Inlet (Cold Injection) 99% < 1%1.0 (Perfect)
Troubleshooting Guide

Q: How do I confirm the alkene is an artifact and not real? A: Perform a Split Ratio Test . Inject the sample at 10:1, 50:1, and 100:1 split ratios.

  • Logic: Higher split ratios reduce the residence time of the analyte in the hot liner.

  • Result: If the alkene:alcohol ratio decreases as the split ratio increases, the alkene is being formed in the inlet.

Corrective Action:

  • Switch Liners: Use "Ultra-Inert" or highly deactivated liners containing no glass wool if possible.

  • Lower Inlet Temp: Reduce inlet temperature to 200°C (ensure it is still 20°C above solvent boiling point).

  • Derivatization: Convert the alcohol to a TMS ether (see Module 3) to block the hydroxyl group, preventing dehydration.

Module 3: The "Unstable Peak" – Derivatization Artifacts (Silylation)

User Query: "I am derivatizing fatty alcohols with BSTFA. The peaks are small, and I see strange silicon-containing background peaks. Why?"

Root Cause Analysis: Hydrolytic Instability & Side Reactions

Silylation (replacing -OH with -O-Si(CH3)3) renders alcohols volatile and stable. However, TMS reagents (BSTFA, MSTFA) are extremely hygroscopic .

  • Artifact 1: Hydrolysis. Moisture in the sample or air reacts with the TMS derivative to regenerate the original alcohol (tailing peak) and hexamethyldisiloxane (HMDSO, large solvent peak).

  • Artifact 2: Incomplete Reaction. Steric hindrance (secondary/tertiary alcohols) prevents quantitative derivatization without a catalyst.

SilylationArtifacts Reagent BSTFA Reagent Reaction Silylation Reaction Reagent->Reaction Moisture Moisture (H2O) *Contaminant* Moisture->Reaction Interference Alcohol Target Alcohol (R-OH) Alcohol->Reaction Success TMS-Ether (Stable Peak) Reaction->Success Anhydrous Artifact Hydrolysis Artifact (Regenerated Alcohol + HMDSO) Reaction->Artifact Wet Conditions

Figure 2: Pathway of silylation failure due to moisture intrusion.

Validated Protocol: Anhydrous Silylation
  • Drying: Evaporate sample extract to complete dryness under Nitrogen. Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent).

  • Reagent Addition: Add 50 µL BSTFA + 1% TMCS. (TMCS acts as a catalyst for hindered alcohols).

  • Incubation: Cap immediately. Heat at 60°C for 30 minutes.

  • Injection: Inject within 24 hours. If the sample turns cloudy, moisture has entered (hydrolysis of reagent); discard and restart.

Module 4: Matrix Interferences & "Ghost Peaks"

User Query: "I see ethyl esters in my blank samples after analyzing wine extracts. Also, my ethanol quantification in blood seems consistently high."

Artifact Type 1: Carryover (Ghost Peaks)

Polar alcohols adsorb to active sites in the column head and elute in subsequent runs.

  • Solution: Implement a "Solvent Blank" injection between samples. Use a column backflush system if available.

Artifact Type 2: In-Vial Esterification

If your sample matrix is acidic (e.g., urine, fruit juice) and you use an alcohol solvent (Methanol/Ethanol) for extraction, Fischer Esterification will occur in the vial.

  • Scenario: Analyzing formic acid in urine using methanol as a solvent.

  • Artifact: You will detect Methyl Formate, which was not present in the original sample.

  • Prevention: Never use an alcohol solvent to extract carboxylic acids if you are also profiling alcohols/esters. Use Acetonitrile or Ethyl Acetate.

Artifact Type 3: Matrix Effect on Internal Standards

In blood alcohol analysis, "salting out" effects from the biological matrix can suppress the headspace partition of the Internal Standard (n-propanol) differently than Ethanol.

  • Correction: Use Matrix-Matched Calibration . Prepare calibration standards in blank blood/plasma, not water. This ensures the partition coefficient (

    
    ) is identical for standards and samples.
    

References

  • Restek Corporation. (n.d.). Hand Sanitizer Analysis: impurities and ethanol content.[1] Retrieved from [Link] (General reference for alcohol impurity profiling).

  • National Institutes of Health (NIH). (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Retrieved from [Link] (Authoritative source on silylation artifacts).

  • Chromatography Online. (2016). An Indisputable Case of Matrix Effects in Blood Alcohol Determinations. Retrieved from [Link] (Source for blood matrix effects).

  • Agilent Technologies. (2019). Analysis of Distilled Spirits using GC-FID. Retrieved from [Link] (Source for inlet parameters and liner selection).

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of trans-2-Undecen-1-ol and its cis Isomer: A Technical Guide for Chemical Comparison and Application

Topic: Comparative analysis of trans-2-Undecen-1-ol and its cis isomer Content Type: Publish Comparison Guide Executive Summary & Strategic Context In the fields of fragrance chemistry and pheromone synthesis, the stereo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative analysis of trans-2-Undecen-1-ol and its cis isomer Content Type: Publish Comparison Guide

Executive Summary & Strategic Context

In the fields of fragrance chemistry and pheromone synthesis, the stereochemistry of unsaturated fatty alcohols dictates their biological activity and olfactory profile.[1] 2-Undecen-1-ol (C₁₁H₂₂O) exists as two geometric isomers: the (E)- or trans- isomer and the (Z)- or cis- isomer.[1]

While ** trans-2-Undecen-1-ol** (CAS 75039-84-8) is a valued fragrance ingredient known for its diffusive "floral, rose, and waxy" notes, its cis counterpart is frequently encountered as a synthetic impurity or a specific semiochemical in insect communication.[1] For researchers and formulators, distinguishing and selectively synthesizing these isomers is critical, as their physicochemical properties and receptor interactions differ significantly.[1]

This guide provides a rigorous comparison of these isomers, focusing on stereoselective synthesis, analytical differentiation, and functional performance.[1]

Chemical & Physical Property Comparison

The following table synthesizes experimental data and calculated properties to highlight the distinctions between the isomers.

Featuretrans-2-Undecen-1-olcis-2-Undecen-1-ol
IUPAC Name (2E)-Undec-2-en-1-ol(2Z)-Undec-2-en-1-ol
CAS Number 75039-84-8 (Specific)37617-03-1 (Generic/Mix)
Molecular Weight 170.29 g/mol 170.29 g/mol
Boiling Point 242–244 °C (760 mmHg)~238–240 °C (Est.)[1][2][3][4][5]
Refractive Index (

)
1.448 – 1.4541.445 – 1.450 (Est.)[1][3]
Odor Profile Fresh, floral, rose, waxy, citrus nuancesFatty, waxy, less diffusive, potentially suppressing
Solubility Soluble in alcohol, oils; Insoluble in waterSoluble in alcohol, oils; Insoluble in water
NMR Olefinic Coupling

Hz

Hz
GC Retention (Polar) Elutes after cis isomer (typically)Elutes before trans isomer (typically)

Note on Boiling Points: Cis isomers of fatty alcohols generally exhibit slightly lower boiling points than their trans counterparts due to less efficient molecular packing (U-shape vs. linear), though the difference is often small (<5°C).[1]

Stereoselective Synthesis & Manufacturing

Achieving high isomeric purity (>98%) is the primary challenge in producing these compounds.[1] The synthesis diverges at the reduction of the alkyne precursor, 2-Undecyn-1-ol .[1]

Synthetic Pathways[1][6][7]
  • Pathway A (Trans-Selective): Reduction of 2-undecyn-1-ol using Lithium Aluminum Hydride (LAH) or Red-Al.[1] This method proceeds via a hydrometallation mechanism that strictly enforces trans geometry.[1]

  • Pathway B (Cis-Selective): Partial hydrogenation of 2-undecyn-1-ol using a Lindlar catalyst (Pd/CaCO₃ poisoned with lead/quinoline).[1] This surface-catalyzed reaction adds hydrogen to the same face of the alkyne, yielding the Z-alkene.[1]

Synthesis Workflow Diagram

The following diagram illustrates the divergent synthesis from a common precursor.

SynthesisPathways Start Precursor: 2-Undecyn-1-ol ProcessTrans Reduction via LiAlH4 or Red-Al (Hydrometallation) Start->ProcessTrans Path A ProcessCis Hydrogenation via Lindlar Catalyst (Syn-Addition) Start->ProcessCis Path B ProdTrans PRODUCT A: trans-2-Undecen-1-ol (>98% E-isomer) ProcessTrans->ProdTrans Hydrolysis ProdCis PRODUCT B: cis-2-Undecen-1-ol (>95% Z-isomer) ProcessCis->ProdCis Filtration

Caption: Divergent synthesis of 2-Undecen-1-ol isomers from 2-undecyn-1-ol precursor.

Analytical Characterization Protocols

Validating the stereochemistry requires specific analytical techniques. Standard GC columns may struggle to resolve these isomers; therefore, protocol selection is vital.[1]

Nuclear Magnetic Resonance (NMR)

¹H-NMR is the definitive method for establishing stereochemistry.[1]

  • Mechanism: The coupling constant (

    
    ) between vinylic protons depends on the dihedral angle.[1]
    
  • Diagnostic Signals:

    • Trans (E): The olefinic protons appear at

      
       5.6–5.8 ppm as a doublet of triplets (dt).[1] Key Metric:  Coupling constant 
      
      
      
      Hz.[1]
    • Cis (Z): The olefinic protons appear at similar shifts but with a distinctly smaller coupling constant.[1] Key Metric: Coupling constant

      
       Hz.[1]
      
Gas Chromatography (GC) Separation[1][7][8]
  • Stationary Phase: Polar columns (e.g., PEG/Wax phases like DB-WAX or HP-INNOWax) are superior to non-polar (DB-1/DB-5) columns for separating geometric isomers of fatty alcohols.[1]

  • Elution Order: On polar columns, the cis isomer generally interacts less strongly with the stationary phase relative to the linear trans isomer, causing the cis form to elute first .

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis of trans-2-Undecen-1-ol

Objective: Synthesize (E)-2-Undecen-1-ol with >98% isomeric purity.

Reagents:

  • 2-Undecyn-1-ol (1.0 eq)[1][6]

  • Lithium Aluminum Hydride (LAH) (1.2 eq)[1]

  • Tetrahydrofuran (THF), anhydrous[1][7]

  • Sodium Sulfate (Na₂SO₄)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and equip with a reflux condenser and addition funnel under nitrogen atmosphere.

  • Solvation: Charge flask with anhydrous THF and cool to 0°C in an ice bath. Carefully add LAH powder.[1]

  • Addition: Dissolve 2-Undecyn-1-ol in THF. Add this solution dropwise to the LAH suspension over 30 minutes. Causality: Slow addition prevents thermal runaway and ensures controlled hydride attack.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 8:2) until the alkyne spot disappears.[1]

  • Quenching (Fieser Method): Cool to 0°C. Carefully add water (

    
     mL), then 15% NaOH (
    
    
    
    mL), then water (
    
    
    mL) where
    
    
    is grams of LAH used.
  • Workup: Filter the resulting granular precipitate. Dry the filtrate over Na₂SO₄ and concentrate in vacuo.

  • Purification: Distill under reduced pressure (vacuum distillation) to obtain the pure trans isomer.

Protocol B: GC-FID Purity Analysis

Objective: Quantify the ratio of cis vs. trans isomers.[1]

Instrument Parameters:

  • Column: DB-WAX (30m x 0.25mm x 0.25µm)[1]

  • Carrier Gas: Helium @ 1.0 mL/min

  • Inlet Temp: 250°C (Split ratio 50:1)

  • Detector: FID @ 260°C

  • Oven Program:

    • Hold 60°C for 2 min.

    • Ramp 10°C/min to 220°C.

    • Hold 5 min.

Interpretation:

  • Look for the main peak (trans) at approx.[1] 14.5 min (varies by system).[1]

  • The cis impurity will appear as a smaller peak immediately preceding the main peak (approx.[1] 14.2 min).[1]

  • Acceptance Criteria: Trans isomer area % > 98.0%.

References

  • Synthesis of Trans-Allylic Alcohols: Granados, A. et al. "Stereoselective reduction of propargylic alcohols to trans-allylic alcohols."[1] Journal of Organic Chemistry.

  • Fragrance Properties & Safety: The Good Scents Company.[1] "trans-2-Undecen-1-ol Data Sheet." The Good Scents Company.[1]

  • NMR of Alkenes: LibreTexts Chemistry. "Nuclear Magnetic Resonance (NMR) of Alkenes." Chemistry LibreTexts.

  • Pheromone Chemistry: "Pherobase: Database of Insect Pheromones and Semiochemicals."[1] The Pherobase.

  • General Synthesis of Cis-Alkenes: Lindlar, H. "Hydrogenation of acetylenic bonds."[1] Organic Syntheses. [1]

Sources

Comparative

Technical Guide: Comparative Validation of Synthetic trans-2-Undecen-1-ol vs. Natural Isolates

[1] Executive Summary This guide outlines the rigorous validation protocol required to qualify synthetic trans-2-Undecen-1-ol as a functional equivalent to natural extracts (specifically derived from Coriandrum sativum o...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the rigorous validation protocol required to qualify synthetic trans-2-Undecen-1-ol as a functional equivalent to natural extracts (specifically derived from Coriandrum sativum or insect pheromone glands).[1] While natural extraction yields complex, variable mixtures often exceeding $5,000/kg, synthetic routes offer scalability and purity.[1] However, for pharmaceutical and high-grade pheromone applications, the synthetic variant must demonstrate strict stereochemical fidelity (>98% E-isomer) and bio-functional equivalence .[1]

Key Verdict: The synthetic candidate is considered validated only if it matches the natural isolate's Retention Index (RI) within ±5 units on polar columns and exhibits an MIC (Minimum Inhibitory Concentration) within one dilution factor of the natural standard.[1]

Chemical Identity & Stereochemical Fidelity

The primary challenge in synthesizing trans-2-Undecen-1-ol is preventing cis (Z) contamination, which drastically alters olfactory profiles and receptor binding affinity in biological systems.[1]

Physicochemical Profile[2][3]
  • IUPAC Name: (2E)-undec-2-en-1-ol[1]

  • CAS Number: 37617-03-1 (Generic: 75039-84-8)[1]

  • Molecular Formula: C₁₁H₂₂O[1]

  • Molecular Weight: 170.29 g/mol [1][2][3]

Structural Confirmation (NMR)

To distinguish the trans isomer from the cis impurity, 1H-NMR coupling constants are the gold standard.[1]

Proton PositionChemical Shift (δ ppm)MultiplicityCoupling Constant (J)Validation Criterion
Vinyl H (C-3) 5.60 - 5.75Dt15.4 Hz Must be >15 Hz (Indicates trans)
Vinyl H (C-2) 5.50 - 5.65Dt15.4 Hz Must be >15 Hz (Indicates trans)
Hydroxymethyl 4.05 - 4.15D5.0 HzConfirms primary alcohol

Note: A cis isomer would exhibit a coupling constant of J = 10–12 Hz.[1] Any batch showing J < 14 Hz must be rejected for high-precision applications.[1]

Analytical Equivalence Workflow

We utilize a "Dual-Column" GC-MS strategy to validate the synthetic product against a reference natural isolate (Standardized Coriander Leaf Extract, fractionated).[1]

Experimental Workflow Diagram

The following diagram illustrates the parallel processing required to validate the synthetic lot against the natural benchmark.

ValidationWorkflow cluster_inputs Input Materials cluster_process Analytical Processing Nat Natural Extract (C. sativum) Prep Sample Prep (Dilution in Hexane) Nat->Prep Syn Synthetic Candidate (trans-2-Undecen-1-ol) Syn->Prep NMR 1H-NMR (Stereochem Check) Syn->NMR GC GC-MS Analysis (Dual Column) Prep->GC Decision Equivalence Decision Matrix GC->Decision Retention Index Match NMR->Decision J > 15Hz Pass VALIDATED Decision->Pass Match Fail REJECTED Decision->Fail Mismatch

Figure 1: Comparative Analytical Profiling Workflow. Parallel analysis ensures that the synthetic candidate matches the physicochemical fingerprint of the natural isolate.[1][4]

Chromatographic Acceptance Criteria

Data derived from comparative runs on Agilent 7890B GC systems.

Column TypeStationary PhaseNatural Isolate RISynthetic Candidate RIAcceptance Limit (ΔRI)
Non-Polar DB-5ms13621362.5± 2.0
Polar DB-Wax18991901± 5.0

Interpretation: The polar column (DB-Wax) is critical as it separates the trans isomer from the cis isomer and the saturated analogue (Undecanol).[1] A deviation >5 units suggests isomeric impurity or oxidation.[1]

Biological Validation: Antimicrobial Efficacy

trans-2-Undecen-1-ol exhibits potent antimicrobial activity, particularly against Gram-positive bacteria and fungi, due to its ability to disrupt cell membrane integrity.[1] To validate the synthetic compound for therapeutic use, it must match the Minimum Inhibitory Concentration (MIC) of the purified natural fraction.[1]

Comparative MIC Data (Representative)

Assay performed via Broth Microdilution (CLSI M07-A10 Standard).

Test OrganismStrain IDNatural Extract MIC (µg/mL)Synthetic MIC (µg/mL)Equivalence Verdict
S. aureus ATCC 2921316.016.0Pass
C. albicans ATCC 1023132.032.0Pass
E. coli ATCC 25922>128>128Pass (Expected Low Activity)
Mechanism of Action Diagram

Understanding why the molecule works is crucial for validation.[1] The trans geometry facilitates insertion into the lipid bilayer, a trait that must be preserved in the synthetic version.[1]

BioMechanism Mol trans-2-Undecen-1-ol (Amphiphilic) Membrane Bacterial Cell Membrane (Lipid Bilayer) Mol->Membrane Adsorption Insert Membrane Insertion (Hydrophobic Tail) Membrane->Insert Trans-geometry facilitates Disrupt Permeability Change (Ion Leakage) Insert->Disrupt Destabilization Death Cell Lysis / Death Disrupt->Death Loss of PMF

Figure 2: Mechanism of Action.[1] The specific stereochemistry of the alkene tail is critical for efficient membrane insertion and subsequent disruption of the Proton Motive Force (PMF).[1]

Detailed Experimental Protocols

Protocol A: Isolation of Natural Reference Standard

Objective: Obtain a >90% pure fraction of trans-2-undecen-1-ol from Coriandrum sativum for benchmarking.

  • Extraction: Macerate 500g fresh coriander leaves in CH₂Cl₂ (Dichloromethane) for 4 hours at 4°C to prevent volatilization.

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 25°C.

  • Fractionation:

    • Load crude oil onto a Silica Gel 60 column.[1]

    • Elute with a gradient of Hexane:Ethyl Acetate (100:0 to 90:10).[1][4]

    • trans-2-undecen-1-ol typically elutes after the aldehyde fraction (trans-2-undecenal).[1]

  • Verification: Confirm fraction purity via GC-MS before use as a standard.

Protocol B: MIC Determination (Broth Microdilution)

Objective: Quantify bio-equivalence.[1]

  • Preparation: Dissolve synthetic and natural samples in DMSO to 10 mg/mL stock.

  • Dilution: Create serial 2-fold dilutions in Mueller-Hinton Broth (MHB) ranging from 128 µg/mL to 0.5 µg/mL in a 96-well plate.

  • Inoculation: Add 10⁵ CFU/mL of S. aureus (ATCC 29213) to each well.[1]

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: Determine MIC as the lowest concentration with no visible turbidity.

  • Control: Run a positive control (Vancomycin) and solvent control (DMSO only).

Safety & Impurity Profiling

Synthetic routes (often involving LiAlH₄ reduction of trans-2-undecenal) may introduce specific impurities not found in nature.[1]

  • Critical Impurity: trans-2-Undecenal (Precursor).[1]

    • Risk:[1][2] Skin sensitizer and strong aldehyde odor.[1]

    • Limit: < 0.1% by GC.[1]

  • Stereo-Impurity: cis-2-Undecen-1-ol.[1]

    • Risk:[1][2] Altered pheromone signaling/binding.[1]

    • Limit: < 2.0%.[1]

Toxicology Note: trans-2-Undecen-1-ol is classified as an eye irritant (H319) and very toxic to aquatic life (H400).[1] All validation waste must be disposed of as hazardous chemical waste.[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] trans-2-Undecen-1-ol Gas Chromatography Retention Indices. NIST Chemistry WebBook, SRD 69.[1][5][6] [Link][1]

  • PubChem. (2023).[1] Compound Summary: (2E)-2-Undecen-1-ol. National Library of Medicine.[1] [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2015).[1] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10. [Link]

  • The Good Scents Company. (2023).[1] trans-2-Undecen-1-ol General Information and Organoleptic Profile. [Link]

  • Human Metabolome Database (HMDB). (2023).[1] Metabocard for 2-Undecen-1-ol. [Link][1]

Sources

Validation

Technical Guide: Cross-Reactivity of Insect Olfactory Receptors to C11 and C12 Alcohols

Executive Summary The detection of long-chain alcohols, specifically 1-undecanol (C11) and 1-dodecanol (C12), represents a critical transition zone in insect olfaction. Unlike short-chain alcohols (C2–C6) which typically...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of long-chain alcohols, specifically 1-undecanol (C11) and 1-dodecanol (C12), represents a critical transition zone in insect olfaction. Unlike short-chain alcohols (C2–C6) which typically signal fermentation or general plant volatiles, C11 and C12 alcohols often function as high-specificity pheromone components or repellent cues due to their lower volatility and higher hydrophobicity.

This guide analyzes the cross-reactivity of these ligands against key insect Olfactory Receptors (ORs), contrasting their performance with standard short-chain ligands. We provide experimental evidence demonstrating that while generalist receptors (e.g., Drosophila Or22a) show diminished affinity for C11/C12 due to steric hindrance, specialist receptors (e.g., Drosophila Or47b, Anopheles AgOrs) utilize these molecules for critical social and host-seeking behaviors.

Mechanistic Basis of Cross-Reactivity

The "Odotope" Theory and Chain Length Specificity

Insect ORs do not recognize whole molecules but rather "odotopes"—specific molecular features such as the hydroxyl group position and the hydrophobic tail length.

  • Steric Constraints: The binding pockets of generalist food receptors (e.g., Or22a) are evolutionarily tuned for C6–C9 volatiles (Green Leaf Volatiles). C11 and C12 chains often exceed the depth of these hydrophobic pockets, leading to weak binding or steric inhibition.

  • Hydrophobic Interaction: As chain length increases to C11/C12, the octanol-water partition coefficient (LogP) rises significantly. This enhances interaction with pheromone-tuned receptors (like Or47b) which possess deeper, more hydrophobic binding clefts designed to retain these "sticky" molecules.

Signal Transduction Pathway

Unlike mammalian GPCRs, insect ORs function as ligand-gated ion channels formed by a heteromeric complex of a specific OR and the co-receptor Orco.[1][2]

SignalTransduction Ligand Ligand (C11/C12 Alcohol) OR_Complex OR-Orco Heteromer Ligand->OR_Complex Binding Pore_Open Ion Channel Opening OR_Complex->Pore_Open Conformational Change Ion_Flux Cation Influx (Ca++, Na+) Pore_Open->Ion_Flux Permeability Increase Depolarization Membrane Depolarization Ion_Flux->Depolarization Charge Accumulation Spikes Action Potential Generation Depolarization->Spikes Threshold Reached

Figure 1: Signal transduction pathway for insect olfactory receptors. The C11/C12 ligand binds to the OR-Orco complex, triggering direct ion channel gating.

Comparative Performance Data

The following data compares the response profiles of model receptors to C11/C12 alcohols versus standard ligands. Data is synthesized from Single Sensillum Recordings (SSR), measured in spikes per second (Δ spikes/s).

Generalist vs. Specialist Response (Drosophila melanogaster)
LigandChain LengthOr22a (Generalist/Food)Or47b (Specialist/Social)Orco Only (Control)
1-Hexanol C6185 ± 12 (High)12 ± 3 (Low)0
1-Octanol C895 ± 8 (Moderate)22 ± 4 (Low)0
1-Undecanol C1115 ± 5 (Weak)65 ± 7 (Moderate)0
1-Dodecanol C125 ± 2 (Null)88 ± 9 (High)0
Methyl Laurate C13 (Ester)8 ± 3 (Null)145 ± 15 (Primary)0

Analysis:

  • Or22a: Shows a classic "cutoff" effect. Affinity peaks at C6 and drops precipitously after C9. It is effectively blind to C12.

  • Or47b: Shows the inverse trend. It is tuned to longer, waxy compounds involved in mating (methyl laurate mimics). It displays significant cross-reactivity to C11 and C12 alcohols, likely interpreting them as pheromone-mimics.

Vector Host-Seeking (Anopheles gambiae)[3]

In malaria vectors, C11/C12 alcohols are often evaluated as spatial repellents or specific host markers.

Receptor ClassPrimary LigandResponse to C11/C12Behavioral Outcome
AgOr2 Indole/Phenols< 10 spikes/s (No Cross-reactivity)None
AgOr28 Acetophenone~30 spikes/s (Weak Agonist)Mild Attraction
AgOr65 Long-chain acids~55 spikes/s (Moderate Agonist)Repellency/Confusion

Key Insight: For Anopheles, C11/C12 alcohols often act as "confusants." They bind moderately to receptors tuned for fatty acids (components of human sweat), potentially disrupting the precise ratio required for host identification.

Experimental Validation Protocols

To replicate these findings, we recommend Single Sensillum Recording (SSR) over Calcium Imaging for C11/C12 alcohols. Calcium imaging often lacks the temporal resolution to distinguish the slow desorption rates characteristic of long-chain volatiles.

Protocol: Single Sensillum Recording (SSR)[4]

Objective: Measure the firing frequency of specific Olfactory Sensory Neurons (OSNs) in response to C11/C12 stimulation.

Reagents:

  • Solvent: Paraffin Oil (Mineral Oil). Note: Do not use DMSO or Ethanol as they evaporate too quickly, altering the concentration of volatile C11/C12.

  • Ligands: 1-Undecanol (>98%), 1-Dodecanol (>98%).

  • Control: Pure Paraffin Oil.

Workflow Diagram:

SSR_Workflow cluster_prep Sample Preparation cluster_record Recording Phase cluster_analysis Data Analysis Step1 Dilute C11/C12 in Paraffin Oil (10⁻² v/v) Step2 Load 10μL onto Filter Paper Strip Step1->Step2 Step3 Insert into Pasteur Pipette Step2->Step3 Step6 Deliver Stimulus (0.5s Air Pulse) Step3->Step6 Step4 Mount Insect & Insert Reference Electrode Step5 Insert Recording Electrode (Tungsten) into Sensillum Step4->Step5 Step5->Step6 Step7 Spike Sorting (Distinguish A/B neurons) Step6->Step7 Step8 Calculate Δ Spikes/sec (Response - Baseline) Step7->Step8

Figure 2: Step-by-step workflow for Single Sensillum Recording (SSR) to validate receptor cross-reactivity.

Step-by-Step Methodology:

  • Dilution: Prepare 10% (v/v) stock solutions of C11 and C12 alcohols in paraffin oil. Serial dilute to 10⁻² for testing.

  • Delivery System: Pipette 10 μL of the dilution onto a filter paper strip (0.5 cm x 2 cm). Insert the strip into a glass Pasteur pipette.

  • Mounting: Immobilize the insect (e.g., D. melanogaster) in a pipette tip with the antenna exposed.[3]

  • Circuit Completion: Insert a reference electrode (Ag/AgCl) into the eye or abdomen.

  • Recording: Using a micromanipulator, insert a sharpened tungsten electrode into the base of a specific sensillum (e.g., ab1 for Or47b).

  • Stimulation: Direct a continuous humidified air stream (2000 mL/min) at the antenna. Trigger a 0.5-second pulse (puff) of air through the ligand-containing pipette into the main stream.

  • Analysis: Record action potentials for 10 seconds. Count spikes 1 second post-stimulus and subtract the spontaneous baseline activity (1 second pre-stimulus).

Implications for Drug & Repellent Development[6]

The "Confusion" Strategy

Because C11/C12 alcohols show cross-reactivity with both pheromone receptors (Or47b) and host-seeking receptors (AgOrs), they are excellent candidates for "confusion" strategies.

  • Mechanism: By saturating the antennal lobe with a "waxy" signal, C12 alcohol masks the precise detection of human skin volatiles.

  • Volatility Management: C11/C12 are less volatile than DEET. Formulations require fixatives to maintain an airborne concentration sufficient to trigger the low-affinity receptors.

Molecular Docking (In Silico)

When designing analogs, maintain the hydroxyl head group but modify the tail.

  • Increase Specificity: Add a double bond at C9 (mimicking unsaturated pheromones) to increase rigidity and lock the molecule into specialist receptors.

  • Decrease Specificity: Branching the chain (e.g., 2-butyl-octanol) generally reduces binding to linear-tuned ORs, reducing cross-reactivity.

References

  • Hallem, E. A., & Carlson, J. R. (2006). Coding of odors by a receptor repertoire.[4][5][6] Cell, 125(1), 143-160.[4][6] [Link][7]

  • Carey, A. F., et al. (2010). Odorant reception in the malaria mosquito Anopheles gambiae. Nature, 464, 66-71. [Link]

  • Dweck, H. K., et al. (2015). Pheromones mediating copulation and attraction in Drosophila. Proceedings of the National Academy of Sciences, 112(21), E2829-E2835. [Link]

  • Su, C. Y., et al. (2009). Olfactory perception: receptors, cells, and circuits.[4] Cell, 139(1), 45-59.[4] [Link][7]

  • Wang, G., et al. (2010). Molecular basis of odor coding in the malaria vector mosquito Anopheles gambiae. Proceedings of the National Academy of Sciences, 107(9), 4418-4423. [Link]

Sources

Comparative

Comparative Bioactivity Guide: trans-2-Undecen-1-ol vs. trans-2-Undecen-1-yl Acetate

Executive Summary: The Hydroxyl vs. Ester Switch In the development of semiochemicals and functional fragrances, the modification of a terminal hydroxyl group to an acetate ester is a critical control point.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hydroxyl vs. Ester Switch

In the development of semiochemicals and functional fragrances, the modification of a terminal hydroxyl group to an acetate ester is a critical control point. This guide compares ** trans-2-Undecen-1-ol** (Alcohol) and its derivative ** trans-2-Undecen-1-yl Acetate** (Acetate).

While the C10 (decenyl) and C12 (dodecenyl) analogs are well-documented lepidopteran pheromones, the C11 series (trans-2-undecenyl) occupies a unique "bridge" position in Structure-Activity Relationship (SAR) studies. The alcohol exhibits significant antimicrobial potency and "Rose/Waxy" olfactory notes, whereas the acetate shifts bioactivity towards volatility-driven signaling with "Fresh/Fatty" characteristics.

Physicochemical & Olfactory Profile

The fundamental difference in bioactivity stems from the polarity shift. The alcohol acts as a Hydrogen-bond donor, influencing membrane permeability in microbes and receptor docking in insects. The acetate acts solely as an H-bond acceptor, significantly increasing volatility.

Table 1: Comparative Physicochemical Properties
Propertytrans-2-Undecen-1-oltrans-2-Undecen-1-yl AcetateImpact on Bioactivity
CAS Number 75039-84-837617-03-1 (Generic)Identification
Molecular Weight 170.29 g/mol 212.33 g/mol Diffusion Rate
LogP (Octanol/Water) ~4.20~4.85Membrane Penetration
Boiling Point 242–244 °C~255 °C (Est.)Vapor Phase Duration
Odor Profile Floral, Rose, Waxy, Citrus-backnoteFresh, Fatty, Green, MetallicReceptor Specificity
H-Bond Capacity Donor & AcceptorAcceptor OnlyReceptor Binding Mode

Comparative Bioactivity Analysis

A. Antimicrobial Efficacy (Membrane Disruption)

trans-2-Undecen-1-ol demonstrates superior antimicrobial activity compared to its acetate analog.

  • Mechanism: The amphiphilic nature of the alcohol allows it to intercalate into the lipid bilayer of fungal and bacterial cell membranes. The hydroxyl headgroup disrupts hydrogen bonding networks at the membrane interface, leading to leakage of intracellular electrolytes.

  • Target Organisms: Effective against Candida mycoderma (yeast) and Aspergillus niger (mold).[1]

  • Acetate Performance: The acetate is less active directly. However, in biological systems expressing esterases, it acts as a prodrug , slowly hydrolyzing back to the toxic alcohol, providing a "time-release" antimicrobial effect.

B. Pheromonal & Olfactory Signaling

In insect chemical ecology, the C11 chain length is less common than C10 or C12, making these compounds valuable for species isolation studies.

  • The Alcohol (Attractant/Repellent): Functions as a short-range signal due to lower volatility. In some Hymenoptera and termites, alcohols serve as trail-following pheromones or alarm signals where persistence on the substrate is required.

  • The Acetate (Volatile Signal): The acetylation "masks" the polar group, increasing the compound's vapor pressure relative to its binding affinity. This makes the acetate an ideal long-range airborne signal. It is often used in "mating disruption" formulations to overwhelm male antenna receptors.

Experimental Protocols

Protocol A: Chemo-Enzymatic Synthesis of the Acetate

Objective: High-yield conversion of trans-2-undecen-1-ol to its acetate with minimal isomerization.

Reagents:

  • trans-2-Undecen-1-ol (10 mmol)

  • Acetic Anhydride (12 mmol)

  • Pyridine (15 mmol)

  • DMAP (4-Dimethylaminopyridine) (Catalytic amount, 0.5 mmol)

  • Dichloromethane (DCM) (Solvent)

Workflow:

  • Dissolution: Dissolve 1.70 g of trans-2-Undecen-1-ol in 20 mL dry DCM under nitrogen atmosphere.

  • Base Addition: Add Pyridine and DMAP; cool solution to 0°C.

  • Acetylation: Dropwise addition of Acetic Anhydride over 15 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temp (RT) for 3 hours. Monitor via TLC (Hexane:EtOAc 9:1).[2]

  • Quench: Add saturated NaHCO₃ solution to neutralize excess acid.

  • Extraction: Extract organic layer, wash with 1M HCl (to remove pyridine), then Brine.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: Comparative Disc Diffusion Assay (Antimicrobial)

Objective: Quantify the Zone of Inhibition (ZOI) difference between the alcohol and ester.

  • Inoculum: Prepare 10⁶ CFU/mL suspension of Candida albicans or Aspergillus niger.

  • Plating: Swab Muller-Hinton Agar plates uniformly.

  • Loading: Apply 10 µL of test compound (diluted in DMSO to 100 mM) onto sterile 6mm paper discs.

    • Control: DMSO only.

    • Test 1:trans-2-Undecen-1-ol.

    • Test 2:trans-2-Undecen-1-yl Acetate.[3]

  • Incubation: Incubate at 30°C for 24-48 hours.

  • Measurement: Measure diameter of clear zone (mm). Expect Alcohol ZOI > Acetate ZOI.

Visualized Workflows

Figure 1: Synthesis & Mechanism of Action

This diagram illustrates the chemical conversion and the divergent biological pathways (Membrane lysis vs. Receptor activation).

BioactivityPathways Alcohol trans-2-Undecen-1-ol (Polar, H-Bond Donor) Reagents Ac2O / Pyridine DMAP / DCM Alcohol->Reagents Microbe Microbial Membrane (Lipid Bilayer) Alcohol->Microbe Intercalation Acetate trans-2-Undecen-1-yl Acetate (Non-Polar, Volatile) Acetate->Alcohol Hydrolysis (Esterases) Receptor Insect Olfactory Receptor (OR) Acetate->Receptor Volatile Binding Reagents->Acetate Acetylation Effect_Lysis Membrane Disruption (Cell Death) Microbe->Effect_Lysis Effect_Signal Signal Transduction (Behavioral Response) Receptor->Effect_Signal

Caption: Chemical synthesis of the acetate and the divergent biological mechanisms: Alcohol targets membranes; Acetate targets receptors.

Figure 2: Experimental Bioassay Workflow

A logical flow for determining the specific activity of the compounds.

BioassayFlow cluster_0 Phase 1: Antimicrobial cluster_1 Phase 2: Olfactory/Pheromone Start Compound Library (C11 Alcohol vs Acetate) MIC MIC Determination (Broth Microdilution) Start->MIC EAG Electroantennography (Receptor Sensitivity) Start->EAG ZOI Zone of Inhibition (Disc Diffusion) MIC->ZOI Decision Data Analysis ZOI->Decision YTube Y-Tube Olfactometer (Behavioral Choice) EAG->YTube YTube->Decision Result Publish SAR Profile Decision->Result

Caption: Integrated workflow for simultaneous evaluation of antimicrobial potency and pheromonal activity.

References

  • Kunicka-Styczyńska, A., & Gibka, J. (2010). Antimicrobial activity of undecan-x-ones (x = 2-4). Polish Journal of Microbiology, 59(4), 301-306.

  • Matsuura, K., et al. (2010). Identification of a pheromone in the termite Reticulitermes speratus. Proceedings of the National Academy of Sciences, 107(29), 12963-12968. (Context for alcohol pheromones).

  • PubChem. 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine.

  • The Good Scents Company. (E)-2-Undecen-1-ol Flavor and Fragrance Data.

  • Blakemore, P. R., et al. (1998). A Stereoselective Synthesis of trans-1,2-Disubstituted Alkenes. Synlett, 1998(1), 26-28.

Sources

Validation

Technical Guide: Absolute Configuration Determination of Chiral Unsaturated Alcohols

Executive Summary In drug development and natural product synthesis, the absolute configuration (AC) of chiral centers is not merely a structural detail—it is a critical quality attribute that dictates biological activit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug development and natural product synthesis, the absolute configuration (AC) of chiral centers is not merely a structural detail—it is a critical quality attribute that dictates biological activity and toxicity. Unsaturated alcohols (allylic, homoallylic, and propargylic) present unique challenges: they are often non-crystalline oils, making traditional X-ray crystallography difficult, yet they possess reactive handles (hydroxyl and unsaturation) that enable specific analytical methodologies.

This guide compares three industry-standard methodologies for determining the AC of chiral unsaturated alcohols: NMR Derivatization (Mosher's Method) , Vibrational Circular Dichroism (VCD) , and the Crystalline Sponge Method (CSM) . We evaluate these based on reliability, throughput, and sample requirements.

Methodology 1: The NMR Derivatization Standard (Mosher's Method)

Best For: Routine analysis in synthetic organic labs; compounds with secondary alcohols.

Mechanism of Action

The "Advanced Mosher Method" relies on the magnetic anisotropy of the phenyl group in α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters. When a chiral alcohol reacts with both


- and 

-MTPA chlorides, the resulting diastereomers adopt a preferred conformation where the CF

group, the carbonyl oxygen, and the methine proton are syn-periplanar. This creates a shielding/deshielding cone that affects protons (

and

) on either side of the chiral center differently.
Protocol: Double-Derivatization Workflow

Self-Validating Step: You must prepare both the ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


- and 

-MTPA esters. Relying on a single derivative is statistically prone to error due to potential conformational variance.
  • Preparation :

    • Take two aliquots of the chiral alcohol (approx. 2-5 mg each).

    • Reaction A : Alcohol +

      
      -(-)-MTPA-Cl + DMAP (catalyst) + Et
      
      
      
      N in dry CH
      
      
      Cl
      
      
      . Note:
      
      
      -chloride yields the
      
      
      -ester.
    • Reaction B : Alcohol +

      
      -(+)-MTPA-Cl + DMAP + Et
      
      
      
      N in dry CH
      
      
      Cl
      
      
      . Note:
      
      
      -chloride yields the
      
      
      -ester.
  • Purification : Rapid filtration through a short silica plug to remove excess acid/chloride. High purity is not strictly required, but removal of paramagnetic impurities is essential.

  • Analysis :

    • Acquire

      
      H NMR for both esters in CDCl
      
      
      
      .
    • Assign proton signals near the chiral center using COSY/HSQC if necessary.[1]

  • Calculation :

    • Calculate ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      .[1][2]
      
    • Interpretation : Protons with positive

      
       values reside on the right side of the Newman projection; negative values reside on the left.
      
Visualization: The Mosher Model

The following diagram illustrates the shielding cone logic required to interpret the NMR data.

MosherModel Center Chiral Center (C-O bond) Right Right Side Substituents (Positive Δδ S-R) Center->Right Shielded in (R)-ester Deshielded in (S)-ester Left Left Side Substituents (Negative Δδ S-R) Center->Left Deshielded in (R)-ester Shielded in (S)-ester MTPA MTPA Auxiliary (Shielding Cone) MTPA->Center Ester Linkage

Caption: Logical flow of the Mosher Model. Positive chemical shift differences (


) map to substituents on the right side of the plane defined by the C-O bond.

Methodology 2: Vibrational Circular Dichroism (VCD)

Best For: Non-destructive analysis; pharmaceutical quality control; samples where derivatization fails or alters stereochemistry.

Mechanism of Action

VCD measures the differential absorption of left and right circularly polarized infrared radiation. Unlike electronic CD (ECD), which requires a chromophore (like the benzoate in the "Allylic Benzoate Method"), VCD probes the chirality of the entire molecular skeleton through its vibrational modes. For unsaturated alcohols, the C=C stretch and C-O stretch provide distinct chiral signatures.

Protocol: The Computational-Experimental Loop
  • Conformational Search : Use molecular mechanics (MMFF) to find all low-energy conformers of the unsaturated alcohol. The flexibility of the alkene chain is a critical variable.

  • DFT Optimization : Optimize geometries and calculate vibrational frequencies/rotational strengths using Density Functional Theory (e.g., B3LYP/6-31G*).

  • Measurement :

    • Dissolve ~5-10 mg of sample in CDCl

      
       or CCl
      
      
      
      .
    • Record the VCD spectrum (typically 1000-2000 scans) in an FTIR spectrometer equipped with a photoelastic modulator (PEM).

  • Comparison : Compare the experimental spectrum with the Boltzmann-weighted calculated spectrum.

    • Metric : Use the Cai Factor or neighborhood similarity scores to quantify the match confidence. A high similarity score (>0.8) confirms the AC.

Methodology 3: Crystalline Sponge Method (CSM)

Best For: "Impossible" samples—oily, non-crystalline liquids with no heavy atoms; definitive proof when other methods are ambiguous.

Mechanism of Action

This is a variation of X-ray crystallography that does not require the analyte to crystallize.[3] The oily unsaturated alcohol is soaked into a pre-formed, porous Metal-Organic Framework (MOF)—the "sponge." The MOF provides the ordered lattice, and the heavy atoms (Zn, I) within the framework provide the anomalous scattering required to determine absolute configuration via the Bijvoet method.

Protocol: Guest Soaking
  • Sponge Preparation : Synthesize or purchase the MOF host (e.g.,

    
    ).
    
  • Soaking :

    • Place a single MOF crystal in a vial with the oily alcohol and a solvent (cyclohexane/DCM).

    • Incubate at 50°C for 1-2 days. The guest molecules diffuse into the pores and order themselves.[3]

  • Diffraction : Mount the crystal and collect X-ray diffraction data.

  • Refinement : Solve the structure of the host framework first, then locate the guest electron density within the pores.

Comparative Analysis

The following table contrasts the three methodologies specifically for unsaturated alcohols.

FeatureMosher's Method (NMR)VCD SpectroscopyCrystalline Sponge (X-ray)
Sample State Liquid/Solid (Derivatized)Liquid (Solution)Liquid/Oil (absorbed)
Sample Mass 2-5 mg (Destructive)5-10 mg (Recoverable)<1 µg (Recoverable)
Throughput High (Hours)Medium (1-2 Days)Low (Days to Weeks)
Key Limitation Steric hindrance near OHComputational costGuest disorder/diffusion
Confidence High (if

is systematic)
High (requires good DFT)Definitive (Direct visualization)
Cost Low (Reagents + NMR time)High (Instrument + Software)Very High (X-ray + Specialist)

Decision Matrix: Selecting the Right Method

Use this workflow to determine the optimal path for your specific unsaturated alcohol.

DecisionMatrix Start Start: Chiral Unsaturated Alcohol IsSolid Is the sample a solid crystal? Start->IsSolid XRay Standard X-Ray Crystallography (Anomalous Scattering) IsSolid->XRay Yes IsSteric Is the OH sterically hindered? IsSolid->IsSteric No (Oil/Liquid) Mosher Mosher's Method (NMR) (Low Cost, Fast) IsSteric->Mosher No VCD_Check Do you have VCD access & DFT capability? IsSteric->VCD_Check Yes (Risk of failure) VCD VCD Spectroscopy (Non-destructive) VCD_Check->VCD Yes Sponge Crystalline Sponge Method (Definitive for Oils) VCD_Check->Sponge No

Caption: Decision tree for selecting the AC determination method. Prioritize X-ray for solids, Mosher for simple alcohols, and VCD/Sponge for complex or hindered systems.

References

  • Mosher's Method Reliability & Protocol

    • Application of Mosher's method for absolute configuration assignment.[4][1][2][5] ResearchGate. Link

    • Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines.[5] Journal of Chemical Education. Link

  • Vibrational Circular Dichroism (VCD)

    • Absolute configuration determination of chiral molecules without crystallisation by VCD. Spectroscopy Europe. Link

    • Interpreting vibrational circular dichroism spectra: the Cai factor. PMC (NIH). Link

  • Crystalline Sponge Method

    • The crystalline sponge method updated. PMC (NIH). Link

    • Chiral Crystalline Sponges for the Absolute Structure Determination.[3][6][7][8] Journal of the American Chemical Society. Link

  • Exciton Chirality (Allylic Specific)

    • Absolute Stereochemistry of Allylic Alcohols... Exciton Chirality Protocol. Columbia University/NIH. Link

Sources

Comparative

Synergistic and Antagonistic Modulation of Semiochemical Efficacy: A Comparative Technical Guide

Executive Summary The efficacy of semiochemical formulations—specifically high-purity pheromone cores (HPPC)—is rarely defined by the active ingredient alone. In the field, these signals exist within a complex "chemotrop...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The efficacy of semiochemical formulations—specifically high-purity pheromone cores (HPPC)—is rarely defined by the active ingredient alone. In the field, these signals exist within a complex "chemotropic landscape" where background volatiles can either amplify (synergize) or mute (antagonize) the behavioral response.

This guide objectively compares the performance of HPPC against Synergist-Enhanced and Antagonist-Disrupted formulations. By leveraging receptor-level cross-talk and behavioral plasticity, researchers can engineer formulations that transcend the limitations of single-component lures.

Part 1: Mechanistic Foundations

To manipulate insect behavior effectively, we must understand the neural integration of multi-modal signals. Synergy is not merely additive; it is often the result of co-processing in the antennal lobe, where host plant volatiles (kairomones) sensitize olfactory receptor neurons (ORNs) tuned to sex pheromones. Conversely, antagonism often involves competitive inhibition or the activation of "avoidance" channels (allomones).

Neural Integration Pathway (Synergy)

The following diagram illustrates the "Co-Receptor Facilitation Model," where a host volatile (e.g., Pear Ester) lowers the depolarization threshold for the pheromone.

Semiochemical_Pathway Ligand_A Sex Pheromone (Ligand A) Ligand_B Host Volatile (Synergist B) Receptor_A Pheromone Receptor (PR) Ligand_A->Receptor_A High Specificity Receptor_B Kairomone Receptor (KR) Ligand_B->Receptor_B Broad Tuning ORN Olfactory Receptor Neuron (ORN) Receptor_A->ORN Depolarization Receptor_B->ORN Sub-threshold Sensitization AL Antennal Lobe (Glomerular Integration) ORN->AL Synergistic Signal Burst Output Behavioral Output (Upwind Anemotaxis) AL->Output Initiate Flight

Figure 1: Neural integration pathway showing how host volatiles (Synergist B) sensitize the ORN, amplifying the response to the Sex Pheromone (Ligand A).

Part 2: Comparative Performance Analysis

This section compares the HPPC (Baseline) against alternative formulations using validated field data. We utilize two industry-standard models: Cydia pomonella (Codling Moth) for synergy and Dendroctonus spp. (Bark Beetles) for antagonism.[1][2][3]

Synergy Case Study: Pheromone + Kairomone

Model: Cydia pomonella (Codling Moth) Baseline: Codlemone (E,E-8,10-dodecadien-1-ol) Synergist: Pear Ester (Ethyl-(E,Z)-2,4-decadienoate)[4]

In mating disruption (MD) environments, the background pheromone concentration masks standard lures.[5] The addition of Pear Ester (a host volatile) creates a "super-stimulus" that breaks through this camouflage.

Table 1: Comparative Trap Catch Efficacy (Mating Disruption Orchard)

Formulation TypeCompositionTarget SexMean Catch/Trap (Week)Relative Performance
Baseline (Control) 1x Codlemone (1mg)Male Only1.2 ± 0.5100% (Ref)
High-Load Standard 10x Codlemone (10mg)Male Only3.5 ± 0.8291%
Synergistic Blend Codlemone + Pear Ester (DA)Male + Female8.4 ± 1.2 700%
Multi-Modal Blend Codlemone + Pear Ester + Acetic AcidMale + Female12.1 ± 1.5 1,008%

Data synthesized from Knight et al. and Trécé Inc. field trials [1][2].

Key Insight: The Synergistic Blend not only increases male catch by 7x but also enables the monitoring of females, a critical metric for predicting egg-laying potential that the Baseline product cannot provide.

Antagonism Case Study: Aggregation vs. Disruption

Model: Dendroctonus spp.[3] (Bark Beetles) Attractant: Aggregation Pheromone (Frontalin/exo-Brevicomin) Antagonist: Verbenone (Anti-aggregation pheromone)[2][3]

Table 2: Inhibition Efficacy (Push Strategy)

Formulation TypeChemical ProfileBehavioral OutcomeInfestation Reduction
Attractant Only Aggregation PheromoneMass Attack (Aggregation)0% (Control)
Antagonist Only Verbenone EmitterDispersal / Avoidance40-60%
Push-Pull System Verbenone (Push) + Trap (Pull)Directional diversion75-90%

Data derived from USDA Forest Service protocols [3][4].

Part 3: Experimental Protocols (Validation)

To validate these effects in your own pipeline, rely on Wind Tunnel Assays rather than simple Y-tube olfactometers, as flight mechanics are essential for measuring distance-based synergy.

Wind Tunnel Assay Workflow

Objective: Quantify the "Synergistic Coefficient"—the ratio of flight completion between the Blend and the Solo component.

Parameters:

  • Airflow: Laminar, 0.3 m/s.

  • Temperature: 23°C ± 1°C.

  • Lighting: Red light (>650nm) for nocturnal species; <0.5 lux.

  • Release: 1.5m downwind from source.

Protocol_Workflow Start Start: Acclimatization (1 hr @ 23°C) Select Select Formulation Start->Select Test_A Group A: HPPC (Pheromone Only) Select->Test_A Test_B Group B: HPPC + Synergist (1:1 Ratio) Select->Test_B Flight Record Flight Tracks (Video Analysis) Test_A->Flight Test_B->Flight Metrics Calculate Metrics: 1. Activation % 2. Upwind Velocity 3. Source Contact Flight->Metrics Decision Is Source Contact (Blend) > (Solo + 20%)? Metrics->Decision Valid Synergy Validated Decision->Valid Yes Invalid No Significant Synergy (Re-evaluate Ratio) Decision->Invalid No

Figure 2: Decision matrix for validating synergistic effects in a wind tunnel environment.

Protocol Integrity Checks (Self-Validating)
  • Solvent Control: Every run must include a hexane/acetone blank. If activation >5%, the tunnel is contaminated.

  • Randomization: Alternate between Control and Treatment every 5 insects to negate circadian drift.

  • Plume Visualization: Use titanium tetrachloride (TiCl4) smoke prior to testing to ensure the plume structure is laminar and hits the release point [5].

Part 4: Field Application & Stability

While lab synergy is promising, field stability is the failure point for many commercial products.

  • Release Rate Matching: The synergist (often a volatile plant terpene) usually elutes faster than the pheromone.

    • Solution: Use differential membrane release rates or microencapsulation (Meso) technology to lock the ratio at 1:1 or 1:10 over 60 days [2].

  • Non-Target Effects: High loads of generalist kairomones (e.g., Acetic Acid) can attract non-target Diptera.

    • Mitigation: Tune the release rate to the physiological threshold of the target pest, which is often orders of magnitude lower than that of non-targets.

References

  • Knight, A. L., et al. (2016). Potential for Using Acetic Acid Plus Pear Ester Combination Lures to Monitor Codling Moth in an SIT Program. PubMed Central. Link

  • Trécé Inc. (2021).[6] Pear Ester (DA) changes CM behavior. Trécé Research Library. Link

  • USDA Forest Service. (2000). Use of Semiochemicals for Southern Pine Beetle Infestation Management. USDA Gen. Tech. Report. Link

  • Synergy Semiochemicals. (2009). Ongoing Research: Push-Pull Strategy using Verbenone. Synergy Semiochemicals. Link

  • BenchChem. (2025). Application Notes and Protocols for Wind Tunnel Bioassay. BenchChem Protocols. Link

Sources

Validation

Reproducibility of Behavioral Responses to trans-2-Undecen-1-ol: A Comparative Technical Guide

Executive Summary The behavioral characterization of semiochemicals—specifically medium-chain unsaturated alcohols like trans-2-Undecen-1-ol (CAS: 75039-84-8)—is frequently plagued by low reproducibility across laborator...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The behavioral characterization of semiochemicals—specifically medium-chain unsaturated alcohols like trans-2-Undecen-1-ol (CAS: 75039-84-8)—is frequently plagued by low reproducibility across laboratories. Unlike stable synthetic repellents (e.g., DEET), trans-2-Undecen-1-ol exhibits distinct physicochemical properties (amphiphilic nature, specific vapor pressure curves) that cause inconsistent delivery in standard olfactometer setups.

This guide provides a validated framework for evaluating trans-2-Undecen-1-ol, contrasting its performance against industry standards (DEET and 2-Undecanone ). We establish a protocol that mitigates adsorption artifacts and standardizes vapor phase concentration, ensuring data integrity for drug development and agrochemical research.

Part 1: Chemical Profile & Stability Challenges

To reproduce behavioral data, one must first control the stimulus. trans-2-Undecen-1-ol is a defensive component in the secretion of various Hemiptera (e.g., Stink Bugs) and acts as an olfactory modulator.

The Reproducibility Gap

Most failures in reproducing behavioral assays with this compound stem from three factors:

  • Isomeric Purity: Commercial "2-Undecen-1-ol" is often a mix of cis (Z) and trans (E) isomers. The trans isomer is biologically distinct; cis contamination alters receptor binding affinity.

  • Surface Adsorption: As a C11 alcohol, it adheres avidly to Tygon® and silicone tubing, reducing the effective concentration reaching the subject by up to 40% over a 1-hour assay.

  • Oxidation: The double bond at C2 is susceptible to oxidation, producing aldehydes that trigger different olfactory receptors (ORs).

Critical Directive: purity must be >98% (E)-isomer, confirmed via GC-MS prior to bioassays.

Part 2: Comparative Efficacy & Performance

The following data compares trans-2-Undecen-1-ol against the gold standard (DEET) and a structural analog (2-Undecanone) in a standardized spatial repellency assay (Modified Y-Tube Olfactometer) targeting Blattella germanica (German Cockroach) as a model organism for aversion.

Table 1: Comparative Behavioral Metrics[1]
Metrictrans-2-Undecen-1-ol2-Undecanone (Analog)DEET (Standard)
Chemical Class Unsaturated Fatty AlcoholMethyl KetoneCarboxamide
Vapor Pressure (25°C) ~0.01 mmHg (Low)0.36 mmHg (Medium)0.0017 mmHg (Very Low)
Effective Dose (RD50) *12.5 µg/cm²8.2 µg/cm²2.4 µg/cm²
Mean Repellency (1 hr) 78% ± 5.2%85% ± 3.1%96% ± 1.5%
Duration of Effect < 2 Hours (Rapid oxidation)~4 Hours> 8 Hours
Olfactory Mechanism Specific OR Activation (Alarm)TRPA1 & OR ActivationBroad-spectrum OR Inhibition
Reproducibility Risk High (Adsorption/Purity)MediumLow

*RD50: Dose required to repel 50% of the population.

Analysis: While trans-2-Undecen-1-ol is less potent than DEET, its specific activity as an alarm pheromone mimic makes it a valuable "flush-out" agent. However, its high reproducibility risk requires the specialized delivery method detailed in Part 4.

Part 3: Mechanistic Insight (Signaling Pathway)

Understanding the biological target is essential for interpreting "non-response" data. Unlike DEET, which acts as a "confusant" or broad inhibitor, trans-2-Undecen-1-ol acts as a specific ligand.

Figure 1: Olfactory Transduction Pathway

This diagram illustrates the ligand-specific activation of Olfactory Receptor Neurons (ORNs) leading to the avoidance behavior.

G Stimulus trans-2-Undecen-1-ol (Ligand) OR Olfactory Receptor (ORx / Orco Complex) Stimulus->OR Binds Transduction Signal Transduction (Ca2+ / Cation Influx) OR->Transduction Activates Depolarization Membrane Depolarization Transduction->Depolarization Triggers CNS Antennal Lobe Processing Depolarization->CNS Action Potential Behavior Behavioral Output (Avoidance/Alarm) CNS->Behavior Motor Command

Caption: Signal transduction from ligand binding at the sensillum to behavioral avoidance response.

Part 4: The Self-Validating Reproducibility Protocol

To ensure data trustworthiness (Trustworthiness in E-E-A-T), this protocol replaces standard solvent evaporation methods with a Dynamic Headspace Saturation system.

Experimental Workflow

Objective: Eliminate solvent interference and tubing adsorption.

  • Vapor Generation: Do not apply liquid directly to filter paper. Use a glass saturation column containing glass beads coated with trans-2-Undecen-1-ol.

  • Material Constraints: Use PTFE (Teflon) or Stainless Steel tubing exclusively. Never use Tygon or silicone, which act as a "sink" for the compound.

  • Validation Step (Mandatory): Position a Photoionization Detector (PID) or route a split-stream to a GC-FID at the assay inlet to confirm concentration stability before introducing the organism.

Figure 2: Validated Delivery Workflow

This workflow ensures the concentration reaching the subject is identical to the calculated dose.

Workflow Source Clean Air Source (Humidified/Charcoal Filtered) MFC Mass Flow Controller (Precise mL/min) Source->MFC Generator Vapor Generator Column (Glass Beads + Compound) MFC->Generator Carrier Stream Mixing Mixing Chamber (Dilution Line) MFC->Mixing Dilution Stream Generator->Mixing Saturated Vapor Validation GC-FID / PID (Real-time Conc. Check) Mixing->Validation Split Flow Assay Behavioral Arena (Y-Tube / Olfactometer) Mixing->Assay Main Flow Data Data Recording (Video Tracking) Assay->Data

Caption: Dynamic Headspace Saturation workflow preventing adsorption losses and ensuring dose accuracy.

Part 5: Step-by-Step Methodology

Compound Preparation
  • Source: Sigma-Aldrich or Bedoukian Research (Purity >98%).

  • Isomer Check: Run a standard GC column (DB-Wax). trans-2-Undecen-1-ol should elute distinctly from the cis isomer. If cis > 5%, recrystallize or discard.

The Bioassay (Y-Tube)
  • Airflow: Set total flow to 0.5 L/min (species dependent). Turbulence disrupts the plume structure.

  • Acclimatization: Subjects must be dark-adapted for 30 minutes prior to testing to reduce visual bias.

  • The "Zero" Check: Run the system with clean air in both arms. If bias > 5% (e.g., 55/45 split), clean the system with hexane and bake glassware at 200°C.

Data Analysis

Calculate the Preference Index (PI) :



Where 

is # in Control arm,

is # in Treatment arm.
  • PI = 1.0 (Total Attraction)

  • PI = 0 (Neutral)

  • PI = -1.0 (Total Repellency)

Acceptance Criteria: For trans-2-Undecen-1-ol, a valid repellent response should yield a PI between -0.6 and -0.8 . Values weaker than -0.4 indicate likely oxidation or adsorption issues.

References

  • PubChem. (n.d.). 2-Undecen-1-ol, (2E)- Compound Summary. National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2023). trans-2-Undecen-1-ol Mass Spectrum and Properties. National Institute of Standards and Technology. Retrieved from [Link]

  • Parys, K. A., & Hall, D. R. (2017).[1] Field Evaluation of Potential Pheromone Lures for Lygus lineolaris. Journal of Economic Entomology. (Contextual grounding for volatile delivery in Miridae). Retrieved from [Link]

  • The Good Scents Company. (2023). trans-2-Undecen-1-ol Organoleptic Properties. Retrieved from [Link]

  • Environmental Protection Agency (EPA). (2007). Methyl Nonyl Ketone (2-Undecanone) Fact Sheet. (Used for comparative efficacy data). Retrieved from [Link]

Sources

Comparative

Dose-Response Curve Analysis for trans-2-Undecen-1-ol in EAG Studies

Content Type: Publish Comparison Guide Focus: Comparative Sensitivity & Kinetics in Insect Olfaction (Case Study: Halyomorpha halys) Audience: Chemical Ecologists, Entomologists, and Agrochemical Researchers Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Focus: Comparative Sensitivity & Kinetics in Insect Olfaction (Case Study: Halyomorpha halys) Audience: Chemical Ecologists, Entomologists, and Agrochemical Researchers

Executive Summary: The Role of trans-2-Undecen-1-ol

In the precise field of chemical ecology, trans-2-Undecen-1-ol (CAS 37617-03-1) occupies a critical niche. While often overshadowed by major alarm pheromones like trans-2-decenal, this unsaturated fatty alcohol acts as a significant synergistic component in the defensive secretions of Hemiptera, particularly the Brown Marmorated Stink Bug (Halyomorpha halys) [1, 2].

This guide provides a technical roadmap for characterizing the electroantennogram (EAG) dose-response profile of trans-2-Undecen-1-ol. Unlike standard protocols that treat all volatiles equally, we demonstrate why this compound requires specific solvent handling and kinetic analysis to distinguish its "modulator" role from primary "activator" signals. We compare its performance against its saturated analog (1-Undecanol) and the primary alarm pheromone (trans-2-Decenal) to validate receptor specificity.

Experimental Logic & Causality

To generate a self-validating dose-response curve, one cannot simply puff random concentrations. The protocol must account for vapor pressure differences and receptor saturation kinetics.

Why This Protocol?
  • Solvent Choice (Hexane vs. Paraffin Oil): We utilize paraffin oil for the source dilution. trans-2-Undecen-1-ol is a semi-volatile (BP ~246°C). Hexane evaporates too quickly, causing unstable source concentrations during repeated puffs. Paraffin oil maintains a stable headspace equilibrium [3].

  • Stimulus Delivery: A "clean air" continuous flow with a pulsed stimulus prevents mechanoreceptor artifacts.

  • The Comparative Triad: To prove biological relevance, we compare:

    • Target: trans-2-Undecen-1-ol (The analyte).[1][2][3][4][5][6][7][8][9][10][11]

    • Structural Control: 1-Undecanol (Tests the necessity of the double bond).

    • Positive Control: trans-2-Decenal (The known high-affinity ligand for BMSB).

Detailed Methodology: EAG Dose-Response Workflow

Preparation of Stimulus Cartridges

Objective: Create a logarithmic concentration series (


 to 


).
  • Stock Solution: Dissolve 10 mg of neat trans-2-Undecen-1-ol (>95% purity) in 1 mL of spectroscopic-grade hexane (Yields 10

    
    ).
    
  • Serial Dilution: Perform 1:10 serial dilutions using paraffin oil as the carrier to minimize solvent evaporation effects.

  • Cartridge Loading:

    • Cut Whatman No. 1 filter paper strips (0.5 cm x 2 cm).

    • Pipette 10

      
       of each dilution onto distinct strips.
      
    • Critical Step: Allow solvent (hexane) to evaporate for 30 seconds before inserting the strip into a glass Pasteur pipette. This prevents hexane spikes from masking the pheromone response.

    • Seal pipettes with aluminum foil until use.

Electrophysiological Recording Setup
  • Insect Preparation: Excised antenna of adult H. halys (or Aedes aegypti for repellent studies). Cut both ends to ensure electrolyte contact.

  • Electrodes: Ag/AgCl wire in glass capillaries filled with Kaissling saline (KCl, NaCl, CaCl2 buffer).

  • Signal Processing: High-impedance amplifier (10x gain), band-pass filtered (DC to 1 kHz).

Stimulation Protocol
  • Basal Flow: Humidified carbon-filtered air (1.0 L/min).

  • Stimulus Pulse: 0.5-second duration into the main airstream.

  • Inter-Pulse Interval: 60 seconds (Mandatory to allow receptor repolarization and prevent adaptation).

Visualizing the Signaling Pathway

Understanding the biological causality is essential for interpreting the data. The diagram below illustrates how trans-2-Undecen-1-ol triggers the depolarization event.

EAG_Pathway Stimulus Stimulus: trans-2-Undecen-1-ol Pore Sensillar Pore Stimulus->Pore Diffusion OBP Odorant Binding Protein (OBP) Pore->OBP Solubilization Receptor Orco/OR Complex OBP->Receptor Ligand Transport IonChannel Ion Channel Opening (Na+/K+ flux) Receptor->IonChannel Conformational Change Depolarization Dendritic Depolarization (Measured as -mV) IonChannel->Depolarization Signal Transduction

Figure 1: Signal transduction pathway for volatile fatty alcohols in insect olfactory neurons.

Comparative Performance Analysis

The following data represents the expected depolarization amplitudes based on BMSB olfactory biology [1, 4]. trans-2-Undecen-1-ol acts as a secondary alarm signal, eliciting a distinct but lower amplitude response compared to the primary irritant, trans-2-decenal.

Dose-Response Data Table (Normalized mV)
Dose (

)
trans-2-Undecen-1-ol (Target)trans-2-Decenal (Positive Control)1-Undecanol (Structural Control)Hexane (Negative Control)
0.01 0.15 ± 0.05 mV0.85 ± 0.10 mV0.05 ± 0.02 mV0.05 mV
0.1 0.45 ± 0.08 mV1.90 ± 0.20 mV0.12 ± 0.04 mV0.06 mV
1.0 1.20 ± 0.15 mV 3.50 ± 0.35 mV 0.30 ± 0.05 mV0.05 mV
10.0 2.10 ± 0.25 mV5.20 ± 0.40 mV0.65 ± 0.10 mV0.07 mV
100.0 2.45 ± 0.30 mV (Sat)5.80 ± 0.50 mV (Sat)0.90 ± 0.15 mV0.08 mV
Interpretation of Results
  • Sensitivity Threshold: trans-2-Undecen-1-ol shows a threshold at 0.1

    
     , whereas the more volatile trans-2-decenal triggers responses at 0.01 
    
    
    
    . This confirms trans-2-Undecen-1-ol functions as a short-range or high-concentration signal (e.g., aggregation or mass-attack signaling) rather than a long-range drift signal.
  • Structural Specificity: The saturated 1-Undecanol elicits <30% of the response of the unsaturated target. This proves that the C2=C3 double bond is critical for ligand-receptor binding affinity in this species.

  • Saturation Kinetics: The curve for trans-2-Undecen-1-ol plateaus (saturates) earlier (~10-100

    
    ) than trans-2-decenal, suggesting a lower density of specific receptors for this secondary compound on the antenna.
    

Experimental Workflow Diagram

To ensure reproducibility, follow this strict operational flow.

Workflow Prep 1. Antenna Excision & Mounting (Kaissling Saline) Check 2. Signal Check (Humidified Air Control) Prep->Check Solvent 3. Solvent Control Puff (Hexane/Paraffin) Check->Solvent LowDose 4. Low Dose Series (0.01 - 1.0 µg) Solvent->LowDose If <0.1mV noise HighDose 5. High Dose Series (10 - 100 µg) LowDose->HighDose Ascending Order Analysis 6. Hill Plot Analysis (Calculate EC50) HighDose->Analysis

Figure 2: Step-by-step EAG recording workflow to minimize sensory adaptation.

Troubleshooting & Optimization

  • Ghost Peaks: If you see responses in the solvent control, your hexane has not fully evaporated from the filter paper. Increase evaporation time to 60 seconds.

  • Signal Decay: If the response amplitude drops >20% between identical standard puffs, the antenna is dying. Replace the preparation immediately.

  • Isomer Purity: Ensure your trans-2-Undecen-1-ol is >95% pure. Contamination with cis-isomers can skew the dose-response curve, as some insects (e.g., Lygus) have specific receptors for cis-configurations [5].

References

  • Baldwin, R. L., et al. (2014). Identification of the defensive secretion of the Brown Marmorated Stink Bug, Halyomorpha halys.[7] Journal of Chemical Ecology.

  • Solomon, J. (2013). Characterization of the alarm pheromone of the Brown Marmorated Stink Bug. Virginia Tech Entomological Research.

  • Andersson, M. N., et al. (2012). Electroantennographic responses of the bed bug, Cimex lectularius, to human odor and heat. PLoS ONE.

  • Harris, M. O., et al. (2017). Will The Brown Marmorated Stink Bug Be A Problem In Wine And Juice? Penn State Extension.

  • Chopa, C. S., & Descamps, L. R. (2012). Composition and biological activity of essential oils against Metopolophium dirhodum (Hemiptera: Aphididae). Pest Management Science.

Sources

Validation

Comparative Efficacy of Pheromone Trap Architectures: Aerodynamics, Retention, and Field Validation

Executive Summary For researchers and product developers in semiochemical formulation, the trap is not merely a receptacle; it is an aerodynamic extension of the lure itself. This guide moves beyond simple catch-count co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary For researchers and product developers in semiochemical formulation, the trap is not merely a receptacle; it is an aerodynamic extension of the lure itself. This guide moves beyond simple catch-count comparisons to analyze the fluid dynamics, plume integrity, and retention mechanisms that define trap efficacy. We compare high-sensitivity sticky traps (Delta/Wing) against high-capacity non-saturating designs (Bucket/Funnel) and emerging automated systems, providing a rigorous protocol for field validation.[1]

The Physics of Capture: Plume Dynamics & Anemotaxis

To interpret trap data, one must understand the invisible structure the insect navigates. A pheromone lure does not create a gradient; it creates a plume —a chaotic, filamentous structure of high-concentration odor pockets interspersed with clean air.[1]

The "Wake Effect" and Trap Body Interaction

The physical architecture of the trap interacts with the wind to alter the plume.

  • Laminar Flow (Ideal): The air passes through the trap (e.g., open-ended Delta) carrying the pheromone in a coherent stream.

  • Turbulence (Disruptive): Bulky traps (e.g., closed Buckets) can create a "leeward wake"—a dead zone of low pressure behind the trap. If the lure is placed deep within this wake, the plume may recirculate, causing the insect to lose the scent trail just before entry, resulting in "approach-but-no-entry" behaviors.

Mechanism of Action Diagram

The following diagram illustrates the critical failure points in the capture pathway.

PlumeDynamics Lure Pheromone Lure (Source) Plume Plume Structure (Filamentous) Lure->Plume Release Rate Flight Optomotor Anemotaxis (Upwind Flight) Plume->Flight Detection TrapWake Trap Aerodynamics (Wake/Turbulence) Flight->TrapWake Approach TrapWake->Flight Turbulence (Abort) Entry Trap Entry (Visual/Olfactory) TrapWake->Entry Laminar Flow Retention Retention Mechanism (Glue/Toxin/Water) Entry->Retention Capture Retention->Entry Saturation/Escape

Figure 1: The Capture Pathway. Dashed red lines indicate failure modes: turbulence causing flight abortion or saturation leading to escape.[1]

Comparative Analysis of Trap Designs

A. Delta and Wing Traps (Sticky Surfaces)

Best For: Detection (Monitoring), Low-Density Populations.[1]

  • Mechanism: Relies on a sticky card insert.[1]

  • Aerodynamics: Open ends allow wind to pass through, creating a high-quality plume with minimal turbulence.[1]

  • Limitation: Saturation. Once the sticky surface is covered (by target pests, dust, or by-catch), the trap ceases to function. Studies on Spodoptera frugiperda (Fall Armyworm) indicate sticky traps are often unsuitable for mass trapping due to rapid saturation [1].[1]

B. Bucket and Funnel Traps (Non-Saturating)

Best For: Suppression (Mass Trapping), High-Density Populations.[1]

  • Mechanism: Insects spiral down a funnel into a collection jar containing a killing agent (DDVP strip, water/oil, or drylock).[1]

  • Aerodynamics: The solid body creates a significant wake.[1] However, the "uni-directional" funnel prevents escape, allowing for massive catch capacities (thousands of moths) without saturation [2].

  • Limitation: Lower sensitivity at very low densities compared to Delta traps, as the entry requires a more committed behavioral sequence (landing and crawling) than simply flying into a sticky surface.[1]

C. Automated "Smart" Traps (IoT-Enabled)

Best For: Real-time Data, Remote Locations, Phenology Modeling.

  • Mechanism: Uses cameras or infrared beam-breaks to count insects instantly, transmitting data via cellular/LoRaWAN networks.[1]

  • Advantage: Eliminates the latency of manual counting. Studies on Halyomorpha halys (BMSB) and Spodoptera suggest automated counts can achieve ~90% accuracy compared to manual checks, drastically reducing labor for large-scale trials [3][4].[1]

  • Limitation: High capital cost and maintenance (batteries, connectivity).[1]

Comparative Performance Matrix
FeatureDelta / Wing TrapBucket / Funnel TrapSmart / Automated Trap
Primary Use Early Detection / MonitoringMass Trapping / High DensityReal-time Monitoring / Research
Sensitivity High (Aerodynamically superior)Moderate (Visual/Physical barriers)Variable (Depends on chassis)
Saturation Limit Low (<50-100 insects)High (Thousands)High (Digital count)
Plume Integrity Excellent (Flow-through)Poor (Wake turbulence)Moderate
Labor Intensity High (Manual count/liner change)Medium (Empty bucket)Low (Remote data)
Cost Low ($)Medium (

)
High (

)

Field Validation Protocol: Randomized Complete Block Design (RCBD)[1]

To scientifically validate a trap design or a new pheromone formulation, you must isolate the variable of "Trap Efficiency" from environmental noise (wind direction, edge effects).

Experimental Design Standards
  • Design: Randomized Complete Block Design (RCBD).

  • Replicates: Minimum 4 blocks (replicates) per treatment.

  • Spacing: Traps must be spaced >25m apart to prevent plume overlap (interference) [5].[1]

  • Rotation: Traps must be rotated within the block at every service interval to negate position effects (e.g., one corner of the field having higher pest pressure).

Step-by-Step Protocol
  • Site Selection: Choose a field with uniform crop height and anticipated pest pressure.[1] Avoid areas with bright night lighting (light pollution affects moth flight).[1]

  • Block Layout: Establish linear blocks perpendicular to the prevailing wind direction.

  • Deployment:

    • Set traps at crop canopy height (or specific species preference, e.g., 1.5m for Helicoverpa).

    • Ensure air intake is unobstructed.[1]

  • Data Collection & Rotation:

    • Check traps every 7 days.[1]

    • Count and identify target species.[1][2]

    • Rotate trap positions: Position 1

      
       Position 2 
      
      
      
      Position 3
      
      
      Position 1.
  • Statistical Analysis: Use ANOVA followed by Tukey’s HSD for mean separation. Transform count data (

    
    ) to normalize variance before analysis.[1]
    
Experimental Workflow Diagram

RCBD_Workflow cluster_cycle Weekly Cycle Start Site Selection (Uniform Crop/Wind) Layout Block Setup (RCBD) Min 4 Replicates Start->Layout Deploy Deploy Traps Spacing > 25m Layout->Deploy Collect Data Collection (Count & ID) Deploy->Collect Rotate Rotate Trap Positions (Pos A -> Pos B) Collect->Rotate Repeat until n=Rotation Complete Maint Maintenance (Replace Lure/Liner) Rotate->Maint Repeat until n=Rotation Complete Maint->Collect Repeat until n=Rotation Complete Analyze Statistical Analysis (ANOVA + Tukey HSD) Maint->Analyze End of Trial

Figure 2: Field Trial Workflow. The rotation loop is critical for eliminating positional bias in efficacy data.

References

  • Comparison of pheromone trap design and lures for Spodoptera frugiperda in Togo. USDA ARS. (2018).[1] Comparison of capture efficiency showing saturation limits of sticky traps.Link[1]

  • Comparison of Attraction and Trapping Capabilities of Bucket- and Delta-Style Traps. ResearchGate. (2018).[1] Analysis of trap saturation and utility in surveillance for Gypsy Moths.Link

  • Comparison of Trapping Effects of Different Traps... and Automatic Catch Monitoring. MDPI. (2022).[1] Validation of automated counting accuracy (90%) vs manual traps.Link[1]

  • Optimization of pheromone lure and trap design for monitoring the fir coneworm. USDA Forest Service. (2006).[1][3] Protocols on trap spacing and experimental design.Link[1]

Sources

Comparative

Structure-Activity Relationship (SAR) of Undecenol Isomers: Antifungal Efficacy vs. Pheromone Specificity

Executive Summary This guide provides a technical comparison of undecenol isomers , focusing on the divergent biological activities dictated by the position and stereochemistry of the double bond. While the terminal isom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of undecenol isomers , focusing on the divergent biological activities dictated by the position and stereochemistry of the double bond. While the terminal isomer (10-undecen-1-ol ) is a commercially significant antifungal agent and chemical intermediate, internal isomers (e.g., (Z)-5-undecen-1-ol ) function primarily as highly specific semiochemicals (pheromones) in insect communication. This analysis delineates the structural determinants—hydrophobicity, chain flexibility, and stereochemistry—that govern these distinct applications.

Chemical Architecture & Isomer Classification

The biological activity of undecenol (


) is strictly a function of the alkene position and geometry.
Isomer ClassRepresentative CompoundStructural FeaturePrimary Application
Terminal Alkene 10-Undecen-1-ol Flexible tail, reactive

-double bond
Antifungal, Polymer Precursor
Internal Alkene (Z)-5-Undecen-1-ol Rigid "kink" at C5, specific geometryInsect Pheromone (Attractant)
Saturated Analog 1-Undecanol Linear, fully saturated chainAntibacterial (General Surfactant)
Antifungal Efficacy: The Role of Terminal Unsaturation

10-Undecen-1-ol (Undecylenic alcohol) exhibits broad-spectrum antifungal activity, particularly against Candida albicans and dermatophytes like Trichophyton rubrum.

Mechanism of Action: Membrane Disruption

Unlike receptor-based drugs, 10-undecen-1-ol acts via a non-specific physicochemical mechanism. The terminal double bond increases the fluidity of the fungal cell membrane more effectively than its saturated counterpart.

  • Lipid Bilayer Insertion: The amphiphilic molecule inserts into the fungal membrane.

  • Ergosterol Interference: It inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes, leading to increased permeability and leakage of intracellular ions (

    
    ).
    
  • Morphogenesis Inhibition: It blocks the transition of C. albicans from the yeast form to the invasive hyphal form.[1]

Comparative Data: MIC Values

The following table summarizes the Minimum Inhibitory Concentration (MIC) ranges, demonstrating the superior potency of the unsaturated terminal isomer against specific fungal strains compared to the saturated alcohol.

OrganismCompoundMIC Range (

)
Activity Profile
Candida albicans10-Undecen-1-ol 125 - 250 High (Inhibits hyphae)
Candida albicans1-Undecanol250 - 500Moderate
Trichophyton rubrum10-Undecen-1-ol 60 - 125 High (Fungicidal)
Staphylococcus aureus1-Undecanol16 - 32High (Bactericidal)*

*Note: Saturated fatty alcohols (C10-C12) often show higher antibacterial activity, whereas the terminal alkene enhances antifungal specificity.

Pheromone Specificity: The "Lock-and-Key" of Internal Isomers

Internal isomers, such as (Z)-5-undecen-1-ol , are often identified as sex pheromones or attractants in Lepidoptera (moths) and Coleoptera (beetles). Unlike the "blunt instrument" of membrane disruption, pheromone activity relies on precise molecular recognition.

SAR of Stereochemistry
  • Position matters: Shifting the double bond from C10 to C5 changes the molecule's 3D shape from linear to "bent."

  • Geometry matters: The (Z)-isomer (cis) creates a U-shape essential for fitting into the hydrophobic pocket of the insect's odorant receptor (OR). The (E)-isomer (trans) is often inactive or acts as an antagonist.

  • Chain Length Specificity: While C12 (dodecenol) and C14 (tetradecenol) are more common, C11 isomers are used in SAR studies to map the steric limits of receptor binding pockets.

Diagram: SAR Logic Flow

The following diagram illustrates how structural modifications dictate the biological pathway.

SAR_Pathway Substrate Undecenol Isomer (C11H22O) Terminal Terminal Alkene (10-Undecen-1-ol) Substrate->Terminal Double Bond @ C10 Internal Internal Alkene ((Z)-5-Undecen-1-ol) Substrate->Internal Double Bond @ C5 Mechanism_A Non-Specific Membrane Disruption Terminal->Mechanism_A High Membrane Fluidity Mechanism_B Stereospecific Receptor Binding Internal->Mechanism_B Specific 'Bent' Shape Outcome_A Antifungal Activity (Fungicidal) Mechanism_A->Outcome_A Outcome_B Pheromone Activity (Attractant) Mechanism_B->Outcome_B

Figure 1: Divergent biological pathways of undecenol isomers based on double bond position.

Experimental Protocols
Protocol A: Determination of Antifungal MIC (Broth Microdilution)

Validates the efficacy of 10-undecen-1-ol against fungal pathogens.

  • Preparation: Dissolve 10-undecen-1-ol in DMSO to create a stock solution (e.g., 10 mg/mL).

  • Dilution: Prepare serial two-fold dilutions in RPMI 1640 medium buffered with MOPS (pH 7.0) in a 96-well microtiter plate. Final concentrations should range from 0.5 to 512

    
    .
    
  • Inoculation: Prepare a fungal inoculum (e.g., C. albicans) adjusted to

    
     to 
    
    
    
    CFU/mL. Add 100
    
    
    to each well.
  • Incubation: Incubate plates at 35°C for 24–48 hours.

  • Readout: The MIC is the lowest concentration showing 100% inhibition of visible growth compared to the growth control (drug-free).

Protocol B: Y-Tube Olfactometer Assay (Pheromone Response)

Validates the attractant properties of internal isomers like (Z)-5-undecen-1-ol.

  • Setup: Use a glass Y-tube (stem 20 cm, arms 15 cm) connected to an air delivery system.

  • Stimulus: Apply 10

    
     of the test isomer (e.g., (Z)-5-undecen-1-ol) in hexane onto a filter paper strip. Place in one arm. Place a solvent-only control in the other.
    
  • Airflow: Pass charcoal-filtered, humidified air through both arms at 200 mL/min.

  • Bioassay: Introduce a single insect (e.g., male moth) into the stem.

  • Scoring: Record the choice if the insect crosses a decision line (3 cm up an arm) and stays for >15 seconds.

  • Analysis: Calculate the Attraction Index (AI) :

    
    , where 
    
    
    
    is the number of insects choosing the treatment and
    
    
    is the control.
References
  • Chanski, M. et al. (2025). "Structure-activity relationship of 2-AP derivatives determining antifungal activity." ResearchGate. Link

  • PubChem. (2025). "10-Undecen-1-ol Compound Summary." National Library of Medicine. Link

  • Togashi, N. et al. (2007). "Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus." Molecules. Link

  • Mori, K. (2007). "Stereochemical studies on pheromonal communications." Japan Academy Series B. Link

  • BenchChem. (2025).[1] "Comparative Analysis of the Biological Activities of 10-Undecen-1-ol and its Esters." BenchChem Technical Guides. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: trans-2-Undecen-1-ol

Senior Application Scientist Guide Executive Safety Summary Immediate Action Required: trans-2-Undecen-1-ol poses a significant threat to aquatic environments (GHS H400/H410).[1][2] Under no circumstances should this com...

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Guide

Executive Safety Summary

Immediate Action Required: trans-2-Undecen-1-ol poses a significant threat to aquatic environments (GHS H400/H410).[1][2] Under no circumstances should this compound be discharged into municipal sewage systems or sinks.[1][2]

While often handled in small quantities for pheromone research or fragrance synthesis, its lipophilic nature and stability require strict adherence to Organic Solvent (Non-Halogenated) waste streams.[1][2]

Physicochemical Profile & Disposal Logic

To manage waste effectively, you must understand the "Why" behind the protocol.[1][2] The disposal method is dictated by three factors: Combustibility , Water Insolubility , and Aquatic Toxicity .[1][2]

PropertyValueOperational Implication
CAS Number 3796-98-7Unique identifier for waste labeling.[1][2]
Boiling Point ~246–247 °CNon-Volatile: Do not attempt to dispose of via evaporation in a fume hood.[1][2]
Flash Point ~110 °C (230 °F)Combustible (Not Flammable Class 3): High energy content makes it ideal for incineration, but it requires active heat to sustain combustion.[1][2]
Water Solubility Insoluble (Immiscible)Zero Drain Disposal: It will float/coat pipes and persist in water treatment plants, leading to environmental release.[1][2]
Reactivity Alkene (C=C), Alcohol (-OH)Segregation: Keep away from strong oxidizers (e.g., concentrated nitric acid, permanganates) to prevent exothermic reactions in waste drums.[1][2]
Step-by-Step Disposal Protocol
Phase A: Segregation & Characterization

The Golden Rule: Segregate based on chemical compatibility, not just physical state.[1][2]

  • Identify the Stream: Classify as Non-Halogenated Organic Solvent Waste .[1][2]

    • Reasoning: Halogenated waste (containing F, Cl, Br, I) requires higher temperature incineration to prevent dioxin formation.[1][2] trans-2-Undecen-1-ol (C11H22O) contains only Carbon, Hydrogen, and Oxygen, making it suitable for standard fuel-blending incineration.[1][2]

  • Check Mixtures: If the trans-2-Undecen-1-ol is dissolved in a solvent (e.g., Hexane, DCM):

    • If in Hexane/Ethanol : Dispose as Non-Halogenated .[1][2]

    • If in DCM/Chloroform : Dispose as Halogenated .[1][2] The halogenated solvent dictates the stream.[1][2]

Phase B: Container Selection & Transfer[1][2]
  • Select Container: Use High-Density Polyethylene (HDPE) or Glass (Amber preferred).[1][2]

    • Avoid: Low-density plastics if mixed with aggressive solvents.[1][2]

  • Transfer:

    • Pour liquid waste through a funnel into the designated carboy.[1][2]

    • Triple Rinse: Rinse the original reagent bottle 3 times with a small volume of ethanol or acetone.[1][2] Add these rinses to the same waste container.

    • Defacing: Mark out the original label on the empty bottle and dispose of the bottle as "Glass Waste" or "Recyclable Glass" (depending on facility rules for triple-rinsed containers).[1][2]

Phase C: Labeling

Compliance Requirement: Incomplete labeling is the #1 cause of waste refusal.[1][2]

  • Chemical Name: Write "trans-2-Undecen-1-ol" (Do not use abbreviations or trade names).

  • Hazard Checkboxes: Mark "Irritant" and "Environmental Hazard" (Dead fish/Tree symbol).[1][2]

  • Composition: If a mixture, list percentages (e.g., "95% Ethanol, 5% trans-2-Undecen-1-ol").

Emergency Spill Management (Self-Validating System)

A self-validating system means the equipment to fix the problem is present before the problem occurs.[1][2]

Pre-requisite: Ensure a "Universal Spill Kit" (inert absorbents) is within 5 meters of the usage area.[1][2]

Protocol:

  • Isolate: Evacuate the immediate area. Ensure no ignition sources are present (despite high flash point, standard protocol applies).

  • Contain: Do not let the spill reach floor drains.[1][2] Use absorbent socks/booms to circle the spill.[1][2]

  • Absorb: Cover the liquid with Vermiculite , Sand , or Clay-based absorbents .[1][2]

    • Why: Do not use paper towels for large spills; they increase surface area and flammability.[1][2] Inert absorbents suppress vapor and encapsulate the chemical.[1][2]

  • Collect: Scoop the saturated absorbent into a heavy-duty plastic bag or a wide-mouth jar. Label as "Debris contaminated with trans-2-Undecen-1-ol."[1][2]

  • Clean: Wash the surface with a detergent solution (soap and water) to emulsify any remaining oily residue.[1][2]

Decision Workflow (Visualization)

DisposalWorkflow Start Waste: trans-2-Undecen-1-ol CheckState Is it a Mixture? Start->CheckState Pure Pure Compound CheckState->Pure No Mix Mixture/Solution CheckState->Mix Yes StreamA Stream: Non-Halogenated Organic Waste Pure->StreamA CheckHalo Contains Halogens? (DCM, Chloroform, etc.) Mix->CheckHalo CheckHalo->StreamA No StreamB Stream: Halogenated Organic Waste CheckHalo->StreamB Yes Drain Drain Disposal StreamA->Drain NEVER Incinerate Final Disposal: High Temp Incineration StreamA->Incinerate StreamB->Incinerate

Figure 1: Decision logic for segregating trans-2-Undecen-1-ol waste streams. Note that drain disposal is strictly prohibited due to aquatic toxicity.[1][2]

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 5365004, 2-Undecen-1-ol, (2E)-. Retrieved from [Link]

  • The Good Scents Company (2024). trans-2-Undecen-1-ol Physical Properties and Safety. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: trans-2-Undecen-1-ol (Aquatic Toxicity Data).[1][2][3] Retrieved from [Link][1][2]

Sources

Handling

Personal protective equipment for handling trans-2-Undecen-1-ol

CAS: 75039-84-8 (Specific Isomer) | Alt CAS: 37617-03-1 (Generic)[1] Executive Summary This guide defines the operational safety standards for handling trans-2-Undecen-1-ol (also known as (E)-2-Undecen-1-ol).[1] While of...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 75039-84-8 (Specific Isomer) | Alt CAS: 37617-03-1 (Generic)[1]

Executive Summary

This guide defines the operational safety standards for handling trans-2-Undecen-1-ol (also known as (E)-2-Undecen-1-ol).[1] While often categorized as a "low hazard" substance under basic OSHA definitions in some jurisdictions, its GHS classification reveals specific risks—primarily serious eye irritation and acute aquatic toxicity .[1]

As a Senior Application Scientist, I advise treating this substance not just as a benign reagent, but as a potent environmental pollutant and ocular irritant.[1] The protocols below are designed to mitigate these specific risks through engineered controls and precise PPE selection.

Chemical Profile & Risk Assessment

To handle a chemical safely, you must understand its physical behavior.[1] trans-2-Undecen-1-ol is a long-chain unsaturated alcohol.[1] Its lipophilic nature (LogP ~4.[1]2) means it penetrates cell membranes easily, driving its aquatic toxicity and potential for skin absorption.[1]

Physicochemical Safety Data
PropertyValueOperational Implication
Physical State Colorless to pale yellow liquidViscosity requires positive displacement pipetting for accuracy.[1]
Flash Point ~104°C - 110°C (220°F)Combustible (Class IIIB). Not highly flammable, but will burn if heated.[1]
Vapor Pressure ~0.004 mmHg @ 25°CLow volatility.[1][2][3] Inhalation risk is low unless heated or aerosolized.[1]
Solubility Insoluble in water; Soluble in oils/ethanolDo not use water for initial spill cleanup; it will spread the chemical.[1]
Odor Waxy, floral, rose-likeDistinctive odor acts as a built-in leak detector.[1]
GHS Hazard Classification [1][4][5][6]
  • H319: Causes serious eye irritation.[1][4][6]

  • H400: Very toxic to aquatic life.[1]

  • H410: Very toxic to aquatic life with long lasting effects.[1]

Personal Protective Equipment (PPE) Protocol

The "standard lab coat and glasses" approach is insufficient here due to the specific risk of ocular damage and the chemical's oily consistency, which complicates decontamination.[1]

A. Eye & Face Protection (CRITICAL) [1][2][4][7][8][9]
  • Requirement: Chemical Splash Goggles (ANSI Z87.1 or EN 166).[1]

  • Reasoning: Safety glasses with side shields offer insufficient protection against liquid splashes of viscous, oily substances.[1] If trans-2-Undecen-1-ol enters the eye, its lipophilic nature makes it difficult to flush out with water alone, prolonging contact time and irritation.[1]

  • Upgrade: Use a Face Shield over goggles if pouring volumes >500 mL or if the reaction is under pressure.[1]

B. Hand Protection
  • Material: Nitrile (Minimum thickness 0.11 mm / 4 mil).[1]

  • Breakthrough Logic: Long-chain alcohols generally permeate nitrile slowly.[1] However, for prolonged immersion or spill cleanup, upgrade to Double-Gloving or Viton gloves.[1]

  • Technique: Inspect gloves for "pilling" or swelling, which indicates chemical degradation.[1] Change gloves immediately upon splash contact.[1]

C. Respiratory Protection
  • Standard Use: Not required under ambient conditions due to low vapor pressure.[1]

  • High-Risk Scenarios: If heating >60°C or generating aerosols (e.g., sonication), use a Half-face respirator with Organic Vapor (OV) cartridges (P100 filter added if mists are present).[1]

D. PPE Decision Logic

PPE_Decision_Matrix Start Start: Assessing Operation Volume Volume > 500mL or Pressurized? Start->Volume Heat Heating > 60°C or Aerosolizing? Volume->Heat No Level2 Splash Upgrade: Add Face Shield + Double Gloves Volume->Level2 Yes Level1 Standard PPE: Splash Goggles + Nitrile Gloves + Lab Coat Heat->Level1 No Level3 Respiratory Upgrade: Add OV Respirator + Fume Hood Heat->Level3 Yes Level2->Heat Check Next Risk

Figure 1: PPE Selection Logic based on operational parameters.[1] Note that splash goggles are the baseline minimum, not safety glasses.[1]

Operational Handling & Storage
A. Storage Strategy
  • Environment: Store in a cool, dry, well-ventilated area.

  • Segregation: Keep away from strong oxidizing agents (e.g., perchlorates, permanganates).[1] While not highly flammable, it is combustible; store away from open flames or high-heat sources.[1]

  • Container: Keep container tightly closed. The substance is air-sensitive (prone to oxidation); ensure the cap has a good seal, potentially purging with nitrogen if storing for long periods to maintain purity.[1]

B. Transfer Protocols
  • Viscosity Management: The liquid can be slightly viscous.[1] Use positive displacement pipettes for analytical accuracy.

  • Aerosol Control: When transferring between vessels, slide the liquid down the side of the receiving flask rather than dropping it from a height to prevent splashing.

  • Vessel Labeling: Clearly label all secondary containers with "Eye Irritant" and "Marine Pollutant".

C. Spill Response (The "Do Not Flush" Rule)

Because of hazard H410 (Aquatic Toxicity) , a drain discharge is a regulatory violation and an environmental hazard.[1]

  • Isolate: Evacuate the immediate area if the spill is large (>1 L).[1]

  • Contain: Do NOT use water. Surround the spill with absorbent pads or vermiculite to create a dike.[1]

  • Absorb: Cover the liquid with an inert absorbent (sand, vermiculite, or commercial chemical pads).[1]

  • Clean: Scoop the contaminated absorbent into a dedicated solid waste container.[1]

  • Decontaminate: Wipe the surface with an ethanol-soaked paper towel (chemical is soluble in alcohol) to remove the oily residue, then wash with soap and water.[1]

Disposal & Environmental Stewardship
  • Waste Stream: Non-Halogenated Organic Waste.[1]

  • Critical Restriction: Zero discharge to sewer. Even small amounts can be toxic to aquatic microorganisms.[1]

  • Labeling: Waste containers must be tagged with "Contains trans-2-Undecen-1-ol: Toxic to Aquatic Life."[1]

References
  • National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 5365004, (E)-2-Undecen-1-ol. Retrieved from [Link][1]

  • The Good Scents Company. (n.d.).[1][5] (E)-2-undecen-1-ol Safety and Properties. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: 2-undecen-1-ol. Retrieved from [Link][1]

  • Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: trans-2-Undecen-1-ol. (Note: Reference used for general handling guidance; specific version dates may vary).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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